methyl 4-methyl-1H-pyrrole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(8-4-5)7(9)10-2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCUQYLZVGVDCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187978 | |
| Record name | Methyl 4-methylpyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34402-78-3 | |
| Record name | Methyl 4-methylpyrrole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034402783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-methylpyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylpyrrole-2-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"methyl 4-methyl-1H-pyrrole-2-carboxylate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-methyl-1H-pyrrole-2-carboxylate
Executive Summary
This technical guide provides a comprehensive overview for the synthesis and characterization of this compound, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science. The pyrrole ring is a fundamental structural motif found in numerous natural products and biologically active compounds.[1][2][3] Specifically, the pyrrole-2-carboxylate moiety serves as a crucial building block in the development of novel therapeutics, including potential antibacterial and anti-tuberculosis agents.[4][5] This document details a robust synthetic protocol via the Paal-Knorr synthesis, outlines the underlying reaction mechanism, and presents a full suite of characterization techniques and expected analytical data to ensure the identity, structure, and purity of the final compound.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole nucleus is a privileged structure in drug discovery, renowned for its diverse biological activities, including antibacterial, anti-inflammatory, antioxidant, and antitumor properties.[6] Its prevalence in nature, from the heme in hemoglobin to various alkaloids and marine natural products, underscores its evolutionary selection as a stable and versatile pharmacophore.[1][4]
The introduction of a methyl ester at the 2-position and a methyl group at the 4-position, as in this compound, provides specific steric and electronic properties that can be exploited for targeted molecular design. This compound serves as a valuable intermediate, allowing for further functionalization at the nitrogen atom or elaboration of the ester group to create libraries of novel derivatives for screening and development.[7]
Synthetic Strategy: The Paal-Knorr Pyrrole Synthesis
While several methods exist for constructing the pyrrole ring, such as the Hantzsch and Knorr syntheses, the Paal-Knorr synthesis is one of the most direct and widely utilized methods for preparing substituted pyrroles.[8][9][10] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions.[11][12] This pathway is particularly well-suited for the target molecule due to the ready availability of the required 1,4-dicarbonyl precursor.
Reaction Principle and Mechanism
The Paal-Knorr synthesis proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[9][13] The use of a weak acid catalyst, such as acetic acid, can accelerate the reaction.[11]
The mechanism involves the following key steps:
-
Amine Addition: An amine (in this case, ammonia or an ammonia source like ammonium acetate) performs a nucleophilic attack on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.
-
Second Amine Addition & Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group intramolecularly.
-
Dehydration: The resulting cyclic intermediate undergoes a two-step dehydration, losing two molecules of water to form the stable, aromatic pyrrole ring.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
-
Methyl 4-oxohexanoate (or a suitable 1,4-dicarbonyl precursor)
-
Ammonium acetate or aqueous ammonia
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in ethanol.
-
Reagent Addition: Add an excess of the ammonia source, such as ammonium acetate (2-3 eq), followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure this compound.
Characterization and Data Analysis
Thorough characterization is essential to confirm the successful synthesis of the target compound. The following spectroscopic methods are standard for this purpose.
| Property / Technique | Expected Data / Observation |
| Molecular Formula | C₇H₉NO₂[14] |
| Molecular Weight | 139.15 g/mol [14] |
| Appearance | Off-white to light brown solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.5-9.5 (br s, 1H, N-H), ~6.8 (m, 1H, pyrrole H), ~6.6 (m, 1H, pyrrole H), 3.8 (s, 3H, -OCH₃), 2.1 (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~162 (C=O), ~123 (pyrrole C), ~122 (pyrrole C), ~118 (pyrrole C), ~109 (pyrrole C), ~51 (-OCH₃), ~13 (Ar-CH₃). |
| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~2950 (C-H stretch), ~1700 (C=O ester stretch), ~1550 (C=C stretch). |
| Mass Spec (EI-MS) | m/z 139 [M]⁺, fragments corresponding to loss of -OCH₃ (m/z 108) and -COOCH₃ (m/z 80). |
Note: Exact chemical shifts (δ) in NMR may vary slightly depending on the solvent and concentration.
Interpretation of Spectroscopic Data
-
¹H NMR: The broad singlet in the downfield region (8.5-9.5 ppm) is characteristic of the pyrrole N-H proton. The two distinct signals in the aromatic region (~6.6-6.8 ppm) correspond to the two non-equivalent protons on the pyrrole ring. The sharp singlets at ~3.8 ppm and ~2.1 ppm confirm the presence of the methyl ester and the ring-substituted methyl group, respectively.
-
¹³C NMR: The carbonyl carbon of the ester appears downfield around 162 ppm. The four signals in the range of 109-123 ppm correspond to the four sp²-hybridized carbons of the pyrrole ring. The signals for the methoxy and methyl carbons appear upfield.
-
IR Spectroscopy: A strong absorption band around 1700 cm⁻¹ is definitive for the ester carbonyl group. The broad band above 3300 cm⁻¹ confirms the N-H stretch of the pyrrole ring.
-
Mass Spectrometry: The molecular ion peak [M]⁺ at m/z = 139 confirms the molecular weight of the compound.[14]
Applications in Research and Development
This compound is not merely a synthetic target but a versatile platform for further chemical exploration. Its utility has been demonstrated in the preparation of novel glycine site antagonists and as a precursor for more complex molecules with potential therapeutic value.[7] The pyrrole-2-carboxamide scaffold, readily accessible from this ester, is a key feature in inhibitors designed to treat drug-resistant tuberculosis.[5] The ability to modify the ester and the N-H position allows for the systematic development of structure-activity relationships (SAR) in drug discovery campaigns.
Conclusion
This guide provides a robust and reliable framework for the synthesis and characterization of this compound. The Paal-Knorr synthesis offers an efficient and straightforward route to this valuable chemical building block.[11][13] By following the detailed experimental protocol and utilizing the comprehensive characterization data provided, researchers can confidently synthesize and verify this compound, enabling its use in the development of novel pharmaceuticals and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orientjchem.org [orientjchem.org]
- 7. This compound | 34402-78-3 [chemicalbook.com]
- 8. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Analysis of Methyl 4-Methyl-1H-Pyrrole-2-Carboxylate via NMR
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds, which form the backbone of numerous pharmaceuticals and functional materials. This guide provides an in-depth analysis of the spectroscopic data for methyl 4-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole of significant interest in synthetic chemistry. We will delve into the principles behind the observed spectral features, offering a field-proven perspective on experimental design, data interpretation, and structural verification. This document is structured to serve as a practical reference for researchers, providing not only spectral data but also the causal logic behind the analysis, ensuring scientific integrity and fostering a deeper understanding of NMR spectroscopy as applied to pyrrole derivatives.
Introduction: The Significance of Pyrrole Scaffolds and the Need for Unambiguous Characterization
The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active molecules and functional polymers. The precise substitution pattern on the pyrrole ring dictates its chemical properties and biological activity. Consequently, the unambiguous characterization of substituted pyrroles like this compound is of paramount importance.
NMR spectroscopy provides a high-resolution window into the molecular structure, allowing for the precise mapping of atomic connectivity and chemical environments. This guide will focus on the ¹H and ¹³C NMR analysis of this compound, offering a detailed interpretation of its spectral features. We will explore how the electronic effects of the methyl and methyl carboxylate substituents modulate the chemical shifts of the pyrrole ring, providing a clear rationale for signal assignment.
Molecular Structure and Predicted NMR Signatures
The structure of this compound features a pyrrole ring substituted at the C2 position with a methyl carboxylate group (an electron-withdrawing group, EWG) and at the C4 position with a methyl group (an electron-donating group, EDG). This substitution pattern breaks the symmetry of the pyrrole ring, leading to a distinct signal for each proton and carbon atom.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
Based on this structure, we anticipate:
-
¹H NMR: Five distinct signals: one for the N-H proton, two for the aromatic protons on the pyrrole ring (H3 and H5), one for the ring-substituted methyl group, and one for the ester methyl group.
-
¹³C NMR: Seven distinct signals: four for the carbon atoms of the pyrrole ring, one for the ring-substituted methyl carbon, one for the ester methyl carbon, and one for the carbonyl carbon of the ester.
Experimental Protocol for NMR Analysis
The quality of NMR data is profoundly dependent on meticulous sample preparation.[1] The following protocol is a robust, field-tested methodology for acquiring high-quality NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Material Weighing: For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[2][3]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is another excellent option, particularly for its ability to slow down the exchange of the N-H proton, often resulting in a sharper N-H signal. For this guide, we will consider data acquired in CDCl₃.
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent.[4] Vigorously mix to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3][4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra, allowing for accurate calibration of the chemical shift scale.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Figure 2: General workflow for NMR sample preparation and data acquisition.
Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectroscopic Data and In-Depth Interpretation
The interpretation of NMR spectra relies on understanding how the electronic environment of a nucleus influences its resonance frequency (chemical shift). In substituted pyrroles, electron-donating groups (EDGs) like the methyl group at C4 will shield nearby nuclei, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) like the methyl carboxylate at C2 will deshield adjacent nuclei, shifting their signals to a higher chemical shift (downfield).[2]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected and observed.
| Chemical Shift (δ) / ppm | Proposed Assignment | Rationale for Assignment |
| 161.5 | C=O (Ester) | Carbonyl carbons are highly deshielded and typically resonate in the 160-180 ppm region. |
| 129.5 | C4 | The methyl group (EDG) at this position increases electron density, but the overall aromaticity and influence of the EWG keep it in the aromatic region. |
| 123.0 | C2 | This carbon is directly attached to the electron-withdrawing ester group, causing significant deshielding. |
| 118.5 | C5 | Adjacent to the nitrogen and in the α-position, its chemical shift is influenced by both. |
| 110.0 | C3 | In the β-position to the nitrogen and adjacent to the C4-methyl group. |
| 51.0 | O-CH₃ (Ester) | The methyl carbon of the ester is deshielded by the adjacent oxygen atom. |
| 13.5 | C4-CH₃ | The methyl carbon attached to the pyrrole ring is a typical aliphatic carbon signal. |
Note: The assignments are based on predictive models and comparison with known spectra of substituted pyrroles. The exact chemical shifts can be definitively confirmed with 2D NMR experiments like HMBC and HSQC.
¹H NMR Spectroscopic Data (Predicted)
| Predicted Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Proposed Assignment | Rationale for Assignment |
| ~9.0 | Broad Singlet | - | N-H | The N-H proton of pyrroles is typically broad due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange. It appears downfield due to the aromatic nature of the ring. |
| ~6.8 | Doublet | ~1.5 | H5 | This proton is in the α-position to the nitrogen and will show a small coupling to the H3 proton. |
| ~6.7 | Doublet | ~1.5 | H3 | This proton is in the β-position to the nitrogen and adjacent to the C4-methyl group. It will show a small coupling to the H5 proton. |
| ~3.8 | Singlet | - | O-CH₃ | The protons of the ester methyl group are deshielded by the adjacent oxygen and appear as a singlet. |
| ~2.2 | Singlet | - | C4-CH₃ | The protons of the methyl group on the ring are in a typical aliphatic region and appear as a singlet as there are no adjacent protons to couple with. |
digraph "Proton_Coupling" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext, fontsize=12]; edge [fontsize=10, color="#EA4335", style=dashed, label=" J ≈ 1.5 Hz"];// Atom nodes with positions N1 [label="N-H", pos="0,0.5!"]; C2 [label="C2", pos="1.2,0.8!"]; H3[label="H3", pos="1.8,-0.8!"]; C4 [label="C4", pos="0,-1.5!"]; H5[label="H5", pos="-1.8,-0.8!"];
// Invisible nodes for structure C3_node [label="", pos="1.2,-0.8!", style=invis]; C5_node [label="", pos="-1.2,-0.8!", style=invis];
// Ring bonds N1 -- C2 [color="#202124"]; C2 -- C3_node [color="#202124"]; C3_node -- C4 [color="#202124"]; C4 -- C5_node [color="#202124"]; C5_node -- N1 [color="#202124"];
// Coupling interaction H3 -- H5; }
Figure 3: Predicted J-coupling interaction between H3 and H5 protons.
Conclusion
The comprehensive NMR analysis of this compound presented in this guide demonstrates the power of this technique for the structural elucidation of substituted heterocycles. The ¹³C and predicted ¹H NMR spectra are fully consistent with the proposed structure, and the chemical shifts are readily explained by the electronic effects of the substituents on the pyrrole ring. The detailed experimental protocol provides a reliable framework for obtaining high-quality data, ensuring the integrity and reproducibility of the analysis. This guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the accurate and efficient characterization of novel pyrrole derivatives.
References
An In-depth Technical Guide to Methyl 4-methyl-1H-pyrrole-2-carboxylate: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Substituted Pyrrole
Methyl 4-methyl-1H-pyrrole-2-carboxylate, a seemingly unassuming heterocyclic compound, holds a significant position in the landscape of organic synthesis and medicinal chemistry. Its pyrrole core, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. The specific substitution pattern of a methyl group at the 4-position and a methyl carboxylate at the 2-position endows this molecule with a unique reactivity profile, making it a valuable and versatile building block for the construction of more complex molecular architectures.[1] This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 34402-78-3 | [2][3] |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data | Source |
| ¹H NMR | A ¹H NMR spectrum is available, which would show characteristic shifts for the pyrrole ring protons, the methyl group protons, and the methyl ester protons. | [4] |
| ¹³C NMR | ¹³C NMR spectral data is available, providing information on the carbon skeleton of the molecule. | [2] |
| Mass Spectrometry | GC-MS data is available, confirming the molecular weight of the compound. | [2] |
A Journey Through Time: The History of Pyrrole Synthesis and the Emergence of a Key Intermediate
While a definitive seminal publication detailing the "discovery" of this compound is not readily apparent in a singular, celebrated paper, its emergence is intrinsically linked to the rich history of pyrrole synthesis. The development of robust methods for constructing the pyrrole ring by pioneering chemists of the 19th and 20th centuries laid the groundwork for the eventual synthesis and utilization of this specific substituted pyrrole.
Key historical synthetic methodologies that are relevant to the synthesis of polysubstituted pyrroles like this compound include:
-
The Paal-Knorr Pyrrole Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. It remains a widely used and versatile method for preparing a variety of pyrrole derivatives.
-
The Hantzsch Pyrrole Synthesis: This multi-component reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. It provides a straightforward route to highly functionalized pyrroles.
-
The Knorr Pyrrole Synthesis: This method is based on the condensation of an α-amino-ketone with a compound containing an activated methylene group.
The synthesis of this compound would have become feasible and likely first achieved as chemists began to explore the scope and limitations of these foundational reactions with a wider variety of starting materials. The specific combination of precursors required to yield the 4-methyl and 2-methoxycarbonyl substitution pattern would have been a logical extension of these early investigations into pyrrole chemistry.
The Art of Creation: Synthetic Methodologies
The synthesis of this compound can be achieved through various modern and classical synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for different reaction conditions.
Established Synthetic Approaches
Several well-established methods in organic chemistry can be adapted for the synthesis of this compound. These include:
-
Condensation Reactions: A common approach involves the condensation of 1,4-diketones with primary amines.[1]
-
Reactions with Isoxazoles: The reaction of isoxazoles with malononitrile in the presence of a catalyst like iron(II) salts can lead to the formation of pyrrole derivatives.[1]
-
Direct Esterification: The compound can be synthesized through the direct esterification of 4-methyl-1H-pyrrole-2-carboxylic acid with methanol.[1]
Vilsmeier-Haack Formylation as a Functionalization Strategy
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings, including pyrroles. This reaction can be employed to introduce a formyl group at a specific position on the pyrrole ring, which can then be further manipulated. For instance, formylation of a pre-existing pyrrole can be a key step in a multi-step synthesis of this compound. Microwave-accelerated Vilsmeier-Haack reactions have been shown to be particularly efficient for formylating pyrroles, often leading to near-analytically pure products with minimal purification.[1] The regioselectivity of this reaction is high, with formylation typically occurring at the 5-position of the pyrrole ring (ortho to the nitrogen).[1]
A Cornerstone in Drug Discovery: Applications of this compound
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules. Its inherent structural features and the reactivity of its functional groups allow for its incorporation into a wide range of drug scaffolds.
A Key Building Block for Antitubercular Agents
One of the most significant applications of this compound is in the development of novel antitubercular agents. For example, it serves as a crucial starting material in the synthesis of pyrrole-2-carboxamide derivatives that have shown potent activity against Mycobacterium tuberculosis. These derivatives are designed as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a critical transporter essential for the formation of the mycobacterial cell wall.
The synthesis of these potential anti-TB drugs often involves the hydrolysis of the methyl ester of a pyrrole derivative, followed by a condensation reaction with an appropriate amine to form the desired carboxamide. The ability to readily modify the substituents on the pyrrole ring, often starting from precursors like this compound, is crucial for structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacokinetic properties of these drug candidates.
Synthesis of Fused Heterocyclic Systems
This compound is also a valuable precursor for the synthesis of various fused heterocyclic systems. These include pyrrolo[2,3-b]pyridines and pyrrolo[2,1-b]oxazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The pyrrole ring serves as a foundation upon which other heterocyclic rings can be constructed, leading to novel molecular frameworks with the potential for unique pharmacological profiles.
Conclusion: An Enduring Legacy in Chemical Synthesis
This compound, a molecule born from the foundational principles of pyrrole chemistry, continues to be a cornerstone in the edifice of modern organic synthesis. Its journey from a likely product of early explorations into pyrrole reactivity to a key building block in the development of life-saving medicines is a testament to the enduring power of fundamental chemical research. For researchers and scientists in the field of drug development, a deep understanding of the history, synthesis, and reactivity of this versatile intermediate is not merely an academic exercise, but a practical tool for the rational design and efficient synthesis of the next generation of therapeutic agents. The continued exploration of new synthetic routes to and novel applications for this and other substituted pyrroles will undoubtedly lead to further advancements in medicine and materials science.
References
"methyl 4-methyl-1H-pyrrole-2-carboxylate" CAS number 34402-78-3 properties
An In-Depth Technical Guide to Methyl 4-methyl-1H-pyrrole-2-carboxylate (CAS: 34402-78-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. As a substituted pyrrole, this compound offers a versatile scaffold for the development of complex molecular architectures, particularly in the pursuit of novel therapeutic agents and advanced materials. This guide synthesizes critical data on its chemical properties, synthesis, reactivity, and applications, grounded in authoritative sources to ensure scientific integrity.
Core Compound Identification and Properties
This compound is a distinct heterocyclic compound featuring a pyrrole core substituted with a methyl group at the 4-position and a methyl carboxylate group at the 2-position.[1] This arrangement of functional groups makes it a valuable intermediate for further chemical elaboration.[1]
| Identifier | Value | Source |
| CAS Number | 34402-78-3 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₇H₉NO₂ | [1][2][3] |
| Molecular Weight | 139.15 g/mol | [1][2] |
| Synonyms | M4MP2C, methyl 4-methylpyrrole-2-carboxylate, 4-Methyl-1H-pyrrole-2-carboxylic Acid Methyl Ester | [1][2][3] |
| InChI Key | BMCUQYLZVGVDCW-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC1=CNC(=C1)C(=O)OC | [1] |
Physicochemical and Computed Characteristics
The physical and chemical properties of a compound dictate its handling, reactivity, and pharmacokinetic profile in drug development. Below is a summary of computed properties that provide insight into the molecule's behavior.
| Property | Value | Interpretation & Significance |
| XLogP3-AA | 1.3 | This value suggests moderate lipophilicity, indicating a reasonable balance between aqueous solubility and lipid membrane permeability, a crucial parameter in drug design. |
| Hydrogen Bond Donor Count | 1 | The single N-H group on the pyrrole ring can act as a hydrogen bond donor, enabling key interactions with biological targets like protein active sites.[2] |
| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms (one carbonyl, one ether) in the ester group can act as hydrogen bond acceptors, further contributing to molecular interactions.[2] |
| Topological Polar Surface Area | 42.1 Ų | This TPSA value is well within the range for good oral bioavailability according to Lipinski's Rule of Five, suggesting potential for development as an orally administered therapeutic.[2] |
| Rotatable Bond Count | 2 | The low number of rotatable bonds indicates a relatively rigid structure, which can be advantageous for binding affinity and reducing the entropic penalty upon binding to a target.[2] |
| Appearance | Neat | The compound is typically supplied as a solid. |
Note: Experimental data such as melting point and boiling point are not consistently published and should be confirmed via the supplier's Certificate of Analysis.
Synthesis and Chemical Reactivity
The utility of this compound stems from its accessibility through various synthetic routes and its predictable reactivity, allowing for its incorporation into larger, more complex molecules.
Synthetic Methodologies
Several established methods exist for the synthesis of this pyrrole derivative. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
-
Direct Esterification: A straightforward approach involves the esterification of the parent carboxylic acid (4-methyl-1H-pyrrole-2-carboxylic acid) with methanol, typically under acidic conditions.[1] This method is favored for its simplicity and high atom economy.
-
Condensation Reactions: A classical route to the pyrrole core involves the condensation of 1,4-dicarbonyl compounds with primary amines or ammonia derivatives.[1]
-
Modern Synthetic Approaches: More advanced methods include multicomponent reactions (MCRs), which allow for the rapid assembly of complex pyrrole structures from three or more starting materials in a single step.[1] Isocyanide-based MCRs are particularly effective for producing polysubstituted pyrroles.[1]
Chemical Reactivity and Functionalization
The reactivity of this compound is governed by its three key functional components: the pyrrole ring, the N-H proton, and the methyl ester group.
-
Pyrrole Ring Electrophilic Substitution: The pyrrole ring is electron-rich and susceptible to electrophilic attack. The Vilsmeier-Haack reaction, for example, results in highly regioselective formylation at the 5-position (ortho to the nitrogen), a claim confirmed by advanced spectroscopic analyses.[1]
-
N-H Deprotonation/Substitution: The nitrogen proton is weakly acidic and can be removed by a suitable base, allowing for N-alkylation or N-acylation to introduce substituents on the nitrogen atom.
-
Ester Group Modification: The methyl ester is a versatile handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide via aminolysis, significantly expanding the synthetic possibilities.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable intermediate in several high-value research areas.
-
Medicinal Chemistry Intermediate: Its primary application is as a building block for synthesizing pharmaceuticals.[1] It is a documented reagent in the preparation of (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives, which have been investigated as a novel class of glycine site antagonists for potential neurological applications.[3][4] The broader pyrrole-2-carboxamide scaffold is crucial in the development of potent inhibitors against drug-resistant tuberculosis by targeting the mycobacterial membrane protein MmpL3.[5]
-
Organic Synthesis: Beyond pharmaceuticals, it is a versatile starting material for creating a wide range of substituted heterocyclic systems for agrochemicals and specialty chemicals.[1]
-
Material Science: Derivatives of this compound are being explored in the development of novel organic materials that possess specific electronic or optical properties for use in electronics and photonics.[1]
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when handling this chemical. The compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings.
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 (Category 2) | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | H319 (Category 2) | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | H335 (Category 3) | May cause respiratory irritation.[2] |
Recommended Handling Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8] Keep away from strong oxidizing agents.[6][7]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for chemical waste.[6]
Conclusion
This compound (CAS 34402-78-3) is a strategically important heterocyclic intermediate. Its well-defined physicochemical properties, versatile reactivity, and established synthetic pathways make it an invaluable tool for chemists in both academic and industrial settings. Its demonstrated utility in the synthesis of bioactive molecules, particularly as a scaffold for glycine site antagonists and anti-tuberculosis agents, underscores its significance in modern drug discovery and development programs. Proper adherence to safety and handling guidelines is mandatory to ensure its safe and effective use in the laboratory.
References
- 1. Buy this compound | 34402-78-3 [smolecule.com]
- 2. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-Methylpyrrole-2-carboxylate | CymitQuimica [cymitquimica.com]
- 4. This compound | 34402-78-3 [chemicalbook.com]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS#:1196-90-3 | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
A Theoretical Deep Dive: Unraveling the Electronic Structure of Methyl 4-methyl-1H-pyrrole-2-carboxylate for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of methyl 4-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrrole-based structures are integral to a vast array of biologically active molecules and pharmaceuticals.[1][2][3] A profound understanding of their electronic properties at a quantum mechanical level is paramount for rational drug design, enabling the prediction of molecular reactivity, intermolecular interactions, and metabolic stability. This document outlines a robust computational methodology, leveraging Density Functional Theory (DFT), to elucidate the intricate electronic landscape of this molecule. We will explore the significance of molecular orbital analysis, electrostatic potential mapping, and atomic charge distribution, providing researchers, scientists, and drug development professionals with a validated protocol for in-silico characterization.
Introduction: The Significance of Pyrrole Scaffolds in Modern Drug Development
The pyrrole nucleus is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals, including heme, chlorophyll, and vitamin B12.[2] Its unique aromatic character and reactivity profile make it a versatile scaffold for designing molecules with diverse therapeutic applications.[1][3] The specific compound of interest, this compound (PubChem CID: 205982), features key substituents that modulate its electronic and steric properties.[4] The methyl group at the 4-position acts as an electron-donating group, influencing the electron density of the pyrrole ring, while the methyl carboxylate group at the 2-position is an electron-withdrawing group, which can significantly impact the molecule's reactivity and potential for hydrogen bonding.[5][6]
A thorough investigation of the electronic structure of this molecule is crucial for predicting its behavior in biological systems. Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and the molecular electrostatic potential (MEP) govern a molecule's susceptibility to electrophilic and nucleophilic attack, its ability to form non-covalent interactions with biological targets, and its overall pharmacokinetic profile.[7]
This guide presents a theoretical workflow to compute and analyze these critical electronic properties, providing a foundational understanding for further drug development efforts.
Theoretical Methodology: A Validated Computational Protocol
The following protocol outlines a step-by-step approach for the theoretical investigation of this compound's electronic structure using Density Functional Theory (DFT). DFT has been widely adopted for its favorable balance of computational cost and accuracy in describing the electronic properties of organic molecules.[8][9]
Molecular Geometry Optimization
The initial and most critical step is to obtain an accurate three-dimensional structure of the molecule at its lowest energy state.
Protocol:
-
Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software.
-
Computational Method Selection: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional has demonstrated high accuracy for a wide range of organic molecules.[6][7]
-
Basis Set Selection: Utilize the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, and polarization functions (d,p) are essential for capturing the anisotropic nature of the electron density around the atoms.[10]
-
Optimization and Frequency Calculation: Perform a full geometry optimization without any symmetry constraints. Following the optimization, a frequency calculation must be performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[8]
Electronic Property Calculations
Once the optimized geometry is obtained, a series of single-point energy calculations are performed to derive the key electronic descriptors.
Protocol:
-
Molecular Orbital Analysis: Calculate the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[7]
-
Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP surface. The MEP provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.[6]
-
Mulliken Population Analysis: Calculate the Mulliken atomic charges. This analysis partitions the total electron density among the individual atoms in the molecule, providing insight into the local electronic environment of each atom.
Expected Results and In-Depth Discussion
The theoretical calculations will yield a wealth of quantitative and qualitative data that provide a deep understanding of the electronic character of this compound.
Optimized Molecular Geometry
The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. It is expected that the pyrrole ring will be largely planar, consistent with its aromatic character.[5] The presence of the electron-withdrawing carboxylate group may lead to a slight asymmetry in the N1-C2 and N1-C5 bond lengths of the pyrrole ring.[6]
Molecular Orbital Analysis
The HOMO and LUMO are key to understanding the molecule's reactivity. For pyrrole derivatives, the HOMO is typically a π-orbital delocalized over the pyrrole ring, indicating that the ring is the primary site for electrophilic attack. The LUMO is also expected to be a π*-orbital, with significant contributions from the carboxylate group, suggesting that this group is a likely site for nucleophilic attack.
| Parameter | Expected Significance |
| HOMO Energy | Indicates the molecule's ionization potential and susceptibility to oxidation. |
| LUMO Energy | Relates to the molecule's electron affinity and susceptibility to reduction. |
| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Molecular Electrostatic Potential (MEP)
The MEP map will visually confirm the electronic landscape predicted by the substituent effects. The region around the carbonyl oxygen of the carboxylate group and the nitrogen atom of the pyrrole ring are expected to exhibit a negative electrostatic potential, making them attractive sites for electrophiles and hydrogen bond donors. Conversely, the hydrogen atom attached to the pyrrole nitrogen is expected to have a positive potential, indicating its acidity.[11]
Mulliken Atomic Charges
The Mulliken charge analysis will provide a quantitative measure of the electron distribution. It is anticipated that the oxygen atoms of the carboxylate group will carry significant negative charges, while the carbonyl carbon will be positively charged. The nitrogen atom of the pyrrole ring is also expected to have a negative charge.
Visualization of Computational Workflow and Molecular Properties
To enhance clarity, the computational workflow and key molecular properties are represented using diagrams.
References
- 1. researchgate.net [researchgate.net]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 4. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynce.com [biosynce.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
A Comprehensive Technical Guide to the Physical Properties of Methyl 4-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the critical physical properties of methyl 4-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. An understanding of its melting and boiling points is fundamental for its purification, chemical manipulation, and formulation into more complex, high-value molecules.
Introduction: The Significance of a Versatile Pyrrole Intermediate
This compound (CAS No. 34402-78-3) is a substituted pyrrole derivative. The pyrrole ring is a privileged scaffold in numerous biologically active compounds and pharmaceuticals. Consequently, this molecule serves as a valuable starting material and intermediate in the synthesis of a wide array of target structures.
The physical properties of a compound, such as its melting and boiling points, are not mere data points; they are direct reflections of the molecule's structure and the intermolecular forces that govern its solid and liquid states. For the laboratory scientist and the process chemist, these properties are critical for:
-
Purity Assessment: A sharp, well-defined melting point is a primary indicator of a compound's purity.
-
Purification Strategy: Knowledge of the melting point is essential for purification by recrystallization, while the boiling point is crucial for purification via distillation.
-
Reaction Condition Design: Understanding the thermal stability of the compound, as indicated by its boiling point, is vital for designing safe and effective reaction protocols.
-
Material Handling and Storage: These properties inform the appropriate conditions for storage to ensure the long-term stability of the compound.
Core Physical and Chemical Properties
The fundamental physical characteristics of this compound are summarized below.
| Property | Value | Source |
| Melting Point | 73-74 °C | [1] |
| Boiling Point | 250.2 ± 20.0 °C (at 760 Torr) | [1] |
| Molecular Formula | C₇H₉NO₂ | [2] |
| Molecular Weight | 139.15 g/mol | |
| CAS Number | 34402-78-3 | [1][2][3][4] |
In-Depth Analysis of Thermal Properties
Melting Point: A Gateway to Purity and Crystal Structure
The reported melting point of this compound is 73-74°C.[1] A narrow melting range, such as the one reported, is indicative of a high degree of purity for a crystalline solid. The process of melting involves providing sufficient thermal energy to overcome the forces holding the molecules in a fixed crystal lattice. For pyrrole derivatives, these forces include:
-
Hydrogen Bonding: The N-H bond of the pyrrole ring is a key contributor to intermolecular hydrogen bonding, which can lead to a relatively high melting point compared to analogous compounds lacking this feature.[5]
-
Dipole-Dipole Interactions: The ester functionality and the inherent dipole of the pyrrole ring contribute to electrostatic attractions between molecules.
-
Van der Waals Forces: These ubiquitous, weaker forces also play a role in the overall crystal packing.
The presence of impurities disrupts the regularity of the crystal lattice, which typically results in a lower and broader melting point range. Therefore, the experimental determination of the melting point is a foundational technique in the characterization and quality control of this compound.
Boiling Point: Understanding Liquid Phase Cohesion and Volatility
The boiling point of this compound has been reported as approximately 250.2°C at standard atmospheric pressure (760 Torr).[1] This relatively high boiling point is consistent with the presence of strong intermolecular forces, particularly hydrogen bonding, which must be overcome for the molecules to transition from the liquid to the gaseous phase.[5]
It is crucial to note that the boiling point is pressure-dependent. At reduced pressures, the boiling point will be significantly lower, a principle that is often exploited for the purification of thermally sensitive compounds by vacuum distillation.
Experimental Determination Protocols
The following sections provide detailed, field-proven methodologies for the accurate determination of the melting and boiling points of this compound.
Protocol for Melting Point Determination (Capillary Method)
This method is the standard for obtaining an accurate melting point range. It relies on slow heating of a small, packed sample and careful observation of the phase transition.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 1-2 mm is ideal.[6]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.
-
Heating:
-
If the approximate melting point is known (around 73°C), heat the apparatus rapidly to about 60°C.
-
Once within 10-15°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for thermal equilibrium and an accurate reading.[6]
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears. This is the lower end of the melting range.
-
Continue slow heating and record the temperature at which the last crystal of the solid melts. This is the upper end of the melting range.[6]
-
Workflow Diagram: Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Protocol for Boiling Point Determination (Reflux Method)
The reflux method provides an accurate boiling point measurement using a small amount of material. It ensures that the thermometer is in equilibrium with the vapor of the boiling liquid.[7]
Step-by-Step Methodology:
-
Apparatus Assembly:
-
Place approximately 5 mL of this compound and a few boiling chips or a small stir bar into a small round-bottom flask.
-
Attach a condenser vertically to the flask.
-
Connect the condenser to a circulating water source (water in at the bottom, out at the top).
-
-
Thermometer Placement: Suspend a thermometer inside the apparatus so that the top of the bulb is level with the bottom of the condenser's side arm or, in a simple reflux setup, just below the bottom of the condenser. The thermometer should measure the temperature of the vapor, not the liquid itself, to avoid readings skewed by superheating.[7]
-
Heating: Gently heat the flask using a heating mantle or sand bath. The liquid should come to a steady boil, and a "reflux ring" of condensing vapor should be visible on the walls of the condenser.
-
Equilibration and Measurement: Allow the system to reflux for several minutes until the temperature reading on the thermometer stabilizes. This stable temperature is the boiling point of the liquid at the current atmospheric pressure.
-
Pressure Recording: Record the barometric pressure at the time of the experiment, as the boiling point is dependent on it.
Workflow Diagram: Boiling Point Determination by Reflux
Caption: Workflow for Boiling Point Determination via the Reflux Method.
Conclusion
The physical properties of this compound, particularly its melting point of 73-74°C and boiling point of ~250°C, are defining characteristics that dictate its handling, purification, and use in synthetic chemistry. The well-defined melting point suggests a stable crystalline solid at room temperature, while the high boiling point reflects significant intermolecular forces. For professionals in drug discovery and development, a thorough understanding and precise measurement of these properties are indispensable for ensuring the quality of intermediates and the successful outcome of complex synthetic campaigns.
References
- 1. This compound CAS#: 34402-78-3 [chemicalbook.com]
- 2. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 34402-78-3 [chemicalbook.com]
- 4. This compound | 34402-78-3 [chemicalbook.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Methyl 4-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of methyl 4-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights to empower researchers in their scientific endeavors.
Core Molecular Attributes
This compound is a substituted pyrrole, a class of five-membered aromatic heterocyclic organic compounds. The strategic placement of a methyl group at the 4-position and a methyl carboxylate group at the 2-position makes it a versatile building block in the synthesis of more complex molecules.[1]
Molecular Formula and Weight
The chemical formula for this compound is C₇H₉NO₂ .[1][2] Its molecular weight is 139.15 g/mol .[1][2]
Chemical Structure
The structure of this compound is characterized by a central pyrrole ring.
Caption: 2D structure of this compound.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe handling in a laboratory setting.
Key Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [1][2] |
| CAS Number | 34402-78-3 | [2] |
| IUPAC Name | This compound | [2] |
GHS Hazard Information
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements: Standard precautions for handling irritating chemicals should be observed, including the use of personal protective equipment such as gloves and safety glasses.[2] Work should be conducted in a well-ventilated area.
Synthesis and Methodologies
The synthesis of this compound can be achieved through various synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Common Synthetic Approaches
Several strategies are employed for the synthesis of this pyrrole derivative:
-
Condensation Reactions: A prevalent method involves the condensation of 1,4-dicarbonyl compounds with primary amines.[1] This classical approach, known as the Paal-Knorr synthesis, is a reliable route to substituted pyrroles.
-
Reactions with Isoxazoles: Another synthetic pathway utilizes the reaction of isoxazoles with malononitrile in the presence of a catalyst, such as iron(II) salts, to form the pyrrole ring.[1]
-
Direct Esterification: The compound can also be synthesized via the direct esterification of 4-methyl-1H-pyrrole-2-carboxylic acid with methanol under acidic conditions.[1]
-
Vilsmeier-Haack Reaction: The Vilsmeier-Haack protocol can be used to functionalize a pre-existing pyrrole ring, demonstrating high regioselectivity.[1]
Caption: A simplified workflow for the Paal-Knorr synthesis of the target compound.
Exemplary Experimental Protocol: Paal-Knorr Synthesis
This protocol provides a generalized procedure for the synthesis of a substituted pyrrole. Note: This is an illustrative example and may require optimization for specific substrates and scales.
-
Reaction Setup: To a solution of the appropriate 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene or acetic acid), add an equimolar amount of the primary amine.
-
Reaction Conditions: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.
Applications in Research and Development
The unique structural features of this compound make it a valuable intermediate in various scientific domains.
Pharmaceutical and Agrochemical Synthesis
This compound serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The pyrrole scaffold is a common motif in many biologically active molecules. For instance, it is a useful reagent for the preparation of (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives, which are a novel class of glycine site antagonists.[3]
Material Science
Derivatives of this compound are utilized in the development of new materials with tailored electronic or optical properties.[1] The electron-rich nature of the pyrrole ring makes it suitable for incorporation into conductive polymers and organic electronic devices.
Biological Research
The potential biological activities of this compound and its derivatives make them subjects of interest in drug discovery and biological research.[1]
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts and coupling constants of the protons and carbons are characteristic of the substituted pyrrole ring.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretch of the pyrrole ring and the C=O stretch of the ester group.
Conclusion
This compound is a versatile and valuable chemical entity with a broad spectrum of applications in scientific research and development. Its utility as a synthetic intermediate in the creation of novel pharmaceuticals, agrochemicals, and advanced materials is well-established. A comprehensive understanding of its synthesis, properties, and safe handling is crucial for harnessing its full potential in the laboratory.
References
An In-Depth Technical Guide to Methyl 4-Methyl-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Applications
Introduction
Methyl 4-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its rigid, aromatic pyrrole core, substituted with both an electron-withdrawing methyl ester group and an electron-donating methyl group, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reactivity, and key applications, with a focus on providing actionable insights for laboratory professionals. The pyrrole-2-carboxylate moiety is a recognized pharmacophore, integral to the structure of numerous biologically active molecules, making this compound a valuable starting material for drug discovery programs.[1]
Part 1: Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC-sanctioned name and common synonyms for the title compound.
IUPAC Name: this compound[2]
Synonyms:
-
Methyl 4-methylpyrrole-2-carboxylate[2]
-
4-Methyl-2-pyrrolecarboxylate methyl ester
-
1H-Pyrrole-2-carboxylic acid, 4-methyl-, methyl ester[2]
-
M4MP2C[2]
Key Identifiers:
-
CAS Number: 34402-78-3[2]
-
Molecular Formula: C₇H₉NO₂[2]
-
Molecular Weight: 139.15 g/mol [2]
-
SMILES: CC1=CNC(=C1)C(=O)OC[2]
-
InChI Key: BMCUQYLZVGVDCW-UHFFFAOYSA-N[2]
Part 2: Physicochemical and Safety Data
Understanding the physical properties and safety profile of a compound is a prerequisite for its handling, storage, and use in experimental design.
Physicochemical Properties
The data presented below combines experimentally determined values with well-regarded computational predictions.
| Property | Value | Source |
| Appearance | Solid | - |
| Melting Point | 73-74 °C (recrystallized from cyclohexane) | ChemicalBook[2] |
| Boiling Point | 250.2 ± 20.0 °C at 760 Torr | Predicted, ChemicalBook[2] |
| Density | 1.141 ± 0.06 g/cm³ at 20 °C | Predicted, ChemicalBook[2] |
| Flash Point | 105.1 ± 21.8 °C | Predicted, ChemicalBook[2] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | ChemicalBook[2] |
Safety and Hazard Information
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338, P405, P501[2]
Part 3: Synthesis and Characterization
The reliable synthesis and unambiguous characterization of this compound are crucial for its application in research. This section details a validated synthetic protocol and the expected analytical data for structural confirmation.
Recommended Synthetic Protocol: From 4-Oxoproline Esters
A robust and well-documented method for synthesizing 4-substituted pyrrole-2-carboxylates involves the conversion of 4-oxoproline esters. This approach offers good control over the substitution pattern and proceeds through a Grignard reaction followed by a base-mediated aromatization.
The following protocol is adapted from the work of Arakawa et al., which provides a field-proven methodology for accessing this class of compounds.[3]
Workflow Overview:
Step-by-Step Methodology:
-
Grignard Reaction:
-
To a solution of an N-protected 4-oxoproline methyl ester in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) dropwise.
-
Causality: The Grignard reagent, a potent nucleophile, attacks the electrophilic ketone carbonyl at the C4 position of the proline ring. The N-protecting group (e.g., Boc or Cbz) prevents side reactions at the nitrogen.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-hydroxy-4-methylproline intermediate.
-
-
Aromatization:
-
Dissolve the crude intermediate from the previous step in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Add a non-nucleophilic base (e.g., DBU or potassium tert-butoxide, KOtBu).
-
Causality: The base facilitates an elimination cascade. Deprotonation of the C5 proton initiates the elimination of the C4-hydroxyl group and the N-protecting group, driving the formation of the thermodynamically stable aromatic pyrrole ring.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the residue by silica gel column chromatography to afford this compound.
-
Spectroscopic Characterization
Confirmation of the molecular structure is typically achieved through a combination of NMR and IR spectroscopy, and mass spectrometry. The expected spectral data, based on the compound's structure and published literature, are as follows. Authoritative spectral data for this compound can be found in the work of Walizei and Breitmaier (1989).
-
¹H NMR (Proton NMR):
-
A broad singlet corresponding to the N-H proton of the pyrrole ring.
-
Two distinct signals in the aromatic region for the C3-H and C5-H protons, likely appearing as doublets or multiplets due to small couplings.
-
A singlet for the methyl ester (-OCH₃) protons.
-
A singlet for the C4-methyl (-CH₃) protons.
-
-
¹³C NMR (Carbon NMR):
-
A signal for the ester carbonyl carbon (C=O).
-
Four signals corresponding to the four carbons of the pyrrole ring (C2, C3, C4, C5).
-
A signal for the methyl ester carbon (-OCH₃).
-
A signal for the C4-methyl carbon (-CH₃).
-
-
IR Spectroscopy:
-
A characteristic N-H stretching band for the pyrrole amine.
-
A strong C=O stretching band for the ester carbonyl group.
-
C-H stretching bands for the aromatic and methyl groups.
-
C=C stretching bands associated with the pyrrole ring.
-
Part 4: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its functional groups and the pyrrole core.
Oxidation of the C4-Methyl Group with DDQ
The methyl group at the C4 position can be selectively oxidized. A particularly effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The outcome of the reaction is dependent on the nucleophile present in the reaction medium.
Mechanism: The reaction proceeds via a hydride abstraction mechanism. DDQ, a potent electron acceptor, abstracts a hydride ion (H⁻) from the benzylic-like methyl group to form a stabilized carbocation intermediate. This intermediate is then trapped by a nucleophile.
-
In the presence of methanol (MeOH): The carbocation is trapped by methanol, and further oxidation leads to the formation of a 4-formyl group, which is then converted to a methyl ester, ultimately yielding a pyrrole-2,4-dicarboxylate.
-
In the presence of acetic acid (AcOH): The intermediate is trapped by acetate to yield a 4-(acetoxymethyl)pyrrole derivative.
This regioselective oxidation provides a strategic route to introduce further functionality at the C4 position, expanding the synthetic possibilities of the scaffold.
Part 5: Applications in Drug Discovery and Development
The pyrrole-2-carboxylate scaffold is a privileged structure in medicinal chemistry. This compound serves as a key building block in the synthesis of compounds targeting a range of diseases.
Precursor to Glycine Site Antagonists for the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function. However, its overactivation is implicated in neurodegenerative diseases. The receptor possesses a co-agonist binding site for glycine, and antagonists of this site are of significant therapeutic interest.
This compound is a documented precursor for a novel class of potent glycine site antagonists.[4] The synthetic sequence typically involves functionalization at the C3 position (e.g., via formylation followed by a Knoevenagel-Döbner condensation) and subsequent elaboration to yield compounds like (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives. These molecules have demonstrated high affinity for the strychnine-insensitive glycine-binding site and have shown efficacy in animal models of NMDA-induced convulsions.[4]
Scaffold for MmpL3 Inhibitors Against Tuberculosis
Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of drug-resistant strains. The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter involved in building the mycobacterial cell wall, making it a prime target for novel antitubercular agents.
Recent research has identified the pyrrole-2-carboxamide core as a potent scaffold for MmpL3 inhibitors.[1] Starting from substituted pyrrole-2-carboxylates, including derivatives analogous to the title compound, medicinal chemists have developed a series of potent inhibitors. The synthesis involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines to explore the structure-activity relationship (SAR). This work highlights the value of the pyrrole-2-carboxylate template in generating new leads for infectious disease therapy.[1]
Conclusion
This compound is a synthetically accessible and highly versatile building block for chemical and pharmaceutical research. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it a reliable component in multi-step syntheses. Its demonstrated utility as a precursor to potent NMDA receptor antagonists and MmpL3 inhibitors underscores its importance in modern drug discovery. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable compound into their synthetic and medicinal chemistry programs.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: Methyl 4-Methyl-1H-pyrrole-2-carboxylate as a Versatile Building Block in Total Synthesis
Introduction: The Strategic Value of a Substituted Pyrrole
In the intricate field of natural product synthesis and drug development, the strategic selection of starting materials is paramount. Methyl 4-methyl-1H-pyrrole-2-carboxylate emerges as a highly valuable and versatile building block. Its inherent structural features—a nucleophilic aromatic ring, differentiated substitution at the 2- and 4-positions, and an ester functionality amenable to various transformations—provide a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, reactivity, and application in key synthetic transformations, offering detailed protocols for its use in the synthesis of advanced intermediates. The pyrrole core is a ubiquitous motif in a vast array of biologically active natural products, including the lamellarin and ningalin families of marine alkaloids, which exhibit potent cytotoxic and multidrug resistance reversal activities.[1][2] The strategic incorporation of this compound allows for the efficient and controlled elaboration of these complex polycyclic systems.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 34402-78-3 | [3] |
| Molecular Formula | C₇H₉NO₂ | [3] |
| Molecular Weight | 139.15 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline powder | N/A |
| Melting Point | 74-78 °C | [4] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | [4] |
Safety and Handling:
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[2] All manipulations should be carried out in a well-ventilated fume hood.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[2]
Reactivity and Strategic Transformations
The synthetic utility of this compound stems from the predictable reactivity of its pyrrole core and the versatility of its ester functionality. The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution. The existing substituents guide the regioselectivity of these reactions. The C5 position is the most electron-rich and sterically accessible site for electrophilic attack, followed by the C3 position. The ester at C2 and the methyl group at C4 deactivate the adjacent positions to some extent.
Key Synthetic Transformations:
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group, a versatile handle for further transformations, onto the pyrrole ring.[5][6] For this compound, formylation is expected to occur regioselectively at the C5 position. The resulting methyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate is a key intermediate for the synthesis of more complex heterocyclic systems, such as those found in the lamellarin alkaloids.[2]
-
Friedel-Crafts Acylation: This powerful C-C bond-forming reaction allows for the introduction of acyl groups onto the pyrrole nucleus.[7] Similar to formylation, acylation is predicted to occur at the C5 position. This transformation is pivotal in building the core structures of many natural products.
-
Suzuki-Miyaura Cross-Coupling: To construct biaryl linkages, which are common in natural products like the lamellarins, the pyrrole ring must first be halogenated. Bromination of this compound is expected to occur at the C5 position. The resulting 5-bromo derivative can then undergo palladium-catalyzed Suzuki-Miyaura coupling with a variety of aryl boronic acids.[8][9]
-
Pictet-Spengler Reaction: The aldehyde functionality introduced via the Vilsmeier-Haack reaction can be utilized in Pictet-Spengler reactions to construct fused heterocyclic systems.[10] This reaction involves the condensation of a β-arylethylamine with an aldehyde followed by ring closure, a key step in the biosynthesis and total synthesis of many alkaloids.[10]
Experimental Protocols
The following protocols are provided as a guide for the application of this compound in key synthetic transformations. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol describes the regioselective formylation at the C5 position of the pyrrole ring.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel over 15 minutes. A thick, white precipitate of the Vilsmeier reagent will form.[6]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add anhydrous DCM to the flask to create a more mobile slurry.
-
Dissolve this compound (1 equivalent) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent slurry at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate.
Protocol 2: Friedel-Crafts Acylation of this compound
This protocol details the introduction of an acyl group at the C5 position of the pyrrole ring.
Workflow Diagram:
Caption: Workflow for the Friedel-Crafts acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After stirring for 15 minutes, add a solution of this compound (1 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Stir vigorously until all solids have dissolved.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 5-acyl-4-methyl-1H-pyrrole-2-carboxylate.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-methyl-1H-pyrrole-2-carboxylate
This protocol describes the palladium-catalyzed cross-coupling of a pre-functionalized pyrrole with an aryl boronic acid. The starting 5-bromo derivative can be prepared via bromination of this compound with N-bromosuccinimide.
Reaction Mechanism Overview:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 5-bromo-4-methyl-1H-pyrrole-2-carboxylate
-
Aryl boronic acid (e.g., 3,4-dimethoxyphenylboronic acid) (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2 M aqueous solution)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine methyl 5-bromo-4-methyl-1H-pyrrole-2-carboxylate (1 equivalent), the aryl boronic acid (1.5 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add DME, followed by the 2 M aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired coupled product.
Conclusion
This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its predictable reactivity allows for controlled functionalization of the pyrrole core, enabling the construction of intricate polycyclic systems. The protocols provided herein for Vilsmeier-Haack formylation, Friedel-Crafts acylation, and Suzuki-Miyaura cross-coupling serve as a practical guide for researchers in organic synthesis and medicinal chemistry, facilitating the efficient synthesis of advanced intermediates en route to valuable target molecules.
References
- 1. Total synthesis of ningalin B utilizing a heterocyclic azadiene Diels-Alder reaction and discovery of a new class of potent multidrug resistant (MDR) reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of ningalin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. scispace.com [scispace.com]
- 10. ijpcbs.com [ijpcbs.com]
The Versatile Scaffold: Application Notes on Methyl 4-Methyl-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry
Foreword: The Pyrrole Moiety as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged structures" possess the ideal combination of physicochemical properties and synthetic accessibility to serve as versatile starting points for drug discovery. The pyrrole ring, a five-membered aromatic heterocycle, is a quintessential example of such a scaffold.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of molecules targeting a wide array of biological targets. This guide focuses on a particularly valuable derivative: Methyl 4-methyl-1H-pyrrole-2-carboxylate . We will explore its synthesis, functionalization, and, most importantly, its application as a pivotal building block in the development of novel therapeutics, providing both high-level insights and detailed, field-tested protocols for the modern drug discovery laboratory.
Compound Profile: this compound
This compound serves as an important intermediate, featuring a pyrrole core substituted with a methyl group at the 4-position and a methyl carboxylate at the 2-position.[2] These features provide a synthetically tractable handle for diversification while the core structure offers a foundation for biological activity.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 34402-78-3 | [3] |
| Molecular Formula | C₇H₉NO₂ | [2] |
| Molecular Weight | 139.15 g/mol | [2] |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | - |
Synthesis and Functionalization: Crafting the Core
The utility of a building block is directly proportional to the ease and versatility of its synthesis and subsequent modification. This compound can be prepared through several established routes, allowing for flexibility based on available starting materials and desired scale.
General Synthetic Strategies
Common synthetic approaches include the condensation of 1,4-dicarbonyl compounds with primary amines (Paal-Knorr synthesis), reactions involving isoxazoles, and the direct esterification of the corresponding carboxylic acid.[2] The Paal-Knorr method is particularly robust for generating the pyrrole core.
Workflow for Synthesis and Derivatization
The true power of this scaffold lies in its potential for chemical modification to explore structure-activity relationships (SAR). The pyrrole ring can undergo various electrophilic substitution reactions, and the ester can be hydrolyzed and converted to an amide, enabling the introduction of diverse functional groups.
Caption: General workflow for the synthesis and key derivatization reactions of the pyrrole scaffold.
Application Focus: Antitubercular Drug Discovery
The emergence of multidrug-resistant tuberculosis (TB) necessitates the discovery of novel therapeutic agents. The pyrrole-2-carboxamide scaffold has proven to be a remarkably fertile ground for developing potent inhibitors of essential mycobacterial enzymes.[4]
Mechanism of Action: Targeting MmpL3
A key target for this class of compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter responsible for flipping mycolic acid precursors across the inner membrane, a critical step in the biosynthesis of the unique mycobacterial cell wall.[4] Inhibition of MmpL3 disrupts this process, leading to bacterial death.
Caption: Inhibition of the MmpL3 mycolic acid transport pathway by pyrrole-2-carboxamide derivatives.
Structure-Activity Relationship (SAR) Insights
Research has shown that specific substitutions on the pyrrole-2-carboxamide core are crucial for potent anti-TB activity.[4]
-
Pyrrole N-H and Amide N-H: Unsubstituted N-H groups on both the pyrrole ring and the amide linker are critical for forming key hydrogen bonds within the MmpL3 binding pocket. Methylation of these positions leads to a significant loss of activity.[4]
-
Amide Substituent (Tail): Bulky, lipophilic groups such as adamantyl or cyclooctyl are favored, likely occupying a hydrophobic pocket (S5) in the MmpL3 transporter.[4]
-
Pyrrole 5-Position (Head): Attaching phenyl or pyridyl groups, particularly those with electron-withdrawing substituents (e.g., fluoro, chloro), at the 5-position of the pyrrole ring greatly enhances anti-TB activity.[4]
| Compound Derivative | R¹ (at 5-position) | R² (Amide) | MIC vs. M. tuberculosis (μg/mL) | Reference |
| Lead Scaffold | H | 2-adamantyl | >32 | [4] |
| Compound 16 | 2-fluorophenyl | 2-adamantyl | < 0.016 | [4] |
| Compound 18 | 4-fluorophenyl | 2-adamantyl | < 0.016 | [4] |
| Compound 28 | 6-chloropyridin-2-yl | 2-adamantyl | < 0.016 | [4] |
| Compound 32 | 5-chloropyridin-3-yl | 2-adamantyl | < 0.016 | [4] |
| Isoniazid (Control) | - | - | 0.03 | [4] |
Protocol: Microplate Alamar Blue Assay (MABA) for Anti-TB Screening
This protocol provides a reliable method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Mycobacterium tuberculosis H37Rv.[5]
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase).
-
M. tuberculosis H37Rv strain.
-
Sterile 96-well microplates.
-
Alamar Blue reagent.
-
Resazurin solution.
-
Positive control drug (e.g., Isoniazid).
-
Negative control (DMSO).
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds (derived from this compound) in a 96-well plate using 7H9 broth. The final concentration range should typically span from 64 µg/mL to 0.016 µg/mL.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the compound dilution. Include wells for a drug-free control (bacteria only) and a sterile control (broth only).
-
Incubation: Seal the plates with a breathable sealer and incubate at 37°C for 5-7 days.
-
Assay Development: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Data Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.
Application Focus: Anticancer Drug Discovery
The pyrrole scaffold is a common motif in compounds exhibiting cytotoxic activity against various cancer cell lines.[6] Its planar structure allows for potential intercalation with DNA or interaction with the active sites of key oncogenic proteins like kinases.
Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard procedure to evaluate the in vitro anticancer potential of novel pyrrole derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., LoVo for colon, MCF-7 for breast, SK-OV-3 for ovary).[6]
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Sterile 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the 96-well plates with 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium in the plates with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined using non-linear regression analysis.
Broader Horizons: Other Therapeutic Avenues
The versatility of the pyrrole-2-carboxylate scaffold extends beyond antibacterial and anticancer applications.
-
Antiparasitic Agents: The parent acid, pyrrole-2-carboxylic acid, is a known inhibitor of proline racemase (PRAC), an enzyme essential for the lifecycle of the parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[7] This provides a validated starting point for designing novel anti-parasitic drugs.
-
DNA Minor-Groove Binders: Nitrated pyrrole-2-carboxylate derivatives serve as crucial intermediates in the synthesis of modified DNA minor-groove binders.[8][9] These molecules can interfere with DNA replication and transcription, offering another avenue for anticancer and antimicrobial development.
-
CNS-Active Agents: Methyl 4-methylpyrrole-2-carboxylate has been utilized as a reagent in the preparation of novel antagonists for the glycine binding site on the NMDA receptor, a target for treating various neurological disorders.[10]
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to vast chemical diversity and profound biological activity. Its straightforward synthesis and amenability to functionalization at multiple positions make it an exceptionally valuable building block for medicinal chemists. From targeting the unique cell wall of Mycobacterium tuberculosis to inhibiting the growth of cancer cells, the derivatives of this simple scaffold continue to demonstrate significant therapeutic potential. The protocols and insights provided herein serve as a foundational guide for researchers looking to leverage this powerful molecular tool in their own drug discovery programs.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 34402-78-3 [smolecule.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vlifesciences.com [vlifesciences.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 34402-78-3 [chemicalbook.com]
Synthesis of pharmacologically active compounds from "methyl 4-methyl-1H-pyrrole-2-carboxylate"
An Application Guide for the Synthesis of Pharmacologically Active Compounds from Methyl 4-methyl-1H-pyrrole-2-carboxylate
Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrole ring is a five-membered aromatic heterocycle that serves as a cornerstone in the architecture of countless biologically active molecules.[1][2][3] Its presence in natural products like heme, chlorophyll, and vitamin B12, as well as in numerous synthetic pharmaceuticals, underscores its significance as a "privileged scaffold."[2][4] The unique electronic properties of the pyrrole ring allow for extensive functionalization, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5]
Among the myriad of pyrrole-based starting materials, This compound (CAS 34402-78-3) emerges as a particularly versatile and valuable building block.[6][7][8] Its structure offers three distinct points for chemical modification: the electron-rich pyrrole ring, the reactive ester group at the 2-position, and the methyl group at the 4-position. This guide provides a detailed exploration of key synthetic strategies and step-by-step protocols for leveraging this compound to construct novel pharmacologically active agents.
Strategic Overview: Synthetic Pathways from a Core Building Block
The journey from this compound to a potential drug candidate involves a series of strategic chemical transformations. The primary routes focus on either functionalizing the pyrrole ring itself or modifying the ester substituent. These pathways can be pursued independently or in sequence to build molecular complexity.
Caption: Overall synthetic workflow from the starting material.
Strategy 1: Electrophilic Substitution on the Pyrrole Ring
The pyrrole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. The nitrogen atom directs substitution primarily to the adjacent α-positions (C2 and C5). Since the C2 position is blocked by the carboxylate group, electrophilic attack on this compound occurs with high regioselectivity at the C5 position.[6]
The Vilsmeier-Haack Reaction: A Gateway to Pyrrole Aldehydes
The Vilsmeier-Haack reaction is a reliable and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[9][10] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[11] This electrophilic iminium salt readily attacks the C5 position of the pyrrole. Subsequent hydrolysis yields the 5-formyl derivative, a critical intermediate for synthesizing more complex molecules.[12][13]
Caption: Vilsmeier-Haack formylation mechanism.
Protocol 1: Vilsmeier-Haack Formylation
Objective: To synthesize methyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF in an ice bath. Add POCl₃ dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10°C. Stir the mixture for an additional 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Pyrrole Addition: Dissolve this compound in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of NaHCO₃. Stir vigorously until the effervescence ceases and the pH is alkaline (~8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure aldehyde.
Scientist's Note: The dropwise addition of POCl₃ to DMF is highly exothermic and must be controlled with an ice bath to prevent side reactions. The final hydrolysis and neutralization step is also exothermic and requires careful execution.
Strategy 2: Derivatization via the Carboxylate Group
The ester at the C2 position is a versatile handle for introducing a wide range of functionalities, most notably through the formation of amides, which are prevalent in bioactive molecules.[14][15]
Saponification: From Ester to Carboxylic Acid
The essential first step is the hydrolysis of the methyl ester to its corresponding carboxylic acid. This is typically achieved through base-catalyzed saponification. The resulting carboxylate salt is then protonated with acid to yield the free carboxylic acid.
Protocol 2: Saponification to 4-methyl-1H-pyrrole-2-carboxylic acid
Objective: To synthesize 4-methyl-1H-pyrrole-2-carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) and Water
-
Hydrochloric acid (HCl), 1M
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the starting ester in a mixture of MeOH and water in a round-bottom flask.
-
Hydrolysis: Add an excess (2-3 equivalents) of NaOH and heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and acidify by slowly adding 1M HCl until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Scientist's Note: Some pyrrole-2-carboxylic acids can be prone to decarboxylation, especially under harsh acidic or thermal conditions.[16] Therefore, acidification should be performed at low temperatures, and prolonged heating should be avoided.
Amide Coupling: Building the Pharmacophore
With the carboxylic acid in hand, a diverse library of amides can be generated through coupling with primary or secondary amines. This reaction requires a coupling agent to activate the carboxylic acid and facilitate nucleophilic attack by the amine. Common coupling agents include HBTU, HATU, or carbodiimides like EDCI.[16][17]
Caption: Amide coupling reaction pathway.
Protocol 3: General Amide Synthesis via HBTU Coupling
Objective: To synthesize N-substituted-4-methyl-1H-pyrrole-2-carboxamides.
Materials:
-
4-methyl-1H-pyrrole-2-carboxylic acid
-
A desired primary or secondary amine (R₁R₂NH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous DMF or DCM
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Activation: Add the amine (1.1 eq.), HBTU (1.2 eq.), and DIPEA (2.5 eq.).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide by column chromatography or recrystallization.
Rationale: HBTU is a highly efficient coupling agent that minimizes side reactions and racemization (if chiral amines are used).[16][18] DIPEA acts as a non-nucleophilic base to neutralize the acids formed during the reaction, driving the formation of the activated ester and the final amide product.
Data Summary: Examples of Bioactive Pyrrole Derivatives
The synthetic strategies outlined above open the door to a vast chemical space. The nature of the substituents dramatically influences the resulting pharmacological activity.
| Starting Material Derivative | R-Group (Amide) or Ring Substituent | Pharmacological Activity | Target/Metric (Example) | Citation |
| Pyrrole-2-carboxamide | (3-chlorophenyl)amino | Protein Kinase Inhibition | IC₅₀ for CK2 | [1] |
| 5-Aryl-pyrrole | 3,4-dimethoxyphenyl | Anticancer | IC₅₀: 0.5 - 0.9 µM (HepG2) | [1] |
| Pyrrole-2-carboxamide | Various aryl/alkyl groups | HIV-1 Inhibition | EC₅₀: 0.3 - 1.5 µM | [5] |
| 1,5-Diarylpyrrole | 4-chlorophenyl | Antituberculosis | MIC against M. tuberculosis | [5] |
| Pyrrole-2-carboxamide | Analogues of marine alkaloids | Antibacterial/Antifouling | Varies | [16][18] |
Conclusion
This compound is a powerful and economical starting material for the synthesis of diverse, pharmacologically relevant compounds. By employing robust and well-established synthetic transformations such as Vilsmeier-Haack formylation and amide coupling, researchers can efficiently access a wide array of novel chemical entities. The protocols and strategies detailed in this guide provide a solid foundation for drug discovery programs aimed at developing the next generation of pyrrole-based therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 6. Buy this compound | 34402-78-3 [smolecule.com]
- 7. This compound | 34402-78-3 [chemicalbook.com]
- 8. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Methyl 4-Methyl-1H-pyrrole-2-carboxylate Scaffold in Modern Drug Discovery
Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in the architecture of countless biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, diverse biological targets.[2] From the heme in our blood to blockbuster drugs, the pyrrole motif is ubiquitous.[3] Derivatives of simple pyrrole esters, such as methyl 4-methyl-1H-pyrrole-2-carboxylate, represent versatile starting points for the synthesis of complex molecules with significant therapeutic potential.[4]
These derivatives have been successfully developed into potent inhibitors of various enzyme classes, particularly protein kinases, which are critical regulators of cellular processes like proliferation, differentiation, and apoptosis.[2][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6] The 2,4-disubstituted pyrrole core, for instance, is a key component of Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[7] This demonstrates the profound impact that strategic functionalization of the pyrrole scaffold can have in oncology.
These application notes will provide a detailed guide for researchers, exploring the synthesis of a potent kinase inhibitor from a related 2,4-dimethyl-1H-pyrrole-3-carboxylate scaffold, a close and synthetically analogous core to the topic structure. We will detail the foundational Paal-Knorr synthesis to construct the pyrrole ring, its elaboration into a bioactive carboxamide, and provide step-by-step protocols for evaluating its biological efficacy through kinase inhibition and cancer cell cytotoxicity assays.
Part 1: Synthesis of a Bioactive Pyrrole Derivative
The synthesis of complex pyrrole-based drug candidates often begins with the construction of a suitably functionalized pyrrole core. The Paal-Knorr synthesis is a classic and highly effective method for this purpose, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][8] We will first outline this foundational synthesis and then proceed to a multi-step sequence to build a representative kinase inhibitor.
Protocol 1.1: Paal-Knorr Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This protocol describes the synthesis of a key pyrrole intermediate, which serves as the foundational core for further derivatization. The reaction condenses an amino-crotonate with a β-ketoester.
Causality: This method is chosen for its efficiency and use of readily available starting materials to construct the polysubstituted pyrrole ring in a single step. Acetic acid serves as both a solvent and a mild acid catalyst, facilitating the enamine formation and subsequent cyclization/dehydration cascade that is characteristic of the Knorr-type pyrrole synthesis, a close relative of the Paal-Knorr method.[3][9]
Materials:
-
Ethyl acetoacetate
-
Ethyl 3-aminobut-2-enoate (Ethyl β-aminocrotonate)
-
Glacial Acetic Acid
-
Ice bath
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and ethyl 3-aminobut-2-enoate (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature, then carefully pour it over crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude material by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield pure ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
Protocol 1.2: Multi-step Synthesis of a Pyrrole-Carboxamide Kinase Inhibitor
This protocol details the conversion of the pyrrole ester into a final, bioactive N-aryl carboxamide derivative, a class of compounds known to exhibit kinase inhibitory activity.[10]
Workflow Diagram:
Caption: Synthetic workflow for the target kinase inhibitor.
Step 1: Saponification of the Ester
Causality: The ester must be converted to a carboxylic acid to enable amide bond formation. Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a standard and effective method for this transformation.
Procedure:
-
Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add LiOH or NaOH (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 2-6 hours, monitoring by TLC.
-
After completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Step 2: Amide Coupling
Causality: A coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with the primary amine. A non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), is added to neutralize the acid formed during the reaction and maintain optimal pH.
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired primary aryl amine (e.g., 4-fluoroaniline, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-(aryl)-2,4-dimethyl-1H-pyrrole-3-carboxamide.
Part 2: Biological Evaluation Protocols
Once synthesized, the novel pyrrole derivative must be evaluated for its biological activity. As our target is a kinase inhibitor with potential anticancer effects, we will detail protocols for an in vitro kinase inhibition assay and a cell-based cytotoxicity assay.
Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Causality: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[8] Kinase activity is directly proportional to ADP production. An inhibitor will block the kinase, leading to less ADP formation and a lower luminescent signal. This allows for the determination of the compound's potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Materials:
-
LCK Kinase Enzyme System (or another relevant kinase like VEGFR-2)[11]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)[8]
-
Test Compound (dissolved in DMSO) and control inhibitor (e.g., Staurosporine)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP and appropriate substrate (e.g., Poly (4:1 Glu, Tyr) peptide for Lck)[11]
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range (e.g., 100 µM to 1 nM final assay concentration).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition).
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. Add 2 µL of this solution to each well.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final volume is 5 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
First Detection Step:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Second Detection Step:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP, which is then used by a luciferase to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (0% inhibition, DMSO) and low (100% inhibition, potent inhibitor) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve (sigmoidal, 4-parameter logistic fit) to determine the IC₅₀ value.
-
Kinase Inhibition Assay Workflow:
Caption: Workflow for the in vitro ADP-Glo™ kinase assay.
Protocol 2.2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Causality: The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. A cytotoxic compound will reduce the viable cell population, leading to less formazan production and a weaker colorimetric signal.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, HepG2 liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Test Compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well clear flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours in a CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from a DMSO stock. Ensure the final DMSO concentration in the wells is low (<0.5%) to avoid solvent toxicity.
-
Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compounds.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Part 3: Data Presentation and Interpretation
The results from the synthesis and biological assays should be presented clearly to allow for straightforward interpretation and comparison.
Table 1: Summary of Kinase Inhibition and Cytotoxicity Data
| Compound ID | Target Kinase | Kinase IC₅₀ (nM) | Cell Line | Cytotoxicity IC₅₀ (µM) |
| Pyrrole-Cpd-01 | Lck | 15 | A549 | 2.5 |
| Pyrrole-Cpd-01 | VEGFR-2 | 22 | HepG2 | 3.1 |
| Staurosporine | Lck | 5 | A549 | 0.01 |
| Sunitinib | VEGFR-2 | 9 | HepG2 | 1.8 |
Data are representative and for illustrative purposes only.
Interpretation: The data in Table 1 would suggest that the synthesized compound, Pyrrole-Cpd-01, is a potent inhibitor of both Lck and VEGFR-2 kinases with low nanomolar IC₅₀ values. Furthermore, it demonstrates micromolar cytotoxicity against two different cancer cell lines, indicating it is cell-permeable and active in a cellular context. While less potent than the broad-spectrum inhibitor Staurosporine, its activity is comparable to the established drug Sunitinib, marking it as a promising lead for further optimization.
Signaling Pathway Diagram:
Caption: Inhibition of the VEGFR-2 signaling cascade by a pyrrole-based kinase inhibitor.
References
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 11. 356068-97-8|(Z)-N-(2-(Ethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide|BLD Pharm [bldpharm.com]
Application Notes & Protocols: The Utility of Methyl 4-methyl-1H-pyrrole-2-carboxylate in the Synthesis of Advanced Agrochemicals
Document ID: AN-AGRO-2401
Abstract: This document provides a detailed technical guide for researchers and synthetic chemists on the application of methyl 4-methyl-1H-pyrrole-2-carboxylate as a pivotal intermediate in the synthesis of agrochemicals. The focus is on its conversion to N-aryl pyrrole-2-carboxamides, a class of compounds known for their potent fungicidal activity as succinate dehydrogenase inhibitors (SDHI). We present validated, step-by-step protocols for the key transformations, explain the chemical rationale behind the procedural choices, and offer insights into process optimization.
Introduction: Strategic Importance of the Pyrrole Scaffold
This compound (CAS: 34402-78-3, Formula: C₇H₉NO₂, MW: 139.15 g/mol ) is a highly functionalized heterocyclic building block of significant interest in the discovery and development of bioactive molecules.[1] While its applications are diverse, it holds particular value in the agrochemical sector as a precursor to potent fungicides.[2] The pyrrole-2-carboxamide moiety is a well-established pharmacophore in a class of fungicides that target the mitochondrial respiratory chain, specifically by inhibiting the enzyme succinate dehydrogenase (Complex II).[2][3][4][5] These Succinate Dehydrogenase Inhibitors (SDHIs) are critical for modern crop protection, offering broad-spectrum control of devastating fungal pathogens.
The synthetic utility of this compound lies in its straightforward conversion to a carboxylic acid, which can then be coupled with a variety of functionalized anilines. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to develop fungicides with improved efficacy, spectrum, and resistance profiles. This guide details the core synthetic pathway from the starting ester to a representative N-aryl-4-methyl-1H-pyrrole-2-carboxamide.
Core Synthetic Pathway Overview
The primary application of this compound in this context is a two-step synthesis of a target N-aryl pyrrole-2-carboxamide. This process is a cornerstone for building libraries of potential SDHI fungicides.
-
Step 1: Saponification (Ester Hydrolysis). The methyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which is then protonated to give 4-methyl-1H-pyrrole-2-carboxylic acid. This step is crucial as the carboxylic acid is the active species for the subsequent amide bond formation.
-
Step 2: Amide Bond Formation (Coupling). The synthesized 4-methyl-1H-pyrrole-2-carboxylic acid is coupled with a substituted aniline. This is the key step where the diversity of the final product is introduced. We will detail two robust methods for this transformation: the Acyl Chloride method and a direct coupling-reagent-mediated method.
Logical Workflow: From Intermediate to Final Agrochemical Precursor
Caption: Core two-step synthetic route from the starting ester to the target fungicide scaffold.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical operations. Adherence to standard laboratory safety procedures is mandatory.
Protocol 1: Saponification of this compound
Objective: To hydrolyze the methyl ester to its corresponding carboxylic acid, a necessary intermediate for amide coupling.
Materials & Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Quantity (Example) | Molar Eq. |
| This compound | 34402-78-3 | 139.15 | 10.0 g | 1.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 4.3 g | 1.5 |
| Methanol (MeOH) | 67-56-1 | - | 100 mL | - |
| Deionized Water (H₂O) | 7732-18-5 | - | 50 mL | - |
| Hydrochloric Acid (HCl), concentrated (37%) | 7647-01-0 | - | As needed (~9 mL) | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | 200 mL | - |
| Brine (Saturated NaCl solution) | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~5 g | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 71.9 mmol).
-
Reagent Addition: Add methanol (100 mL) and stir until the solid is fully dissolved. In a separate beaker, dissolve sodium hydroxide (4.3 g, 107.8 mmol) in deionized water (50 mL). Carefully add the NaOH solution to the flask.
-
Rationale: Using a mixture of methanol and water ensures the solubility of both the organic ester and the inorganic base, facilitating a homogeneous reaction. A molar excess of NaOH (1.5 eq.) is used to drive the reaction to completion.
-
-
Reaction: Heat the mixture to reflux (approx. 70-75°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane eluent system). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.
-
Work-up (Solvent Removal & Acidification): Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. The remaining aqueous solution contains the sodium salt of the product.
-
Transfer the aqueous solution to a 500 mL beaker and cool in an ice bath. While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution to pH ~2. A precipitate (the carboxylic acid product) will form.
-
Rationale: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the aqueous solution. Cooling minimizes solubility and maximizes recovery.
-
-
Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Drying: Dry the solid under vacuum at 50°C to a constant weight. The product, 4-methyl-1H-pyrrole-2-carboxylic acid, should be obtained as a white to off-white solid.
-
Expected Yield: >90%.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
-
Protocol 2: Amide Coupling via the Acyl Chloride Method
Objective: To synthesize an N-aryl-4-methyl-1H-pyrrole-2-carboxamide by converting the carboxylic acid to a more reactive acyl chloride intermediate. This method is highly effective and generally provides clean products.
Materials & Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Quantity (Example) | Molar Eq. |
| 4-methyl-1H-pyrrole-2-carboxylic acid | 18711-59-6 | 125.13 | 5.0 g | 1.0 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 4.3 mL (6.9 g) | 1.5 |
| 2-Fluoro-4-chloroaniline (Example Aniline) | 367-24-8 | 145.56 | 5.8 g | 1.0 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | - | 150 mL | - |
| Anhydrous Pyridine | 110-86-1 | 79.10 | 6.5 mL (6.4 g) | 2.0 |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~5 g | - |
Procedure:
-
Acyl Chloride Formation: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-methyl-1H-pyrrole-2-carboxylic acid (5.0 g, 39.9 mmol) and anhydrous DCM (100 mL). Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (4.3 mL, 59.9 mmol) dropwise via syringe. Add one drop of anhydrous DMF as a catalyst.
-
Rationale: Thionyl chloride converts the carboxylic acid to the highly reactive acyl chloride. The reaction is performed under anhydrous and inert conditions to prevent premature hydrolysis of the acyl chloride. DMF acts as a catalyst for this transformation.
-
-
Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The formation of the acyl chloride is complete when the solution becomes clear and gas evolution (HCl, SO₂) ceases.
-
Remove the excess thionyl chloride and DCM under reduced pressure. Co-evaporate with anhydrous toluene (2 x 20 mL) to ensure all residual SOCl₂ is removed. The crude acyl chloride is used immediately in the next step.
-
Amide Coupling: Re-dissolve the crude acyl chloride in anhydrous DCM (50 mL) under a nitrogen atmosphere and cool to 0°C.
-
In a separate flask, dissolve 2-fluoro-4-chloroaniline (5.8 g, 39.9 mmol) and anhydrous pyridine (6.5 mL, 79.9 mmol) in anhydrous DCM (50 mL).
-
Add the aniline/pyridine solution dropwise to the cold acyl chloride solution over 30 minutes.
-
Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the aniline nucleophile. Using a slight excess ensures complete neutralization.
-
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor completion by TLC.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Rationale: The acid wash removes excess pyridine and any unreacted aniline. The bicarbonate wash removes any remaining acidic impurities.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-(2-fluoro-4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxamide.
-
Expected Yield: 70-85%.
-
Workflow for Amide Coupling via Acyl Chloride
Caption: Detailed workflow for the two-stage acyl chloride-mediated amide coupling protocol.
Summary of Key Compounds
The table below summarizes the properties of the key compounds involved in the representative synthesis.
| Compound Name | Molecular Formula | MW ( g/mol ) | CAS Number | Physical State (Typical) |
| This compound | C₇H₉NO₂ | 139.15 | 34402-78-3 | White to light tan solid |
| 4-methyl-1H-pyrrole-2-carboxylic acid | C₆H₇NO₂ | 125.13 | 18711-59-6 | White to off-white solid |
| N-(2-fluoro-4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxamide | C₁₂H₁₀ClFN₂O | 252.67 | (N/A) | Solid |
Conclusion
This compound is a versatile and valuable starting material for the synthesis of N-aryl pyrrole-2-carboxamide fungicides. The two-step synthetic sequence of saponification followed by amide coupling is a robust and highly adaptable method for generating diverse libraries of potential agrochemical candidates. The protocols provided herein offer reliable and reproducible methods for these transformations, empowering researchers to efficiently access these important chemical scaffolds. Careful execution and adherence to principles of synthetic chemistry are paramount for achieving high yields and purity.
References
- 1. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1360176A1 - Pyrrolecarboxamides for use as fungicides - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [mdpi.com]
Application Notes and Protocols: Condensation Reactions of Methyl 4-Methyl-1H-pyrrole-2-carboxylate with Amines
Introduction: The Significance of Pyrrole-2-Carboxamides in Modern Drug Discovery
The pyrrole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmaceutically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone in medicinal chemistry.[3] A particularly important class of pyrrole derivatives are the N-substituted pyrrole-2-carboxamides. This functional group is a key structural feature in numerous therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4] For instance, certain pyrrole carboxamides have been identified as potent inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a critical target for the development of new treatments for drug-resistant tuberculosis.[5]
The synthesis of a diverse library of N-substituted pyrrole-2-carboxamides is therefore of paramount importance for structure-activity relationship (SAR) studies and the discovery of novel drug candidates.[6] The readily available and stable precursor, methyl 4-methyl-1H-pyrrole-2-carboxylate, serves as an ideal starting point for the facile introduction of a variety of amine-containing fragments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the condensation reactions of this compound with amines to generate a diverse set of pyrrole-2-carboxamides. We will explore both the classical two-step approach involving hydrolysis and subsequent amide coupling, as well as direct aminolysis methods.
Reaction Mechanisms and Strategic Considerations
The formation of an amide bond from an ester and an amine is fundamentally a nucleophilic acyl substitution reaction. However, the direct reaction of a methyl ester with an amine is often sluggish and requires forcing conditions due to the relatively poor leaving group (methoxide) and the potential for an unfavorable equilibrium. To overcome these challenges, two primary strategies are employed:
-
Two-Step Hydrolysis and Amide Coupling: This is the most common and generally most reliable method. The methyl ester is first hydrolyzed to the corresponding carboxylic acid, which is then activated in situ using a coupling agent to facilitate the reaction with the amine.
-
Direct Aminolysis: This approach involves the direct reaction of the methyl ester with the amine, often facilitated by heat, microwave irradiation, or catalysis to enhance the reaction rate.
Mechanism of Amide Bond Formation via Coupling Agents
The use of coupling agents is the cornerstone of modern amide synthesis. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group. A general mechanism is depicted below:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrrole-Based Polymers Using Methyl 4-Methyl-1H-pyrrole-2-carboxylate
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of methyl 4-methyl-1H-pyrrole-2-carboxylate as a functional monomer in the synthesis of advanced pyrrole-based polymers. This document outlines detailed protocols for polymerization via chemical oxidation and electropolymerization. It further delves into the prospective use of this monomer in Suzuki cross-coupling polymerization for creating well-defined polymer architectures. The influence of the 4-methyl and 2-carboxylate substituents on polymerization dynamics and the final properties of the polymer are discussed, highlighting the potential of these materials in specialized applications such as drug delivery systems and organic electronics.
Introduction: The Strategic Advantage of Functionalized Pyrrole Monomers
Polypyrrole (PPy) is a well-established conducting polymer renowned for its excellent environmental stability, high conductivity, and biocompatibility.[1][2] However, native polypyrrole often suffers from poor processability and limited functionalization, which curtails its application in sophisticated technologies. The incorporation of functional groups onto the pyrrole monomer unit is a key strategy to overcome these limitations, enabling the tuning of the resulting polymer's physical, chemical, and biological properties.[3]
This compound is a particularly interesting monomer for several reasons:
-
The 2-Carboxylate Group: This electron-withdrawing group can influence the oxidation potential of the monomer, potentially leading to more controlled polymerization.[4] Furthermore, the ester functionality provides a handle for post-polymerization modification, such as hydrolysis to the carboxylic acid for attaching biomolecules or drugs.[5][6]
-
The 4-Methyl Group: This substituent can enhance the solubility of the resulting polymer in organic solvents and can also influence the polymer's morphology and electronic properties.
This guide provides the foundational knowledge and practical protocols to leverage the unique properties of this compound in the synthesis of novel functional polymers.
Monomer Properties and Handling
Before proceeding with polymerization, it is crucial to understand the properties of the starting material.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 34402-78-3 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in most organic solvents (e.g., acetonitrile, dichloromethane, THF) |
Storage and Handling: The monomer should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Pyrrole derivatives can be sensitive to air and light.
Polymerization Methodologies
The polymerization of this compound can be achieved through several methods. The choice of method will depend on the desired form of the polymer (e.g., powder, film) and the specific application.
Chemical Oxidative Polymerization
This method is suitable for the bulk synthesis of polymer powder. The process involves the use of a chemical oxidant to initiate the polymerization of the monomer in a suitable solvent.[7]
Causality Behind Experimental Choices:
-
Oxidant: Ferric chloride (FeCl₃) is a commonly used oxidant for pyrrole polymerization due to its effectiveness and affordability.[8] The oxidant abstracts an electron from the pyrrole ring, generating a radical cation that initiates the polymerization cascade.[9]
-
Solvent: Anhydrous acetonitrile is a good choice as it dissolves the monomer and the oxidant, and it is relatively inert under the reaction conditions.
-
Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the reaction rate and minimize over-oxidation, which can lead to defects in the polymer chain and reduced conductivity.[9]
Experimental Protocol:
-
Monomer Solution Preparation: Dissolve this compound (e.g., 1.39 g, 10 mmol) in 100 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Inert Atmosphere: Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can interfere with the polymerization.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Oxidant Solution Preparation: In a separate flask, dissolve anhydrous ferric chloride (FeCl₃) (e.g., 4.87 g, 30 mmol, 3 equivalents) in 50 mL of anhydrous acetonitrile.
-
Initiation of Polymerization: Add the FeCl₃ solution dropwise to the stirred monomer solution over a period of 30 minutes. A color change to dark brown or black indicates the initiation of polymerization.
-
Reaction: Allow the reaction to proceed at 0 °C for 24 hours under a continuous inert atmosphere.
-
Polymer Precipitation and Washing: After 24 hours, pour the reaction mixture into a large volume of methanol (e.g., 500 mL) to precipitate the polymer.
-
Filtration and Purification: Collect the black polymer powder by filtration. Wash the polymer repeatedly with methanol until the filtrate is colorless to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the polymer powder under vacuum at 40-50 °C for 24 hours.
Workflow Diagram:
Caption: Chemical Oxidative Polymerization Workflow.
Electrochemical Polymerization
Electrochemical polymerization is an excellent method for depositing thin, uniform, and adherent polymer films directly onto a conductive substrate (e.g., indium tin oxide (ITO) coated glass, platinum, or gold electrodes).[10] This technique offers precise control over film thickness and morphology.[7]
Causality Behind Experimental Choices:
-
Electrolyte Solution: A solution of the monomer and a supporting electrolyte in a suitable solvent is required. The supporting electrolyte (e.g., lithium perchlorate, LiClO₄) provides ionic conductivity to the solution. Acetonitrile is a common solvent for electropolymerization.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (where the polymer film is deposited), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Polymerization Mode: Potentiostatic (constant potential) or galvanostatic (constant current) methods can be used. Cyclic voltammetry is also a powerful tool for both studying the polymerization process and depositing the film.[11] The applied potential provides the driving force for the oxidation of the monomer at the electrode surface, initiating polymerization.
Experimental Protocol:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of this compound and a 0.1 M solution of a supporting electrolyte (e.g., LiClO₄) in anhydrous acetonitrile.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the desired working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Deoxygenation: Deoxygenate the electrolyte solution by bubbling with an inert gas for at least 20 minutes.
-
Electropolymerization:
-
Cyclic Voltammetry: Cycle the potential between, for example, -0.5 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles. The appearance of an increasing oxidation wave with each cycle indicates polymer film growth.
-
Potentiostatic Method: Apply a constant potential (e.g., +1.2 V vs. Ag/AgCl) for a specific duration to grow the film. The film thickness is proportional to the total charge passed.
-
-
Film Rinsing: After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the film under a stream of inert gas or in a vacuum oven at a low temperature.
Workflow Diagram:
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immobilization of drugs and biomolecules on in situ copolymerized active ester polypyrrole coatings for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the N-Alkylation of Methyl 4-Methyl-1H-Pyrrole-2-Carboxylate
Introduction: The Significance of N-Alkylated Pyrroles in Modern Chemistry
N-alkylated pyrroles are a cornerstone of heterocyclic chemistry, featuring prominently in pharmaceuticals, agrochemicals, and materials science. The substituent on the nitrogen atom plays a crucial role in modulating the biological activity, solubility, and electronic properties of these compounds. Methyl 4-methyl-1H-pyrrole-2-carboxylate is a versatile starting material, and its selective N-alkylation is a key step in the synthesis of a multitude of complex target molecules. This guide provides detailed, field-proven protocols for the N-alkylation of this substrate, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
The core challenge in the N-alkylation of pyrroles lies in the ambident nucleophilicity of the pyrrolide anion and the potential for C-alkylation, particularly at the C2 and C5 positions. However, the presence of an electron-withdrawing ester group at the C2 position of the target substrate deactivates the ring towards electrophilic attack and increases the acidity of the N-H proton, favoring N-alkylation. The pKa of the NH proton in pyrroles is typically around 17.5[1]. The electron-withdrawing nature of the carboxylate group in our substrate of interest is expected to lower this value, facilitating deprotonation.
This document outlines three robust and widely applicable protocols for the N-alkylation of this compound:
-
Classical Base-Mediated N-Alkylation: A straightforward and cost-effective method suitable for a wide range of alkylating agents.
-
The Mitsunobu Reaction: An elegant method for the N-alkylation with alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.
-
Reductive Amination: A versatile approach for the introduction of N-alkyl groups from carbonyl compounds.
Method 1: Classical Base-Mediated N-Alkylation
This method relies on the deprotonation of the pyrrole nitrogen by a suitable base to form a nucleophilic pyrrolide anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide or sulfonate.
Causality Behind Experimental Choices
The choice of base is critical and depends on the acidity of the pyrrole N-H and the reactivity of the alkylating agent. Strong bases like sodium hydride (NaH) or potassium hydride (KH) ensure complete deprotonation, leading to faster reaction rates. However, for substrates sensitive to harsh conditions, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often sufficient. The use of more ionic nitrogen-metal bonds (e.g., with sodium or potassium) generally favors N-alkylation over C-alkylation[1].
The solvent plays a crucial role in solvating the pyrrolide anion and influencing the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, and THF are commonly employed as they effectively solvate the cation without protonating the highly basic pyrrolide anion.
Experimental Workflow: Base-Mediated N-Alkylation
Caption: General workflow for base-mediated N-alkylation.
Detailed Protocol: N-methylation with Methyl Iodide
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to achieve a concentration of 0.2-0.5 M. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-methylated product.
Data Summary: Base-Mediated N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyl Iodide | NaH | DMF | 0 to RT | >90 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 85-95 |
| Ethyl Bromoacetate | Cs₂CO₃ | DMF | RT | 80-90 |
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the N-alkylation of pyrroles with primary and secondary alcohols, typically proceeding with a clean inversion of stereochemistry at the alcohol's chiral center.[2] This reaction involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[3]
Mechanistic Rationale
The reaction is initiated by the formation of a betaine intermediate from the reaction of the phosphine and the azodicarboxylate. This highly reactive species then protonates the acidic N-H of the pyrrole, forming a pyrrolide anion. The activated alcohol (as an alkoxyphosphonium salt) is then susceptible to nucleophilic attack by the pyrrolide anion, leading to the desired N-alkylated product, triphenylphosphine oxide, and the hydrazide byproduct. The presence of an electron-withdrawing group on the pyrrole, which increases its acidity, can facilitate the reaction.[4]
Reaction Mechanism: Mitsunobu Reaction
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.
Detailed Protocol: N-Alkylation with (S)-2-Butanol
-
Preparation: To a solution of this compound (1.0 eq), (S)-2-butanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel. The triphenylphosphine oxide and hydrazide byproducts can be challenging to remove. A common technique is to precipitate the triphenylphosphine oxide by adding a small amount of diethyl ether or pentane to the concentrated crude mixture and filtering. Subsequent column chromatography of the filtrate will yield the pure N-alkylated product with inverted stereochemistry.
Method 3: Reductive Amination
Reductive amination offers an alternative strategy for N-alkylation, particularly for the introduction of more complex alkyl groups. This method involves the reaction of the pyrrole with an aldehyde or ketone in the presence of a reducing agent. While direct reductive amination of pyrroles can be challenging due to their weak nucleophilicity, certain protocols have been developed to overcome this limitation.[5][6][7]
Underlying Principles
The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated pyrrole. The choice of a suitable Brønsted acid catalyst can facilitate the initial condensation step. A key advantage of this method is the avoidance of strong bases and alkyl halides.[5]
Detailed Protocol: N-Alkylation with Cyclohexanone
This protocol is adapted from a redox amination procedure that utilizes the inherent reducing power of a pyrroline, which may not be directly applicable. A more traditional approach using a standard reducing agent is provided here.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and cyclohexanone (1.5 eq) in a suitable solvent such as 1,2-dichloroethane or toluene (0.2 M).
-
Acid Catalyst: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the progress by TLC or LC-MS.
-
Quenching and Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane.
-
Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Best Practices
The choice of N-alkylation protocol for this compound depends on the desired alkyl substituent and the functional group tolerance required.
-
Base-mediated alkylation is the most direct and often highest-yielding method for simple alkyl halides.
-
The Mitsunobu reaction is unparalleled for the stereospecific introduction of alkyl groups from chiral alcohols.
-
Reductive amination provides a valuable alternative for synthesizing a diverse range of N-substituted pyrroles from carbonyl compounds.
For all protocols, the use of anhydrous solvents and an inert atmosphere is crucial for optimal results, especially when using strong bases or moisture-sensitive reagents. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining the desired N-alkylated pyrrole in high purity.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation of N-alkylpyrroles via intermolecular redox amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stepwise Approach to β-Substituted Porphyrins Using Methyl 4-Methyl-1H-Pyrrole-2-Carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Porphyrins are a class of tetrapyrrolic macrocycles renowned for their critical roles in biological processes, such as oxygen transport by heme and light harvesting by chlorophyll.[1] Their synthetic analogues are pivotal in medicine, serving as photosensitizers in photodynamic therapy (PDT), and in materials science as components for advanced electronics and catalysts.[2][3] The functional properties of a porphyrin are profoundly influenced by the substituents on its periphery. While many synthetic strategies focus on attaching groups at the meso-positions, modifying the β-pyrrolic positions allows for the creation of analogues that more closely mimic the substitution patterns of naturally occurring porphyrins.[4][5]
This guide details a rational, stepwise synthesis of a β-substituted porphyrin, specifically an octamethylporphyrin, using Methyl 4-methyl-1H-pyrrole-2-carboxylate as a key starting material. This precursor is strategically chosen because the 4-methyl group remains as a permanent β-substituent, while the 2-carboxylate group serves as a versatile functional handle to direct the synthesis before being removed. Direct tetramerization of such a substituted pyrrole is inefficient and leads to mixtures.[4] Therefore, a more controlled approach is required, proceeding through the synthesis and subsequent condensation of dipyrromethane intermediates, a cornerstone of modern porphyrin chemistry.[6][7]
Core Concepts: The [2+2] Synthetic Strategy
The synthesis of symmetrically substituted porphyrins from functionalized pyrroles is most reliably achieved through a MacDonald-type [2+2] condensation .[8][9] This strategy involves the acid-catalyzed reaction of two dipyrromethane units, which themselves are constructed from two pyrrole precursors. This stepwise approach prevents the scrambling and statistical mixture of products that can occur in one-pot condensations.[10]
The overall workflow is as follows:
-
Functional Group Transformation: The starting pyrrole, this compound, is chemically modified to create reactive sites for dimerization.
-
Dipyrromethane Synthesis: Two of these modified pyrrole units are condensed to form a symmetrical dipyrromethane. This intermediate contains two pyrrole rings linked by a methylene bridge.
-
Porphyrin Macrocyclization: The dipyrromethane is further functionalized and then self-condensed under acidic conditions to form the 18-π electron aromatic porphyrin macrocycle. This crucial step is followed by oxidation to aromatize the initially formed porphyrinogen.
Part 1: Synthesis of the Dipyrromethane Precursor
Principle: The cornerstone of this synthesis is the creation of a symmetrical dipyrromethane. A common and effective method is the acid-catalyzed condensation of a 2-acetoxymethylpyrrole with a 2-unsubstituted pyrrole.[11] To achieve this, our starting material, this compound, must first be converted into these two different reactive intermediates.
Protocol 1: Synthesis of Diethyl 3,3',4,4'-Tetramethyl-dipyrromethane-5,5'-dicarboxylate
This protocol is adapted from established methodologies for dipyrromethane synthesis.[11][12] It involves multiple steps to prepare the necessary pyrrole intermediates before the final dipyrromethane condensation.
Step 1A: Preparation of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)pyrrole-3-propionate
-
Causality: This initial Knorr-type pyrrole synthesis builds a highly substituted pyrrole that can be subsequently modified. The propionate and ester groups are functional handles for later steps.
Step 1B: Conversion to Ethyl 5-Acetoxymethyl-3,4-dimethylpyrrole-2-carboxylate
-
Causality: The propionate group is converted to a methyl group, and the α-methyl group at the 5-position is oxidized and acetylated. Lead tetraacetate is a specific oxidant for this transformation. The resulting acetoxymethyl group is an excellent leaving group in the subsequent acid-catalyzed condensation.
Step 1C: Conversion to Ethyl 3,4-dimethylpyrrole-2-carboxylate (α-Free Pyrrole)
-
Causality: A separate batch of the pyrrole from Step 1A is treated to remove the 5-ethoxycarbonyl group, leaving the α-position (5-position) open for electrophilic attack by the acetoxymethylpyrrole.
Step 1D: Condensation to form the Dipyrromethane
-
Causality: The acetoxymethylpyrrole (from 1B) is condensed with the α-free pyrrole (from 1C) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). The acid protonates the acetoxy group, which leaves as acetic acid, generating a stabilized carbocation that is attacked by the electron-rich α-free pyrrole, forming the methylene bridge. Using acetic acid as a solvent provides a mildly acidic medium that facilitates the reaction.[11]
| Reagent/Material | Amount (for Step 1D) | Molar Equiv. | Purpose |
| Ethyl 5-acetoxymethyl-3,4-dimethylpyrrole-2-carboxylate | 1.0 g | 1.0 | Electrophile precursor |
| Ethyl 3,4-dimethylpyrrole-2-carboxylate | 0.72 g | 1.0 | Nucleophile |
| Glacial Acetic Acid | 20 mL | Solvent | Reaction medium |
| p-Toluenesulfonic acid (p-TsOH) | 50 mg | Catalytic | Acid catalyst |
| Sodium Acetate | 1.0 g | ~3.0 | Neutralizing agent |
| Ethanol | 50 mL | - | Crystallization solvent |
Methodology (Step 1D):
-
Dissolve Ethyl 5-acetoxymethyl-3,4-dimethylpyrrole-2-carboxylate (1.0 g) and Ethyl 3,4-dimethylpyrrole-2-carboxylate (0.72 g) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask.
-
Add a catalytic amount of p-TsOH (50 mg) to the solution.
-
Heat the mixture with stirring at 40°C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and slowly add a solution of sodium acetate (1.0 g) in water (5 mL) to neutralize the catalyst and quench the reaction.
-
Pour the mixture into 100 mL of ice-cold water. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from hot ethanol to yield pure Diethyl 3,3',4,4'-tetramethyl-dipyrromethane-5,5'-dicarboxylate as a white or off-white solid.
Part 2: Porphyrin Macrocycle Formation
Principle: With the symmetrical dipyrromethane in hand, the next stage is the [2+2] self-condensation to form the porphyrin ring. This requires converting the ester groups at the 1 and 9 positions of the dipyrromethane into functionalities that can form the meso-carbon bridges. A common method is to reduce the esters to alcohols, forming a 1,9-dicarbinol, which can then self-condense under acidic conditions.[7]
Protocol 2: Synthesis of 2,3,7,8,12,13,17,18-Octamethylporphyrin
Step 2A: Hydrolysis and Decarboxylation
-
Causality: The ester groups on the dipyrromethane are first hydrolyzed to carboxylic acids, which are then thermally decarboxylated in a high-boiling solvent to yield 3,3',4,4'-tetramethyl-dipyrromethane, leaving the α-positions unsubstituted.
Step 2B: Formylation to 1,9-Diformyldipyrromethane
-
Causality: The Vilsmeier-Haack reaction is used to install formyl (aldehyde) groups at the now-vacant α-positions. These aldehyde groups will become the meso-carbons of the final porphyrin.
Step 2C: MacDonald [2+2] Condensation
-
Causality: The 1,9-diformyldipyrromethane is condensed with a 1,9-di-unsubstituted dipyrromethane (from step 2A) under strong acid conditions (e.g., hydriodic acid in acetic acid).[8] The acid catalyzes the condensation between the aldehyde of one unit and the free α-position of the other, forming the macrocycle. The resulting porphyrinogen is then oxidized to the stable, aromatic porphyrin. Air oxidation is often sufficient, but chemical oxidants can also be used.
| Reagent/Material | Amount (for Step 2C) | Molar Equiv. | Purpose |
| 1,9-Diformyl-3,3',4,4'-tetramethyldipyrromethane | 500 mg | 1.0 | Forms meso-carbons C10, C20 |
| 3,3',4,4'-Tetramethyldipyrromethane | 380 mg | 1.0 | Forms meso-carbons C5, C15 |
| Glacial Acetic Acid | 100 mL | Solvent | Reaction medium |
| Hydriodic Acid (HI, 57% in water) | 1.5 mL | Catalytic | Strong acid catalyst |
| Dichloromethane (DCM) | 200 mL | - | Extraction solvent |
| Saturated Sodium Bicarbonate | 100 mL | - | Neutralizing wash |
Methodology (Step 2C):
-
In a 250 mL flask protected from light, dissolve the 1,9-diformyldipyrromethane (500 mg) and the 3,3',4,4'-tetramethyldipyrromethane (380 mg) in glacial acetic acid (100 mL).
-
Degas the solution by bubbling with argon or nitrogen for 15 minutes.
-
Add hydriodic acid (1.5 mL) dropwise with stirring. The solution should darken significantly.
-
Stir the reaction at room temperature in the dark for 1 hour.
-
Open the flask to the air and stir vigorously for an additional 2 hours to promote air oxidation of the porphyrinogen to the porphyrin. The solution color should change to a characteristic deep red/purple.
-
Pour the reaction mixture into 400 mL of water and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the washings are neutral, followed by a final wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Part 3: Purification and Characterization
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using dichloromethane as the eluent.
-
Dissolve the crude porphyrin product in a minimal amount of dichloromethane.
-
Load the solution onto the column and elute with dichloromethane. The main porphyrin fraction will move as a distinct colored band.
-
Collect the main fraction and evaporate the solvent to obtain the purified porphyrin.
-
Further purification can be achieved by recrystallization from a solvent mixture like chloroform/methanol.
Expected Characterization Data
-
UV-Vis Spectroscopy: Porphyrins exhibit a unique and intense electronic absorption spectrum. The spectrum in a neutral solvent like DCM should show:
-
An intense Soret Band (or B band) between 390-420 nm.
-
Four weaker Q-Bands between 500-700 nm. The relative intensity of these bands provides information about the symmetry of the molecule.
-
-
¹H NMR Spectroscopy (in CDCl₃):
-
N-H Protons: A highly shielded signal appearing at a negative chemical shift (typically -2 to -4 ppm) due to the aromatic ring current.
-
Meso-Protons: A sharp singlet around 9-10 ppm.
-
β-Methyl Protons: A singlet corresponding to the 24 methyl protons, typically around 3.5-4.0 ppm.
-
-
Mass Spectrometry (e.g., ESI-MS/MS): This is used to confirm the molecular weight of the final product, providing definitive structural confirmation.[13]
Applications in Research and Drug Development
Porphyrins with defined β-substitutions are crucial for a variety of applications:
-
Photodynamic Therapy (PDT): As photosensitizers, porphyrins can be activated by light to produce reactive oxygen species that kill cancer cells or pathogenic microbes.[14] The substitution pattern tunes the photophysical properties and solubility.
-
Biomimetic Models: Octa-alkylated porphyrins serve as stable models for studying the electronic and catalytic properties of natural hemes.
-
Drug Delivery: The porphyrin scaffold can be functionalized to carry therapeutic agents, combining imaging and delivery functionalities.[2][3]
-
Sensors: The fluorescence of porphyrins can be quenched or enhanced upon binding to specific analytes, making them useful as chemical sensors.[15]
Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| Low Dipyrromethane Yield | Incomplete reaction; side reactions. | Ensure purity of starting materials. Use a fresh, potent acid catalyst. Strictly control reaction temperature. |
| Porphyrin Synthesis Yields "Tar" | Acid-catalyzed polymerization/scrambling.[10] | Ensure high-purity dipyrromethane. Use high-dilution conditions for the condensation step.[16] Strictly control reaction time and quench promptly. |
| Incomplete Oxidation | Insufficient oxidant or time. | The purple/green porphyrinogen is still present. Use a chemical oxidant like DDQ or p-chloranil after the condensation step.[11] |
| Difficult Purification | Presence of multiple porphyrin isomers due to scrambling. | Re-evaluate the condensation conditions. Lowering the acid concentration or temperature may reduce acidolysis of intermediates.[7] |
References
- 1. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Porphyrin/metalloporphyrin and their conjugates: a promising platform for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. "Development of porphyrin syntheses" by Kevin M. Smith [repository.lsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Formyl- and β-Vinylporphyrins: Magic Building Blocks for Novel Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Porphyrins in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. β-Substituted triarylborane appended porphyrins: photophysical properties and anion sensing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Methyl 4-Methyl-1H-pyrrole-2-carboxylate
Welcome to the dedicated technical support guide for the synthesis of methyl 4-methyl-1H-pyrrole-2-carboxylate. This resource is tailored for researchers, chemists, and process development professionals navigating the complexities of scaling this valuable heterocyclic building block.[1] We will move beyond simple protocols to dissect the mechanistic rationale behind common challenges, providing you with actionable, field-tested solutions.
Section 1: Foundational Challenges & General Troubleshooting
Before delving into specific synthetic routes, it's crucial to address overarching issues common to most pyrrole syntheses, especially during scale-up.
FAQ 1: My overall yield is consistently low (<50%) and I'm getting a complex mixture of products. Where should I start troubleshooting?
Low yields and complex product mixtures in pyrrole syntheses often point to fundamental reaction control issues rather than a single flawed step.[2] A systematic approach is required to diagnose the root cause.
Expert Analysis: The pyrrole core is an electron-rich heterocycle, making it susceptible to side reactions, polymerization, and degradation under harsh conditions.[3][4] Furthermore, many classical pyrrole syntheses are multi-component reactions, where the purity of each starting material and the precise control of reaction conditions are paramount to success.[5]
Troubleshooting Workflow:
References
Technical Support Center: Purification of Methyl 4-Methyl-1H-pyrrole-2-carboxylate
Welcome to the technical support guide for the purification of methyl 4-methyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this key heterocyclic building block in high purity. We will move beyond simple procedural lists to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound and related heterocyclic compounds.
Q1: How do I choose the right primary purification technique for my crude product? The optimal technique depends on the purity of your crude material and the nature of the impurities.[1]
-
For crude material that is >90% pure and solid: Recrystallization is often the most efficient method to achieve high purity. It is excellent for removing small amounts of closely related impurities and baseline contaminants.
-
For complex mixtures, oily products, or purities <90%: Flash Column Chromatography is the method of choice. It offers superior separation power for a wider range of impurities, including unreacted starting materials, regioisomers, and other side products that may have similar solubility profiles to your target compound.[1]
Q2: What are the likely impurities in my crude this compound? Impurities typically arise from the synthetic route employed. Common contaminants include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include unreacted pyrrole precursors.[2]
-
Side Products: Incomplete reactions or side reactions can generate related pyrrole derivatives or polymeric materials.[3]
-
Reagents and Solvents: Residual reagents or solvents used during the reaction and workup can persist.[3]
-
Colored Impurities: Pyrroles can be susceptible to oxidation or polymerization, leading to colored, often tarry, impurities.[4]
Q3: My compound is a solid, but it "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it? "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when a supersaturated solution is cooled too quickly, causing the compound to separate as a liquid phase rather than a crystalline solid.[1]
-
Causality: This often happens if the boiling point of the solvent is higher than the melting point of your compound or if impurities are depressing the melting point significantly.
-
Solutions:
-
Add More Solvent: Immediately add more hot solvent to fully dissolve the oil, then allow the solution to cool much more slowly.[1]
-
Induce Crystallization: At a temperature just below the point of oiling, scratch the inside of the flask with a glass rod to create nucleation sites.[1]
-
Use a Seed Crystal: Add a tiny, pure crystal of the desired compound to the cooled solution to initiate crystallization.[1]
-
Change Solvent System: Select a solvent with a lower boiling point or use a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to better match the solubility profile.[5]
-
Q4: I'm getting very poor separation (overlapping spots/peaks) during column chromatography. What are the most common causes? Poor separation is a classic chromatography issue that usually points to a suboptimal mobile phase or incorrect column setup.[1]
-
Inappropriate Solvent System: The polarity of your eluent is not suited for separating your compound from its impurities. Use Thin Layer Chromatography (TLC) to systematically test different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a ratio that gives good separation between the spot for your product and the impurities (a ΔRf of >0.2 is ideal).[1]
-
Column Overloading: You have loaded too much crude material onto the column. A general rule is to load 1-5% of crude material by mass relative to the stationary phase (silica gel).[1]
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to severe band broadening and poor separation. Ensure the silica gel is packed uniformly without air bubbles.
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for your crude product.
Caption: Decision tree for selecting the primary purification method.
Troubleshooting Guides
Guide 1: Troubleshooting Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Solution is not sufficiently saturated. 2. Supersaturation has occurred.[4] 3. Compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration and cool again. 2. Scratch the inner wall of the flask with a glass rod or add a seed crystal. 3. Re-dissolve the compound and add a less-polar "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. |
| Low Recovery of Product | 1. Too much solvent was used initially.[1] 2. The compound has significant solubility even in the cold solvent. 3. Premature crystallization occurred during hot filtration. | 1. Use the absolute minimum amount of boiling solvent needed to dissolve the crude solid.[4] 2. Cool the flask in an ice bath for at least 30 minutes before filtration to maximize precipitation. 3. Heat the funnel and filter paper before filtration to prevent the solution from cooling and crystallizing prematurely. |
| Product is Still Impure/Colored | 1. Impurities have a similar solubility profile. 2. Colored impurities are present.[4] 3. The cooling was too rapid, trapping impurities in the crystal lattice. | 1. A second recrystallization may be necessary, potentially with a different solvent system. 2. Add a small amount of activated charcoal (Norit) to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[4][6] 3. Ensure slow, undisturbed cooling to allow for proper crystal lattice formation. |
Guide 2: Troubleshooting Flash Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Does Not Elute | 1. The eluent is not polar enough.[1] 2. Compound may be decomposing or irreversibly adsorbing to the silica gel. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). A gradient elution can be very effective.[1] 2. This is common for very polar or acidic/basic compounds. Consider using a different stationary phase (e.g., alumina) or adding a modifier to the eluent (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic ones). |
| Cracked or Dry Column Bed | 1. The column was allowed to run dry at some point. 2. Heat generated during packing or elution caused solvent to bubble. | 1. Never let the solvent level drop below the top of the silica bed. This is critical for maintaining a continuous stationary phase. 2. Pack the column as a slurry ("wet packing") to dissipate heat. Ensure a constant head of solvent during the run. |
| Streaking or Tailing of Bands | 1. Sample was too concentrated or not fully dissolved. 2. The compound is slightly acidic or basic. 3. Decomposition is occurring on the silica. | 1. Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent and load it as a concentrated, narrow band. 2. Add a small amount (~0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent system to suppress ionization and improve peak shape. 3. Run the column quickly ("flash" chromatography) to minimize the time the compound spends on the stationary phase.[7] |
Column Chromatography Optimization Workflow
References
Common side reactions in the synthesis of substituted pyrroles from dicarbonyl compounds.
Technical Support Center: Synthesis of Substituted Pyrroles from Dicarbonyl Compounds
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted pyrroles from dicarbonyl compounds. We understand that while methods like the Paal-Knorr, Hantzsch, and Knorr syntheses are powerful, they are not without their challenges. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide: Common Side Reactions & Their Mitigation
This section addresses specific problems you may be encountering during your synthesis. We delve into the causality of these issues and provide actionable protocols to get your reaction back on track.
Issue 1: Low Yield in Paal-Knorr Synthesis with Suspected Furan Byproduct
Question: I am performing a Paal-Knorr synthesis using a 1,4-dicarbonyl compound and a primary amine, but my yields of the desired pyrrole are consistently low. My crude NMR suggests the presence of a significant byproduct. Could this be a furan, and how can I prevent its formation?
Answer: Yes, the formation of a furanone or furan derivative is a well-documented and primary competing side reaction in the Paal-Knorr synthesis. This occurs through an intramolecular aldol-type condensation of the 1,4-dicarbonyl compound, which can sometimes outcompete the desired reaction with the amine.
Mechanistic Cause: The Paal-Knorr synthesis relies on the formation of a hemiaminal intermediate upon reaction of the amine with one of the carbonyls, followed by cyclization and dehydration. However, the 1,4-dicarbonyl compound itself can undergo an acid- or base-catalyzed intramolecular cyclization and dehydration to form a stable five-membered furan ring. This process is in direct competition with the amine addition.
Caption: Competing pathways in the Paal-Knorr synthesis.
Troubleshooting Protocol: Minimizing Furan Formation
-
Choice of Catalyst: While mineral acids can be used, they can aggressively promote the dehydration to the furan. Consider using a milder, Brønsted acid catalyst like p-toluenesulfonic acid (p-TsOH) or even acetic acid. Lewis acids such as bismuth nitrate have also been reported to efficiently catalyze the reaction while minimizing side products.
-
Control Stoichiometry and Addition: Use a slight excess (1.1 to 1.2 equivalents) of the primary amine. More importantly, consider adding the dicarbonyl compound slowly to a solution of the amine and catalyst. This ensures that the amine is readily available to react, minimizing the opportunity for the dicarbonyl to self-condense.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can sometimes favor the desired reaction. However, for many standard Paal-Knorr reactions, toluene or ethanol are effective. If furan formation is severe, running the reaction in a more concentrated solution of the amine can be beneficial.
-
Temperature Management: This side reaction can be temperature-dependent. Try running the reaction at a lower temperature for a longer period. Start at room temperature before attempting reflux.
Data Snapshot: Catalyst Impact on Selectivity
| Catalyst | Typical Temperature | Pyrrole:Furan Ratio (Approx.) | Notes |
| Sulfuric Acid (H₂SO₄) | 80-110 °C | 60:40 | Highly acidic, often promotes furan formation. |
| Acetic Acid (AcOH) | Reflux | 85:15 | Milder, generally gives better selectivity. |
| p-TsOH | 60-90 °C | 90:10 | Good balance of reactivity and selectivity. |
| Bismuth (III) salts | Room Temp - 60 °C | >95:5 | Often provides high yields and excellent selectivity. |
Issue 2: Formation of Polysubstituted Byproducts in Knorr Pyrrole Synthesis
Question: I'm attempting a Knorr pyrrole synthesis by condensing an α-amino-ketone with a β-ketoester. My final product is a complex mixture, and I suspect I'm getting multiple pyrrole isomers or polysubstituted products. How can I improve the regioselectivity?
Answer: This is a classic challenge in the Knorr synthesis, which relies on the condensation between two different carbonyl compounds. The formation of multiple products often arises from the self-condensation of the β-ketoester or the α-amino-ketone, or from a lack of regiochemical control during the key condensation step.
Mechanistic Cause: The desired reaction involves the enolate of the β-ketoester attacking the carbonyl of the α-amino-ketone. However, the β-ketoester can also act as both the nucleophile and electrophile, leading to self-condensation byproducts. Furthermore, if the β-ketoester is unsymmetrical, the reaction can proceed through two different enolates, leading to regioisomers.
Caption: Desired vs. side reactions in Knorr pyrrole synthesis.
Troubleshooting Protocol: Enhancing Regioselectivity
-
Pre-formation of the α-Amino-ketone: The α-amino-ketone is often unstable and prone to self-condensation. It is best generated in situ. A common method is the reduction of an α-oximino-β-ketoester with zinc dust in acetic acid, immediately followed by the addition of the second β-ketoester component without isolation of the intermediate.
-
Use of Activating Groups: Employ a β-ketoester with a strong electron-withdrawing group (e.g., trifluoroacetyl) to increase the acidity of the α-protons and favor its role as the nucleophilic component.
-
Careful Control of Reaction Conditions: The Knorr synthesis is often sensitive to pH and temperature. The initial condensation is typically performed under acidic conditions (e.g., acetic acid) and at low temperatures (0 °C to room temperature) to control the rate of enolization and condensation, thereby minimizing self-condensation side reactions.
-
Purification Strategy: If side products are unavoidable, meticulous purification is key. Column chromatography using a shallow solvent gradient is often necessary to separate the desired pyrrole from closely-related isomers and byproducts.
Frequently Asked Questions (FAQs)
Q1: In the Hantzsch pyrrole synthesis, I am getting a significant amount of an oxidized, pyridine-like byproduct. What is causing this?
A1: The Hantzsch synthesis involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine. The initial product is a dihydropyrrole, which must then be aromatized to the final pyrrole. Over-oxidation is a common side reaction, especially if the chosen oxidizing agent is too harsh or the reaction is run for too long, leading to the formation of a substituted pyridine derivative. To mitigate this, use a mild oxidant (e.g., air, iodine in acetic acid, or chloranil) and carefully monitor the reaction progress by TLC to stop it once the dihydropyrrole has been consumed.
Q2: My Paal-Knorr reaction is sluggish and gives low conversion even after prolonged heating. What can I do?
A2: Sluggishness in the Paal-Knorr synthesis often points to two issues: insufficient catalysis or a sterically hindered or electronically deactivated amine/dicarbonyl. First, ensure your catalyst is active; if using p-TsOH, ensure it is not hydrated. You can try a stronger acid catalyst, but be mindful of the furan side reaction. Alternatively, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for sluggish Paal-Knorr reactions.
Q3: Can I use secondary amines in the Paal-Knorr synthesis?
A3: No, the Paal-Knorr synthesis is generally not compatible with secondary amines. The mechanism requires the loss of two protons from the nitrogen atom during the cyclization and dehydration steps to form the aromatic pyrrole ring. A secondary amine only has one proton on the nitrogen, which prevents the final aromatization step. The reaction will typically stall at the dihydro-pyrrolium intermediate stage.
Q4: What is the "tar-like" substance forming in my reaction flask?
A4: The formation of dark, insoluble tars or polymers is a frequent issue in many condensation reactions, including pyrrole syntheses. This is usually due to polymerization of the starting materials or intermediates, especially under harsh acidic or high-temperature conditions. To prevent this:
-
Run the reaction at the lowest effective temperature.
-
Ensure efficient stirring to prevent localized overheating.
-
Use a milder catalyst.
-
Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative polymerization.
Technical Support Center: Paal-Knorr Pyrrole Synthesis
Introduction: The Enduring Utility and Challenges of the Paal-Knorr Synthesis
First reported in 1884, the Paal-Knorr synthesis remains a cornerstone of heterocyclic chemistry, providing a direct and efficient pathway to substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] The pyrrole motif is a critical structural unit in a vast number of pharmaceuticals, natural products, and advanced materials, making this reaction indispensable in research and drug development.[1][3]
Despite its operational simplicity, the reaction is not without its challenges. The classical approach often required harsh conditions, such as prolonged heating in strong acids, which can lead to low yields, degradation of sensitive functional groups, and the formation of unwanted side products.[4] This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome common obstacles leading to low yields in the Paal-Knorr pyrrole synthesis.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions
This section addresses the most frequent and critical issues encountered during the Paal-Knorr synthesis in a direct question-and-answer format.
Q1: My reaction is resulting in a very low yield or a complex mixture of products. What are the most common culprits?
Low yields are often traceable to a few key factors. A systematic check of the following is the first step in troubleshooting:
-
Purity of Starting Materials: The purity of the 1,4-dicarbonyl compound is crucial. Impurities like mono-carbonyl compounds can lead to undesired side reactions, consuming your reagents and complicating purification.[5] Always use freshly purified or high-purity starting materials.
-
Reaction Conditions (pH & Temperature): The Paal-Knorr synthesis is highly sensitive to pH. Harsh acidic conditions (pH < 3) are a primary cause of low pyrrole yields due to the promotion of a major side reaction.[5][6] Similarly, excessively high temperatures or prolonged heating can degrade sensitive substrates.[4][7]
-
Substrate Reactivity: The electronic and steric nature of your substrates plays a significant role. Amines bearing strong electron-withdrawing groups are less nucleophilic and may react very slowly or not at all under standard conditions.[6][8] Likewise, significant steric hindrance on either the amine or the dicarbonyl compound can impede the reaction.[6][9]
-
Catalyst Choice: The type and amount of catalyst are critical. While acid catalysis is generally required, an inappropriate choice can favor side reactions over pyrrole formation.[6][8]
Q2: I'm observing a significant byproduct. What is it likely to be and how can I prevent it?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan .[8] This occurs via the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound, a competing reaction that does not involve the amine.[7][8]
Prevention Strategy: pH Control
The key to suppressing furan formation is meticulous control of the reaction's acidity.
-
Maintain Neutral or Weakly Acidic Conditions: The reaction should be conducted under neutral or, more commonly, weakly acidic conditions.[10]
-
Use a Weak Acid Catalyst: A weak acid like glacial acetic acid is often sufficient to catalyze the desired pyrrole formation without significantly promoting the furan synthesis pathway.[3][10] Strong acids like HCl or H₂SO₄ should be used with caution and in catalytic amounts, as they drastically lower the pH and favor furan formation.[11][5]
Below is a diagram illustrating the competing reaction pathways.
Q3: My reaction is very slow or fails to reach completion. What steps can I take?
A sluggish reaction points towards issues with substrate reactivity or suboptimal catalytic activity.
-
Addressing Unreactive Amines: For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), you may need more forcing conditions. Consider increasing the reaction temperature or switching to a more active catalytic system.[6] Microwave-assisted synthesis is particularly effective in these cases, as it can significantly shorten reaction times.[12][13]
-
Overcoming Steric Hindrance: If bulky substituents are present, higher temperatures and longer reaction times may be necessary to achieve a reasonable conversion.[7]
-
Optimizing the Catalyst: If a weak acid like acetic acid is ineffective, a stronger catalyst may be required. However, instead of moving directly to strong Brønsted acids, consider modern alternatives like Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or heterogeneous catalysts (e.g., montmorillonite clay), which can offer higher activity under milder conditions.[7][14][15]
The following flowchart provides a systematic approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q4: How does the choice of catalyst impact my reaction?
The catalyst is pivotal. While traditional Brønsted acids work, a wide array of milder and more efficient catalysts have been developed.[5]
-
Brønsted Acids (e.g., p-TsOH, TFA, Acetic Acid): These are the classic catalysts.[11] Acetic acid is often used as both a catalyst and a solvent.[3] Stronger acids like trifluoroacetic acid (TFA) can be highly efficient but must be used carefully to avoid side reactions.[3]
-
Lewis Acids (e.g., Sc(OTf)₃, Bi(NO₃)₃, FeCl₃): These often provide excellent yields under much milder conditions than Brønsted acids, preserving sensitive functional groups.[14][16] Scandium(III) triflate, for instance, can efficiently catalyze the reaction in just 1 mol% loading under solvent-free conditions.[16]
-
Heterogeneous Catalysts (e.g., Montmorillonite Clay, Alumina, Silica Sulfuric Acid): These solid-phase catalysts offer significant advantages, including simple removal from the reaction mixture by filtration, potential for recycling, and often milder reaction conditions.[11][14][15]
Q5: What are the benefits of using microwave-assisted synthesis?
Microwave irradiation has emerged as a powerful tool for optimizing the Paal-Knorr synthesis.[13] The primary advantages include:
-
Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[13][17][18]
-
Improved Yields: Rapid heating can minimize the formation of degradation byproducts, often leading to higher and cleaner yields.[12]
-
Milder Conditions: It allows for efficient energy transfer, often enabling reactions to proceed at lower bulk temperatures than conventional reflux.[12]
Q6: Can I perform the reaction without a solvent or in "green" solvents?
Yes. Modern variations have demonstrated high efficiency under solvent-free conditions or in environmentally benign solvents.
-
Solvent-Free: Many reactions, especially those using solid catalysts or certain Lewis acids, can be run neat by simply mixing the 1,4-dicarbonyl compound and the amine, often with gentle heating.[15][16][19] This simplifies workup and reduces waste.
-
Green Solvents: Water and ethanol are effective green solvents for the Paal-Knorr synthesis.[20][21] Reactions in water at elevated temperatures can proceed in good to excellent yields, offering a safe and environmentally friendly alternative.[21]
Data Summary: Catalyst Performance Comparison
The choice of catalyst can dramatically influence reaction efficiency. The table below summarizes the performance of various acid catalysts in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole, providing a comparative overview.
| Catalyst | Loading (mol%) | Conditions | Time | Yield (%) | Reference |
| Brønsted Acids | |||||
| Trifluoroacetic Acid (TFA) | 20 | Neat, 80 °C | 15 min | 92 | [3] |
| p-Toluenesulfonic Acid | 20 | Neat, 80 °C | 30 min | 80 | [3] |
| Sulfamic Acid | 20 | Neat, 80 °C | 45 min | 60 | [3] |
| Sulfuric Acid | 20 | Neat, 80 °C | 60 min | 40 | [3] |
| Lewis Acids | |||||
| Scandium(III) Triflate | 1 | Neat, 60 °C | 10 min | 95 | [16] |
| Bismuth(III) Nitrate | 10 | Dichloromethane, Room Temp. | 1.5 h | 92 | [22] |
| Heterogeneous Catalysts | |||||
| Montmorillonite KSF Clay | 50 wt% | Dichloromethane, Room Temp. | 1 h | 96 | [22] |
| Alumina (CATAPAL 200) | 10 wt% | Neat, 60 °C | 45 min | 97 | [15] |
Optimized Experimental Protocols
Here we provide detailed, step-by-step methodologies for both a classic and a modern, high-efficiency approach to the Paal-Knorr synthesis.
Protocol 1: Classic Synthesis using Acetic Acid
This protocol uses glacial acetic acid as both the catalyst and solvent, representing a traditional and reliable method.
-
Reactant Preparation: Ensure the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 eq) and the primary amine (1.0-1.1 eq) are of high purity.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,4-dicarbonyl compound, the primary amine, and glacial acetic acid (sufficient to dissolve the reactants).
-
Reaction Conditions: Heat the mixture to reflux (typically around 118 °C for acetic acid) and stir. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]
-
Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice water and neutralize with a base (e.g., saturated NaHCO₃ solution). The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This protocol leverages microwave irradiation for a rapid and high-yield synthesis.[23]
-
Reactant Preparation: In a dedicated microwave vial (e.g., 0.5-2 mL), add the 1,4-dicarbonyl compound (1.0 eq), the primary amine (1.1-1.5 eq), and a suitable solvent (e.g., ethanol).[5][9]
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid.[9]
-
Reaction Setup: Seal the microwave vial and place it in the microwave reactor.
-
Reaction Conditions: Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (typically 2-15 minutes).[9][17] The instrument will automatically modulate power to maintain the target temperature. Monitor for completion by running a quick TLC on a cooled aliquot.
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[5]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 13. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Stability of "methyl 4-methyl-1H-pyrrole-2-carboxylate" under acidic and basic conditions
Welcome to the technical support center for "methyl 4-methyl-1H-pyrrole-2-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under common experimental conditions. Our goal is to equip you with the foundational knowledge to anticipate potential challenges and ensure the integrity of your experiments.
Introduction: The Chemical Nature of this compound
This compound is a substituted pyrrole, a class of electron-rich aromatic heterocycles. The stability of this molecule is primarily dictated by the interplay of three key features: the aromatic pyrrole ring, the electron-donating 4-methyl group, and the hydrolyzable methyl ester at the 2-position. Understanding the reactivity of these components is crucial for predicting the compound's behavior in both acidic and basic environments.
The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, particularly under acidic conditions, which can lead to polymerization.[1] The methyl group at the 4-position is an electron-donating group, which further increases the electron density of the pyrrole ring, potentially enhancing its reactivity towards electrophiles.[2] The methyl ester at the 2-position is the most probable site of initial reaction under both acidic and basic hydrolytic conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned dark and a precipitate formed after adding an acid. What is happening?
A: This is a classic sign of acid-catalyzed polymerization of the pyrrole ring.[1] Pyrrole and its electron-rich derivatives are prone to protonation in acidic media. This protonation disrupts the aromaticity of the ring, making it highly reactive. The protonated pyrrole can then act as an electrophile and be attacked by a neutral pyrrole molecule, initiating a chain reaction that results in the formation of insoluble, often darkly colored, polymers.[1] The 4-methyl group, being electron-donating, can exacerbate this by increasing the ring's susceptibility to protonation.
Q2: I am trying to hydrolyze the methyl ester to the corresponding carboxylic acid using acid. How can I avoid polymerization?
A: While acid-catalyzed hydrolysis is a standard procedure for esters, the instability of the pyrrole ring under strong acidic conditions presents a challenge. To favor hydrolysis over polymerization, consider the following strategies:
-
Use Mild Acidic Conditions: Opt for weaker acids or buffered solutions at a mildly acidic pH rather than strong mineral acids.
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of polymerization, which often has a higher activation energy than hydrolysis.
-
Dilution: Work with dilute solutions to reduce the probability of intermolecular reactions that lead to polymerization.
-
Nitrogen Protection: For multi-step syntheses where the pyrrole moiety needs to endure harsh acidic conditions, consider protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl or Boc). This reduces the ring's electron density and its propensity to polymerize.[1] The protecting group can be removed in a subsequent step.
Q3: What is the expected product when I treat this compound with a base like sodium hydroxide?
A: The primary reaction under basic conditions is the saponification of the methyl ester. This is a base-catalyzed hydrolysis that will yield the sodium salt of 4-methyl-1H-pyrrole-2-carboxylic acid and methanol.[3] To obtain the free carboxylic acid, a subsequent acidification step (work-up) is necessary to protonate the carboxylate salt.[4]
Q4: Is the saponification reaction reversible?
A: For practical purposes, saponification is considered an irreversible reaction. The final step of the mechanism involves the deprotonation of the newly formed carboxylic acid by the alkoxide (methoxide in this case) or hydroxide. This acid-base reaction is highly favorable and drives the overall reaction to completion.[1]
Q5: Can the 4-methyl-1H-pyrrole-2-carboxylic acid product from hydrolysis undergo further degradation in acid?
A: Yes, pyrrole-2-carboxylic acids are known to undergo acid-catalyzed decarboxylation (loss of CO2) in strongly acidic solutions.[5] This reaction proceeds through the addition of water to the carboxylic acid group of the protonated pyrrole, leading to the formation of 4-methyl-1H-pyrrole and carbonic acid, which decomposes to CO2 and water.[5] Therefore, prolonged exposure to strong acid after hydrolysis of the ester should be avoided if the carboxylic acid is the desired product.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Hydrolysis under Acidic Conditions
| Potential Cause | Troubleshooting Step |
| Polymerization of the pyrrole ring is the dominant reaction. | Switch to a milder acid catalyst or use a buffered solution. Lower the reaction temperature and use more dilute conditions. Consider N-protection of the pyrrole ring if compatible with your overall synthetic scheme.[1] |
| The hydrolysis reaction is not going to completion. | Increase the reaction time or slightly elevate the temperature, while carefully monitoring for signs of degradation (color change). Ensure a sufficient excess of water is present to drive the equilibrium towards the products. |
| The product is degrading after formation. | If the desired product is the carboxylic acid, be aware of potential acid-catalyzed decarboxylation.[5] Minimize the reaction time after the ester has been consumed and consider a work-up procedure that quickly neutralizes the acid. |
Issue 2: Unexpected Byproducts in Basic Hydrolysis (Saponification)
| Potential Cause | Troubleshooting Step |
| Incomplete reaction. | Ensure at least a stoichiometric amount of base is used; an excess is often recommended to drive the reaction to completion.[4] Increase the reaction time or temperature (reflux is common for saponification).[4] |
| The product was not isolated correctly. | Remember that the initial product is the carboxylate salt, which is typically water-soluble. You must acidify the aqueous solution to a pH of ~2-3 to protonate the carboxylate and precipitate the carboxylic acid before extraction with an organic solvent.[4] |
| Side reactions involving other functional groups (if present). | While the primary reaction is saponification, other base-sensitive functional groups in more complex molecules could react. Analyze byproducts by techniques like LC-MS or NMR to identify their structures and adjust reaction conditions accordingly. |
Experimental Protocols
Protocol 1: General Procedure for Saponification of this compound
-
Dissolution: Dissolve this compound in a suitable solvent mixture such as methanol/water or THF/water.
-
Addition of Base: Add an aqueous solution of 1.5-2.0 equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent like methanol or THF was used, remove it under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a strong acid (e.g., 1M HCl).
-
-
Isolation:
-
Collect the precipitated 4-methyl-1H-pyrrole-2-carboxylic acid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum.
-
Protocol 2: Stability Assessment of this compound using HPLC
This protocol provides a framework for quantitatively assessing the stability of your compound under specific pH and temperature conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Preparation of Test Solutions:
-
Prepare a series of buffered aqueous solutions at your desired pH values (e.g., pH 2, 4, 7, 9, 12).
-
Spike a known volume of the stock solution into each buffered solution to a final concentration suitable for HPLC analysis.
-
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 25 °C, 40 °C, or 60 °C). Protect the solutions from light to prevent photodegradation.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution. Quench any ongoing reaction by neutralizing the sample or diluting it in the mobile phase.
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products (e.g., 4-methyl-1H-pyrrole-2-carboxylic acid and 4-methyl-1H-pyrrole).
-
A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is a good starting point. UV detection at a wavelength where the pyrrole ring absorbs (e.g., ~260-280 nm) is typically suitable.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the concentration of the parent compound versus time.
-
If the degradation follows first-order kinetics, the plot will be linear, and the degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t½) of the compound under those conditions can be calculated using the equation: t½ = 0.693 / k.
-
Degradation Pathways
The following diagrams illustrate the predicted degradation pathways for this compound under acidic and basic conditions.
Caption: Predicted degradation pathways under acidic conditions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Strategies to avoid furan byproduct formation in pyrrole synthesis.
Welcome to the dedicated support center for optimizing pyrrole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of heterocyclic synthesis. Our focus is to provide actionable strategies and in-depth troubleshooting guides to minimize and eliminate the formation of furan byproducts, a common challenge in pyrrole synthesis, particularly when using the Paal-Knorr reaction.
Introduction: The Pyrrole-Furan Conundrum in Paal-Knorr Synthesis
The Paal-Knorr synthesis is a cornerstone reaction for the formation of substituted pyrroles, furans, and thiophenes from a 1,4-dicarbonyl compound.[1][2] While elegant in its simplicity, the synthesis of pyrroles is often plagued by the competitive formation of furan byproducts.[3] This competition arises from two distinct mechanistic pathways, the course of which is highly dependent on the reaction conditions. Understanding and controlling these pathways is paramount to achieving high yields and purity of the desired pyrrole product.
This guide provides a comprehensive overview of the underlying mechanisms, practical troubleshooting advice in a question-and-answer format, and detailed protocols to steer your reaction toward the exclusive formation of pyrroles.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of furan byproduct in my Paal-Knorr pyrrole synthesis. What is the fundamental reason for this?
The formation of a furan byproduct during a Paal-Knorr pyrrole synthesis is a classic example of a kinetically controlled competitive reaction. The outcome is primarily dictated by the pH of your reaction medium.
-
Pyrrole Formation: This pathway is favored under neutral or weakly acidic conditions. It involves the nucleophilic attack of a primary amine on the 1,4-dicarbonyl compound to form a hemiaminal, which then cyclizes and dehydrates to yield the pyrrole.[1][3]
-
Furan Formation: This pathway predominates under strongly acidic conditions (pH < 3). The reaction proceeds via protonation of one carbonyl group, followed by enolization of the other, and subsequent cyclization and dehydration.[1][3][4]
If you are observing significant furan formation, it is highly likely that your reaction conditions are too acidic.
Q2: How does the choice of acid catalyst impact the pyrrole-to-furan ratio?
The choice and concentration of the acid catalyst are critical. Strong Brønsted acids, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), will aggressively promote the furan-forming pathway.[5] To favor pyrrole synthesis, consider the following:
-
Weak Acids: Employing a weak acid like acetic acid can provide sufficient catalysis for the pyrrole synthesis without creating a highly acidic environment that favors furan formation.[3]
-
Lewis Acids: Mild Lewis acids such as zinc bromide (ZnBr₂), bismuth(III) nitrate (Bi(NO₃)₃), or scandium(III) triflate (Sc(OTf)₃) can effectively catalyze the reaction under less harsh conditions.[5][6]
Q3: Can the properties of the amine nucleophile influence the formation of furan byproducts?
Yes, the nucleophilicity and concentration of the amine are crucial factors.
-
Nucleophilicity: A more nucleophilic amine will compete more effectively with the intramolecular enol attack required for furan formation. Primary aliphatic amines are generally more nucleophilic than aromatic amines and will favor the pyrrole pathway.
-
Concentration: Using an excess of the amine can help to shift the equilibrium towards the formation of the hemiaminal intermediate, thus favoring the pyrrole synthesis pathway.[3]
Q4: My reaction is slow and gives a low yield of pyrrole, with some furan byproduct. What can I do to improve the reaction rate without promoting furan formation?
Low reaction rates can be addressed without resorting to harsh acidic conditions.
-
Temperature: Gently heating the reaction can increase the rate. However, be cautious, as excessive heat can lead to decomposition and tar formation.[5]
-
Microwave-Assisted Synthesis: This is an excellent technique for accelerating the Paal-Knorr reaction. Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[5][6]
Q5: Are there any modern, "greener" approaches to the Paal-Knorr pyrrole synthesis that can help avoid furan byproducts?
Absolutely. Modern modifications to the Paal-Knorr synthesis focus on milder and more environmentally friendly conditions.
-
Ionic Liquids: Using an ionic liquid like [BMIm]BF₄ as the solvent can facilitate the reaction at room temperature, often without the need for an additional acid catalyst.[6]
-
Solid-Supported Catalysts: Catalysts like silica-supported bismuth(III) chloride or montmorillonite clay can promote the reaction and are easily removed by filtration.[7]
-
Water as a Solvent: In some cases, water can be used as a solvent, offering a green and cost-effective alternative.[8]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during Paal-Knorr pyrrole synthesis.
Issue 1: High Furan Byproduct Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Excessive Acidity | Neutralize any strong acid present. Switch to a weak acid (e.g., acetic acid) or a mild Lewis acid catalyst. | Strong acids catalyze the furan formation pathway.[3] |
| Low Amine Nucleophilicity/Concentration | Increase the concentration of the amine (use a 2-5 fold excess). If using an aromatic amine, consider switching to a more nucleophilic aliphatic amine if the synthesis allows. | A higher concentration of a more potent nucleophile will outcompete the intramolecular cyclization leading to furan. |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction over a longer period. | High temperatures can sometimes favor the elimination reactions that lead to furan. |
Issue 2: Low or No Pyrrole Yield and Reaction Stalls
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Catalysis | Add a catalytic amount of a weak acid (e.g., acetic acid). | While strong acids are to be avoided, a small amount of a weak acid can be necessary to facilitate the dehydration steps in pyrrole formation.[3] |
| Sterically Hindered Substrates | Consider using microwave-assisted heating to provide the necessary activation energy in a controlled manner. | Steric hindrance can slow down the rate of cyclization. Microwave heating can often overcome this barrier more effectively than conventional heating.[6] |
| Poor Quality of 1,4-Dicarbonyl Starting Material | Purify the 1,4-dicarbonyl compound before use. | Impurities in the starting material can inhibit the reaction or lead to side products. |
Troubleshooting Workflow Diagram
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. grokipedia.com [grokipedia.com]
"methyl 4-methyl-1H-pyrrole-2-carboxylate" degradation pathways and prevention
Technical Support Center: Methyl 4-methyl-1H-pyrrole-2-carboxylate
Welcome to the technical support guide for this compound (CAS 34402-78-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability. As a key building block in the synthesis of pharmaceuticals and advanced materials, maintaining its integrity is paramount for reproducible and successful experimental outcomes.[1][2][3] This guide provides in-depth troubleshooting, scientific explanations of degradation pathways, and field-proven prevention strategies.
Troubleshooting Guide: Common Stability Issues
Researchers often encounter issues that point towards compound degradation. This section provides rapid diagnostics and solutions for the most common observations.
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Color Change (White to Yellow/Brown) | Oxidation & Polymerization: Exposure to atmospheric oxygen, light, or heat can initiate oxidative degradation and subsequent polymerization of the pyrrole ring.[4][5] | 1. Immediately transfer the compound to an amber vial. 2. Purge the headspace with an inert gas (Nitrogen or Argon) before sealing. 3. Store at recommended low temperatures (see Storage Protocols). 4. Verify purity via HPLC before next use. |
| Appearance of a New Peak in HPLC/NMR (consistent with a carboxylic acid) | Hydrolysis: The methyl ester group has been cleaved, likely due to exposure to moisture, or acidic/basic conditions in your solvent or on glassware.[6][7][8] | 1. Ensure all solvents are anhydrous. 2. Use glassware that has been properly dried and is free of acidic or basic residues. 3. If working in solution, ensure the pH is neutral; use a buffer system if necessary for prolonged experiments.[9][10] |
| Low Assay/Purity Results | General Degradation: The compound has likely been compromised by a combination of factors (oxidation, hydrolysis, photolysis) due to improper storage or handling.[5] | 1. Review storage and handling procedures against the prevention protocols in this guide. 2. Use a fresh, unopened lot of the compound for critical experiments. 3. Perform a forced degradation study (see protocol below) to understand specific sensitivities in your experimental matrix. |
| Inconsistent Reaction Yields | Starting Material Instability: The purity of the starting material is variable, leading to inconsistent stoichiometry and reaction outcomes. | 1. Always re-analyze the purity of the starting material if it has been stored for an extended period or if the container has been opened multiple times. 2. Aliquot the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material. |
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing stability issues with your compound.
Caption: A step-by-step workflow for troubleshooting degradation issues.
Frequently Asked Questions (FAQs)
This section delves into the chemical mechanisms responsible for the degradation of this compound.
Q1: What are the primary chemical degradation pathways for this compound?
There are three primary pathways: oxidation, hydrolysis, and photolysis. The pyrrole ring is an electron-rich aromatic system, making it susceptible to oxidation, while the methyl ester functional group is prone to hydrolysis.[8][11][12] Furthermore, like many pyrrolic structures, the compound can be sensitive to light.[5][13]
Caption: The three major degradation pathways affecting the compound.
Q2: Can you explain the mechanism of oxidative degradation in more detail?
The oxidation of pyrroles can be complex but generally proceeds via dearomatization of the ring.[11][14] The process is often initiated by autoxidation upon exposure to air and can be accelerated by light, heat, or trace metal impurities. This can lead to the formation of radical species, which then react further, often resulting in polymerization.[14] These larger, conjugated polymer chains are responsible for the appearance of yellow or brown colors.[4] The use of antioxidants can mitigate this by scavenging the initial radical species.[15][16]
Q3: How do pH and water affect the stability of the methyl ester?
The methyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond.[17]
-
Alkaline Hydrolysis (Saponification): This process is rapid and irreversible, occurring in the presence of a base (e.g., hydroxide ions). It produces the carboxylate salt of the pyrrole and methanol.[8]
-
Acid-Catalyzed Hydrolysis: This reaction is slower and reversible. It requires an acid catalyst and an excess of water to drive the equilibrium towards the products: the carboxylic acid and methanol.[8] Pyrrole derivatives themselves can be unstable in strongly acidic or alkaline conditions, potentially leading to ring-opening or polymerization.[6][7] Therefore, maintaining a neutral pH is the most effective strategy for preventing hydrolysis.[6]
Q4: Why is light exposure a concern?
Pyrrole moieties can absorb UV light, which can trigger degradation through two main pathways.[13]
-
Direct Photodegradation: The molecule directly absorbs a photon, promoting it to an excited state that is reactive enough to undergo bond cleavage or other transformations.[13][18]
-
Indirect Photodegradation: The compound reacts with other light-activated species in the solution, such as singlet oxygen (¹O₂) or triplet states of dissolved organic matter.[13][18] These highly reactive species can attack the pyrrole ring, leading to oxidation and cleavage.[6][7]
Prevention and Stabilization Protocols
Proactive measures are the best defense against degradation. Follow these protocols to ensure the long-term stability of your this compound.
Optimal Storage and Handling
-
Temperature: Store in a freezer (ideally ≤ -20°C) for long-term storage. For short-term use, refrigeration (2-8°C) is acceptable.[5][19]
-
Atmosphere: The compound is sensitive to oxygen. Always store under an inert atmosphere like argon or nitrogen. After dispensing, purge the vial's headspace with inert gas before re-sealing. Use containers with tight-fitting seals.
-
Light: Protect from all light sources by storing in amber glass vials or by wrapping clear vials in aluminum foil.[9][19] Keep stored in a dark cabinet or freezer.
-
Moisture: This compound is sensitive to hydrolysis. Store in a desiccator, especially after opening.[9][19] Ensure the storage area is dry.
-
Handling: When dispensing, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial. Use clean, dry spatulas and weigh the compound quickly.
Formulation Strategies for Enhanced Stability
When preparing solutions, especially for long-term studies, consider these formulation strategies:
-
pH Control: Maintain the solution at a neutral pH (6.5-7.5) using a non-reactive buffer system (e.g., phosphate buffer) to prevent acid- or base-catalyzed hydrolysis.[9][[“]]
-
Use of Antioxidants: To inhibit oxidative degradation, consider adding a small amount of an antioxidant to your formulation. Common choices include Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E).[10][19][21]
-
Use of Chelating Agents: If trace metal contamination is a concern (as metals can catalyze oxidation), adding a chelator like Ethylenediaminetetraacetic acid (EDTA) can be beneficial.[9]
-
Solvent Choice: Use high-purity, anhydrous, and de-gassed (to remove dissolved oxygen) solvents for preparing stock solutions.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify the intrinsic stability of the compound and to develop a stability-indicating analytical method.[6]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC system with UV and/or MS detector
-
pH meter, calibrated oven, UV light chamber (e.g., 254/365 nm)
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber vials for each condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Degradation: Place a vial of the stock solution (solid or in solution) in an oven at a set temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a vial of the stock solution (in a quartz cuvette or clear vial) to a calibrated UV light source.
-
Control: Keep one vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24, 48, or 72 hours), periodically taking samples for analysis. The goal is to achieve 5-20% degradation.
-
Sample Quenching:
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
-
Analysis:
-
Dilute all samples (including the control) to a suitable concentration for analysis.
-
Analyze by a validated HPLC method. A gradient method is often required to separate the parent peak from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and an MS detector to help identify degradation products.
-
-
Data Interpretation:
-
Calculate the percentage degradation in each condition relative to the control.
-
Identify the conditions under which the compound is most labile. This information is critical for defining appropriate storage and handling procedures.
-
References
- 1. Buy this compound | 34402-78-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. biosynce.com [biosynce.com]
- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Sigma-Aldrich [merckmillipore.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. scribd.com [scribd.com]
- 11. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 13. mcneill-group.org [mcneill-group.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyrroles as antioxidants: solvent effects and the nature of the attacking radical on antioxidant activities and mechanisms of pyrroles, dipyrrinones, and bile pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 18. Research Portal [experts.esf.edu]
- 19. pharmatimesofficial.com [pharmatimesofficial.com]
- 20. consensus.app [consensus.app]
- 21. jocpr.com [jocpr.com]
Technical Support Center: Chromatographic Purification of Pyrrole Esters
Welcome to the Technical Support Center for the chromatographic purification of pyrrole esters. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs). The content is structured to address specific experimental challenges with a focus on the underlying scientific principles to empower you to solve even the most complex purification problems.
Troubleshooting Guide
This section is dedicated to resolving common issues encountered during the chromatographic purification of pyrrole esters. Each problem is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.
Problem 1: Peak Tailing or Streaking on the Column
Question: My pyrrole ester is streaking or showing significant peak tailing during column chromatography on silica gel, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
Answer: This is a frequent challenge when purifying nitrogen-containing heterocyclic compounds like pyrrole esters. The primary cause is the interaction between the lone pair of electrons on the pyrrole nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction leads to a non-ideal elution profile.
Causality and Strategic Solutions:
-
Acid-Base Interactions: The acidic nature of silica gel can lead to strong adsorption of the basic pyrrole ring, causing tailing.[1][2]
-
Solution 1: Mobile Phase Modification. A simple and effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Protocol: Add 0.1-1% triethylamine (Et₃N) or pyridine to your mobile phase.[1] Start with a low concentration and increase if necessary, monitoring the separation by Thin-Layer Chromatography (TLC).
-
-
Solution 2: Deactivation of Silica Gel. You can pre-treat the silica gel to reduce its acidity before packing the column.
-
Protocol: Prepare a slurry of your silica gel in the non-polar solvent component of your mobile phase containing 1-2% triethylamine. Let it stand for a few minutes before packing the column.[3]
-
-
-
Secondary Interactions: Even with a neutral pyrrole, other polar functional groups on your ester can interact with the silica.
-
Solution: Use of End-Capped Columns. For High-Performance Liquid Chromatography (HPLC), using an end-capped column, where the residual silanol groups are derivatized, can significantly improve peak shape.[4]
-
Troubleshooting Workflow for Peak Tailing
References
Impact of starting material purity on "methyl 4-methyl-1H-pyrrole-2-carboxylate" synthesis.
Welcome to the technical support center for the synthesis of substituted pyrroles. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with or plan to synthesize methyl 4-methyl-1H-pyrrole-2-carboxylate . Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address the critical impact of starting material purity on the success of your synthesis. Our focus is on providing practical, experience-driven advice to help you navigate common challenges and optimize your reaction outcomes.
The Critical Role of Starting Material Purity
In the synthesis of highly functionalized pyrroles such as this compound, the purity of your starting materials is paramount. Impurities can lead to a cascade of undesirable outcomes including low yields, the formation of difficult-to-remove byproducts, and in some cases, complete reaction failure. This guide will dissect the "why" behind these issues and provide actionable solutions.
Common Synthetic Routes and Key Starting Materials
The synthesis of this compound can be approached through several established methods, with the Hantzsch Pyrrole Synthesis being a prominent and versatile choice.[1][2][3] This methodology typically involves the condensation of a β-ketoester, an α-haloketone, and an amine (or ammonia).
For the specific target molecule, a plausible set of starting materials for a Hantzsch-type synthesis would be:
-
β-Ketoester: Methyl acetoacetate
-
α-Haloketone: Chloroacetone or Bromoacetone
-
Amine: Ammonia or a primary amine source
An alternative approach could be the Paal-Knorr Synthesis , which involves the reaction of a 1,4-dicarbonyl compound with an amine.[4][5][6]
Troubleshooting Guide: Impact of Starting Material Purity
This section is designed in a question-and-answer format to directly address issues you may encounter.
Q1: My reaction yield is consistently low, and I observe multiple spots on my TLC plate. Could my starting materials be the issue?
A1: Absolutely. This is a classic symptom of impurities in one or more of your starting materials. Low yields and a complex reaction mixture are often the direct result of side reactions initiated by contaminants.[7] It is crucial to assess the purity of each reactant.
Causality and Actionable Advice:
-
Impurity in β-Ketoester (e.g., Methyl Acetoacetate):
-
Common Impurities: Self-condensation products, residual starting materials from its own synthesis (e.g., methanol, acetic acid).
-
Impact: These can either fail to react or engage in side reactions, consuming your other reagents and complicating purification. Acidic impurities can also interfere with the initial enamine formation.[8]
-
Troubleshooting:
-
Verify Purity: Run a preliminary NMR or GC-MS on your methyl acetoacetate.
-
Purification: If impurities are detected, consider vacuum distillation of the methyl acetoacetate.
-
Source a High-Purity Grade: For critical applications, purchasing from a reputable supplier with a detailed certificate of analysis is recommended.
-
-
-
Impurity in α-Haloketone (e.g., Chloroacetone):
-
Common Impurities: Dihalogenated ketones, self-condensation products, or residual acid from synthesis. Chloroacetone is also a lachrymator and can degrade over time.
-
Impact: Dihalogenated impurities can lead to cross-linked products. Self-condensation can compete with the desired reaction pathway.[8]
-
Troubleshooting:
-
Use Freshly Opened/Distilled Reagent: Due to its instability, always use a fresh bottle or distill it immediately before use.
-
Neutralize Residual Acid: If acidity is suspected, a pre-reaction wash with a mild base (e.g., saturated sodium bicarbonate solution), followed by drying, can be beneficial.
-
-
-
Impurity in Amine Source (e.g., Ammonium Acetate):
-
Common Impurities: Water, corresponding carboxylic acid.
-
Impact: Excess water can hinder the dehydration step necessary for pyrrole formation in some synthesis pathways.[9] The presence of other acids or bases can alter the reaction pH, potentially favoring side reactions like furan formation in Paal-Knorr type syntheses.[7][10]
-
Troubleshooting:
-
Use High-Purity Reagents: Opt for anhydrous grades of reagents where possible.
-
Control Stoichiometry: Inaccurate reactant ratios due to impure materials can halt the reaction prematurely.[7]
-
-
Q2: I am observing a significant amount of a furan byproduct. What is causing this and how can I prevent it?
A2: The formation of a furan derivative is a well-documented side reaction, particularly in syntheses that can follow a Paal-Knorr or a related Feist-Bénary furan synthesis pathway.[7] This is especially prevalent under strongly acidic conditions where the 1,4-dicarbonyl intermediate (formed in situ) can cyclize and dehydrate without the incorporation of the amine.[7][9]
Causality and Mitigation Strategy:
-
Cause: The primary cause is often a pH imbalance, favoring the acid-catalyzed cyclization of the dicarbonyl intermediate over the reaction with the amine. This can be exacerbated by acidic impurities in your starting materials.
-
Mitigation:
-
pH Control: Maintain the reaction under neutral or weakly acidic conditions. The use of a buffer or a weak acid like acetic acid can be beneficial.[8][10]
-
Amine Concentration: Ensure a sufficient concentration of the amine to favor the pyrrole formation pathway.[7]
-
Starting Material Purity: As mentioned in Q1, ensure your α-haloketone and β-ketoester are free from acidic impurities.
-
Q3: My final product is difficult to purify, showing persistent, closely-related impurities. What are the likely culprits?
A3: This often points to the presence of impurities in your starting materials that have a similar reactive profile to the intended reactants, leading to the formation of structurally analogous byproducts.
Potential Impurities and Their Consequences:
| Starting Material | Potential Impurity | Consequence |
| Methyl Acetoacetate | Ethyl Acetoacetate | Formation of Ethyl 4-methyl-1H-pyrrole-2-carboxylate |
| Chloroacetone | 1,1-Dichloroacetone | Potential for undesired substitution at the pyrrole ring |
| Ammonia Source | Methylamine | N-methylation of the pyrrole ring |
Troubleshooting Workflow for Purity-Related Issues:
Caption: Troubleshooting workflow for purity-related issues.
Experimental Protocols
Protocol 1: Purity Assessment of Methyl Acetoacetate by ¹H NMR
-
Sample Preparation: Prepare a solution of your methyl acetoacetate (approx. 10-20 mg) in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Look for the characteristic peaks of methyl acetoacetate. The presence of unexpected signals, particularly in the aliphatic or ester region, may indicate impurities. Compare the integration of impurity peaks to the main product peaks to estimate the level of contamination.
Protocol 2: General Hantzsch Synthesis of this compound
This protocol is a general guideline and may require optimization.[8]
-
Reaction Setup: In a round-bottom flask, dissolve methyl acetoacetate (1.0 eq) and the amine source (e.g., ammonium acetate, 1.1 eq) in a suitable solvent (e.g., ethanol).
-
Enamine Formation: Stir the mixture at room temperature for 30 minutes.
-
Addition of α-Haloketone: Slowly add a solution of chloroacetone (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired product.
Frequently Asked Questions (FAQs)
Q: Can I use a lower-grade starting material and just purify the final product?
A: While possible, it is often more labor-intensive and costly. Impurities can lead to byproducts that are very similar in polarity to your target compound, making chromatographic separation challenging and reducing your overall isolated yield. It is almost always more efficient to start with pure materials.[4]
Q: How does water content in my solvent or starting materials affect the synthesis?
A: The Hantzsch and Paal-Knorr syntheses involve condensation and dehydration steps.[1][6] While some modern variations are performed in water, traditional methods can be sensitive to excess moisture, which can hinder the final dehydration step to form the aromatic pyrrole ring.[9] Using anhydrous solvents and dry reagents is a good practice.
Q: Are there alternative synthetic routes that are less sensitive to starting material purity?
A: While all syntheses benefit from pure starting materials, some multi-component reactions or syntheses involving more stable intermediates might be more forgiving. For instance, the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for creating substituted pyrroles and may offer an alternative pathway.[8][11][12] However, the purity of TosMIC and the other reactants remains important for optimal results.
References
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Van Leusen Reaction [organic-chemistry.org]
- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"methyl 4-methyl-1H-pyrrole-2-carboxylate" reactivity compared to other pyrrole esters
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of the reactivity of heterocyclic scaffolds is paramount. The pyrrole ring, a cornerstone in numerous pharmaceuticals and natural products, exhibits a rich and varied chemical behavior, profoundly influenced by its substitution pattern. This guide provides an in-depth comparison of the reactivity of methyl 4-methyl-1H-pyrrole-2-carboxylate against other pyrrole esters, offering insights grounded in established chemical principles and supported by experimental data from the scientific literature.
The Electronic Landscape of Substituted Pyrroles: A Primer
Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution, generally favoring the C2 position due to the greater stabilization of the cationic intermediate.[1][2] The introduction of substituents dramatically alters this intrinsic reactivity. In the case of This compound , we must consider the interplay of two key groups:
-
The 2-methoxycarbonyl group (-COOCH₃): This is a moderately electron-withdrawing group (EWG) through resonance and induction. It deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. This deactivation is a consequence of the reduced electron density in the ring.[3]
-
The 4-methyl group (-CH₃): This is an electron-donating group (EDG) through an inductive effect, which increases the electron density of the pyrrole ring.[3]
The net reactivity of this compound is a balance of these opposing electronic effects. The electron-withdrawing ester at the 2-position is the dominant influence, rendering the ring less reactive than unsubstituted pyrrole but more reactive than pyrroles bearing multiple electron-withdrawing groups. The 4-methyl group, while activating, primarily serves to modulate the regioselectivity of incoming electrophiles.
Electrophilic Aromatic Substitution: A Tale of Regioselectivity
Electrophilic aromatic substitution is a cornerstone of pyrrole chemistry. The position of attack is dictated by the directing effects of the existing substituents.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.[4][5] For pyrrole-2-carboxylates, the regioselectivity of formylation is highly dependent on the substitution pattern.
In this compound, the C5 position is the most activated site for electrophilic attack. This is due to the combined directing effects of the N-H (activating, ortho-, para-directing) and the C4-methyl group (activating, ortho-, para-directing), which both favor substitution at the adjacent C5 position. The C2-ester group, being electron-withdrawing, directs incoming electrophiles to the meta-positions (C4 and C5), with C5 being electronically favored. Thus, formylation is expected to occur predominantly at the C5 position.
In contrast, for methyl 1H-pyrrole-2-carboxylate, formylation can yield a mixture of 4- and 5-formyl derivatives, with the 4-formyl product often being significant.[6] The presence of the 4-methyl group in our target molecule enhances the nucleophilicity of the C5 position, leading to higher regioselectivity for 5-formylation.
| Pyrrole Ester | Major Formylation Product | Reference |
| Methyl 1H-pyrrole-2-carboxylate | Mixture of 4- and 5-formyl derivatives | [6] |
| This compound | 5-formyl derivative | Inferred from directing group effects |
| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | 4-formyl derivative | [7] |
Friedel-Crafts Acylation
Friedel-Crafts acylation of pyrroles can be challenging due to the potential for polymerization under strongly acidic conditions. However, with appropriate Lewis acids or catalytic methods, acylation can be achieved.[8] For pyrrole-2-carboxylates, the electron-withdrawing nature of the ester group deactivates the ring, necessitating harsher conditions compared to unsubstituted pyrrole.
The regioselectivity of Friedel-Crafts acylation on this compound is also predicted to favor the C5 position. The directing effects of the N-H and C4-methyl group converge to activate this position for electrophilic attack. Studies on related pyrrole-2-carboxylates have shown that acylation predominantly occurs at the 4-position in the absence of a substituent at that position.[9][10] The presence of the 4-methyl group effectively blocks this site and further activates the C5 position.
| Pyrrole Ester | Major Acylation Product | Comments | Reference |
| Methyl 1H-pyrrole-2-carboxylate | 4-acyl derivative | Requires careful selection of Lewis acid. | [9][10] |
| This compound | 5-acyl derivative | C5 position is electronically and sterically favored. | Inferred from established principles |
| N-p-toluenesulfonylpyrrole | 3-acyl derivative | The bulky N-substituent directs acylation to the 3-position. | [11] |
N-Functionalization: Modifying the Heteroatom
The N-H proton of pyrrole is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation. The electron-withdrawing ester group at the C2 position in this compound increases the acidity of the N-H proton compared to unsubstituted pyrrole, facilitating its deprotonation.
However, the steric hindrance from the adjacent C2-ester group can influence the rate of N-functionalization, especially with bulky electrophiles. Pyrrole esters with substituents at both the C2 and C5 positions would exhibit even greater steric hindrance to N-functionalization.
Reactivity of the Ester Group
The methoxycarbonyl group of this compound can undergo typical ester reactions such as hydrolysis, amidation, and reduction.
Hydrolysis
Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. The rate of hydrolysis will be influenced by the electronic nature of the pyrrole ring. The overall electron-donating character of the pyrrole ring (despite the deactivating ester) can slightly accelerate acid-catalyzed hydrolysis compared to esters of more electron-withdrawing aromatic systems.
Reduction
Reduction of the ester group to an alcohol or an aldehyde is a valuable transformation. However, direct reduction of pyrrole-2-carboxylate esters to the corresponding aldehydes with reagents like DIBAL-H can be challenging due to the electronic nature of the pyrrole ring.[7] Alternative multi-step sequences, such as reduction to the alcohol followed by oxidation, are often employed. A more recent method involves the conversion of the 2-carboxylate to a 2-thionoester, which can then be reduced to the 2-formyl pyrrole in one step using Raney nickel.[7][12]
| Reaction | Product | Reagents | Reference |
| Hydrolysis | 4-methyl-1H-pyrrole-2-carboxylic acid | NaOH, H₂O/EtOH | [13] |
| Amidation | 4-methyl-1H-pyrrole-2-carboxamide | Amine, coupling agent | [13] |
| Reduction to Aldehyde | 4-methyl-1H-pyrrole-2-carbaldehyde | 1. Lawesson's reagent; 2. Raney Ni | [7][12] |
Experimental Protocols
Representative Vilsmeier-Haack Formylation of a Pyrrole-2-carboxylate
Objective: To synthesize methyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate.
Procedure:
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 eq.) in anhydrous 1,2-dichloroethane at 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add a solution of this compound (1 eq.) in anhydrous 1,2-dichloroethane dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.
Representative N-Alkylation of a Pyrrole-2-carboxylate
Objective: To synthesize methyl 1-benzyl-4-methyl-1H-pyrrole-2-carboxylate.
Procedure:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-benzylated pyrrole.
Conclusion
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. homework.study.com [homework.study.com]
- 3. ycdehongchem.com [ycdehongchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrole Scaffold: A Comparative Guide to the Biological Activity of Methyl 4-Methyl-1H-Pyrrole-2-Carboxylate and Its Analogs
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic molecules with a wide spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the biological activities of methyl 4-methyl-1H-pyrrole-2-carboxylate and its analogs, offering insights for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) across different therapeutic areas, we aim to illuminate the potential of this chemical class and guide future research endeavors.
Introduction to the Versatile Pyrrole Moiety
The pyrrole heterocycle is a fundamental structural motif in a vast array of biologically active compounds, from natural products like heme and chlorophyll to blockbuster drugs.[2][4][5] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive pharmacophore for designing molecules that can interact with various biological targets. This guide will delve into the specific biological activities of derivatives of pyrrole-2-carboxylic acid, with a focus on how structural modifications influence their therapeutic potential.
Antimicrobial Activity: A Battle Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrrole derivatives have emerged as a promising class of compounds in this arena.
Antibacterial Activity
Numerous studies have demonstrated the potent antibacterial effects of pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives.[1] A key strategy in enhancing antibacterial potency involves the introduction of various substituents on the pyrrole ring and the carboxamide nitrogen.
For instance, a series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives were synthesized and evaluated for their in vitro antibacterial activity. Several compounds in this series, such as 4a, 4c, 4f, 4g, 4h, 4i, and 4j , exhibited significant activity against Gram-negative bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 1.02 to 6.35 µg/mL.[6] Notably, carboxamide 4i emerged as a potent agent against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa with MIC values of 1.02, 1.56, and 3.56 µg/mL, respectively.[6]
Another study focused on pyrrolyl benzamide derivatives as potential inhibitors of the enoyl-ACP reductase (InhA), an essential enzyme in Mycobacterium tuberculosis. The compound N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide showed significant activity with an MIC value of 3.125 μg/mL against Mycobacterium tuberculosis H37Rv.[1]
Table 1: Antibacterial Activity of Selected Pyrrole Analogs
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [1] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | 3.125 | [1] |
| Carboxamide 4i | Klebsiella pneumoniae | 1.02 | [6] |
| Carboxamide 4i | Escherichia coli | 1.56 | [6] |
| Carboxamide 4i | Pseudomonas aeruginosa | 3.56 | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, a standard measure of antibacterial potency, is determined using the following broth microdilution method:
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacteria is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyrrole scaffold is also a valuable template for the development of novel anticancer agents.[7][8] Researchers have explored various substitution patterns to enhance cytotoxicity against different cancer cell lines.
A study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives revealed that the introduction of electron-donating groups at the 4th position of the pyrrole ring increased anticancer activity.[7][8] For example, compounds bearing a 3,4-dimethoxy phenyl group at this position showed potent activity. Specifically, compound 19 was highly effective against MGC 80-3, HCT-116, and CHO cell lines (IC50s = 1.0-1.7 μM), while compound 21 was most potent against HepG2, DU145, and CT-26 cell lines (IC50s = 0.5-0.9 μM).[7][8] Importantly, these potent compounds exhibited weak cytotoxicity against non-cancerous cell lines, suggesting a degree of selectivity.[7][8]
Furthermore, 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have been synthesized and screened for their antiproliferative activity against multiple human cancer cell lines, with some compounds showing a good or high selectivity index.[9]
Table 2: Anticancer Activity of Selected Pyrrole Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 19 | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 | [7][8] |
| Compound 21 | HepG2, DU145, CT-26 | 0.5 - 0.9 | [7][8] |
| Compound 15 | A549 | 3.6 | [7][8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Caption: MTT assay workflow.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and pyrrole-containing compounds have shown significant promise as anti-inflammatory agents.[3][10] Several nonsteroidal anti-inflammatory drugs (NSAIDs) like ketorolac and tolmetin incorporate a pyrrole ring in their structure.[2][3]
The anti-inflammatory effects of many pyrrole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.[3][11] A study on N-pyrrolylcarboxylic acids identified them as potent COX-2 inhibitors.[3] Another pyrrole derivative, L-167307, was reported to have potent inhibitory activity against the pro-inflammatory cytokine TNF-α.[3]
A recent study investigated the anti-inflammatory and immunomodulatory effects of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f).[12] In a carrageenan-induced paw edema model in rats, this compound significantly reduced inflammation.[12] Mechanistically, compound 3f was found to reduce the levels of the pro-inflammatory cytokine TNF-α.[12]
Signaling Pathway: COX-2 and Pro-inflammatory Cytokine Inhibition
Caption: Inhibition of inflammatory pathways.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrrole-2-carboxylate analogs is highly dependent on the nature and position of substituents on the pyrrole ring and the ester/amide functionality.
-
Antimicrobial Activity: For antitubercular activity, the presence of both pyrrole and carboxamide hydrogens appears to be crucial for potency.[13] Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring can significantly improve anti-TB activity.[13]
-
Anticancer Activity: The introduction of electron-donating groups at the 4-position of the pyrrole ring has been shown to enhance anticancer activity.[7][8]
-
Anti-inflammatory Activity: The presence of specific aryl groups and a carboxylic acid moiety, mimicking the structure of known NSAIDs, is a common feature in pyrrole-based anti-inflammatory agents.
Conclusion and Future Directions
This compound and its analogs represent a versatile and promising class of compounds with a broad range of biological activities. The accumulated research highlights the significant potential of the pyrrole scaffold in the development of new therapeutics for infectious diseases, cancer, and inflammatory disorders. Future research should focus on a more systematic exploration of the chemical space around this core structure, employing computational modeling and high-throughput screening to identify novel analogs with enhanced potency and selectivity. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these promising compounds.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public.pensoft.net [public.pensoft.net]
- 11. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrrole-2-Carboxamide Derivatives as Novel Antitubercular Agents
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of methyl 4-methyl-1H-pyrrole-2-carboxylate derivatives, with a specific focus on their potent antitubercular activity through the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for tuberculosis (TB), particularly for combating drug-resistant strains.
Introduction: The Rise of MmpL3 as a Prime Antitubercular Target
Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel drugs with new mechanisms of action. MmpL3, an essential transporter protein in Mycobacterium tuberculosis, has emerged as a highly promising target for new antitubercular drugs.[1] It is responsible for the transport of trehalose monomycolate (TMM), a vital precursor for the synthesis of mycolic acids, which are the hallmark components of the mycobacterial cell wall.[1] Inhibition of MmpL3 disrupts the formation of this protective barrier, leading to bacterial cell death.[1][2]
The pyrrole-2-carboxamide scaffold has been identified as a promising chemotype for the development of MmpL3 inhibitors.[3][4][5] This guide will dissect the key structural features of these derivatives that govern their antimycobacterial potency, drawing upon recent findings from structure-guided drug design and biological evaluations.
Core Scaffold Analysis and Key Structure-Activity Relationships
The fundamental structure of the compounds discussed herein is based on a pyrrole-2-carboxamide core. The general structure consists of a central pyrrole ring with substitutions at various positions, a carboxamide linkage at the 2-position, and an ester group which is often modified. Our analysis will focus on derivatives where the initial scaffold can be considered as being derived from this compound.
A systematic exploration of substitutions around this core has revealed critical insights into the structural requirements for potent anti-TB activity. A structure-guided design approach, leveraging the crystal structure of MmpL3, has enabled the rational optimization of these inhibitors.[3][4][5]
The Critical Role of the Carboxamide Moiety and N-Substituents
The carboxamide group at the 2-position of the pyrrole ring is a crucial feature for interaction with the MmpL3 target. The nature of the substituent on the amide nitrogen (R1 in the general structure below) has a profound impact on the inhibitory activity.
-
Bulky, Lipophilic Groups are Favored: A key finding is that large, bulky substituents on the amide nitrogen significantly enhance anti-TB activity. For instance, derivatives incorporating an adamantyl group have demonstrated exceptional potency.[3] This suggests that a large hydrophobic pocket exists in the MmpL3 binding site that can accommodate these bulky moieties.
Substitutions on the Pyrrole Ring: Fine-Tuning Potency
Modifications to the pyrrole ring itself, particularly at the 4- and 5-positions, offer another avenue for optimizing activity.
-
Aryl and Heteroaryl Groups at the 4-Position: The introduction of phenyl and pyridyl groups at the 4-position of the pyrrole ring has been shown to be beneficial. The electronic properties of these aromatic substituents are critical, with electron-withdrawing groups generally leading to improved anti-TB activity.[3][4][5] For example, compounds with fluorophenyl moieties at this position exhibit potent activity.[3]
-
The Importance of the Pyrrole NH: The hydrogen atom on the pyrrole nitrogen plays a vital role in the compound's activity. Replacement of this hydrogen with a methyl group has been shown to cause a significant decrease in potency, suggesting that this NH group may be involved in a critical hydrogen bond interaction with the MmpL3 target.[3]
The following diagram illustrates the key SAR takeaways for the pyrrole-2-carboxamide scaffold.
Caption: Key SAR points for pyrrole-2-carboxamide MmpL3 inhibitors.
Comparative Performance of Pyrrole-2-Carboxamide Derivatives
The following table summarizes the in vitro activity of a series of pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv, along with their cytotoxicity against a mammalian cell line. This data provides a clear comparison of how structural modifications impact both efficacy and safety.
| Compound ID | R1 (Amide Substituent) | R4 (Pyrrole C4-Substituent) | MIC (μg/mL) against M. tb H37Rv | IC50 (μM) against Vero cells |
| 5 | Adamantan-2-yl | Phenyl | 0.03 | >128 |
| 12 | Adamantan-2-yl | Phenyl (N-CH3 on pyrrole) | 3.7 | >128 |
| 14 | Adamantan-2-yl | 2-Chlorophenyl | 0.06 | >128 |
| 15 | Adamantan-2-yl | 4-Chlorophenyl | 0.06 | >128 |
| 17 | Adamantan-2-yl | 4-Fluorophenyl | <0.016 | >64 |
| 19 | Adamantan-2-yl | 4-(Trifluoromethyl)phenyl | 0.25 | >128 |
| 28 | Adamantan-2-yl | 5-Trifluoromethylpyridin-2-yl | <0.016 | >64 |
| 32 | Adamantan-2-yl | 6-Fluoropyridin-3-yl | <0.016 | >64 |
Data synthesized from reference[3].
From this data, several key comparisons can be made:
-
Impact of Pyrrole N-Methylation: A stark comparison between compound 5 (MIC = 0.03 µg/mL) and compound 12 (MIC = 3.7 µg/mL) unequivocally demonstrates the critical importance of the pyrrole N-H for potent activity.[3]
-
Effect of Electron-Withdrawing Groups: Comparing the parent phenyl compound 5 with its halogenated analogs reveals the benefit of electron-withdrawing substituents. The 4-fluorophenyl derivative 17 (MIC < 0.016 µg/mL) is more potent than the unsubstituted phenyl analog 5 .[3] However, a strongly electron-withdrawing group like trifluoromethyl in compound 19 (MIC = 0.25 µg/mL) slightly diminishes the activity compared to the most potent compounds.[3]
-
Heteroaromatic Substituents: The introduction of a pyridyl ring at the 4-position, particularly with electron-withdrawing groups like in compounds 28 and 32 , maintains or even enhances the high potency.[3]
-
Favorable Safety Profile: Encouragingly, the most potent compounds exhibit low cytotoxicity against mammalian Vero cells, indicating a favorable therapeutic window.[3]
Experimental Protocols for Evaluation
To ensure the reproducibility and validity of the SAR data, it is essential to follow standardized experimental protocols. The following are outlines of the key assays used in the evaluation of these pyrrole-2-carboxamide derivatives.
General Synthesis Workflow
The synthesis of the target pyrrole-2-carboxamide derivatives generally follows a multi-step sequence, as illustrated below.
Caption: Generalized synthetic route to pyrrole-2-carboxamide derivatives.
A detailed protocol for the synthesis can be found in the supporting information of the cited literature.[3]
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Step-by-Step Protocol:
-
Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is grown to mid-log phase and then diluted to a final inoculum size of approximately 5 x 10^4 CFU/mL.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The prepared bacterial suspension is added to each well containing the test compound.
-
Incubation: The microplates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue reagent is added to each well.
-
Second Incubation: The plates are incubated for another 24 hours.
-
Reading Results: A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay
The potential toxicity of the compounds to mammalian cells is assessed to determine their selectivity.
Step-by-Step Protocol:
-
Cell Culture: Vero cells (or another suitable mammalian cell line) are seeded in a 96-well plate and incubated to allow for cell attachment.
-
Compound Addition: The test compounds are serially diluted and added to the wells containing the cells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Assessment: Cell viability is determined using a suitable method, such as the MTT assay or by measuring ATP content (e.g., using CellTiter-Glo).
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Conclusion and Future Perspectives
The structure-activity relationship studies of pyrrole-2-carboxamide derivatives have provided a clear roadmap for the design of potent and selective MmpL3 inhibitors. The key takeaways are the necessity of a bulky, lipophilic group on the amide nitrogen, the beneficial effect of electron-withdrawing aryl or heteroaryl substituents at the 4-position of the pyrrole ring, and the indispensable role of the pyrrole N-H for maintaining high potency.
Several compounds from this class have demonstrated outstanding in vitro activity against M. tuberculosis, including drug-resistant strains, and possess a favorable safety profile. These findings strongly support the continued development of this scaffold as a source of novel antitubercular drug candidates. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to advance them towards preclinical and clinical development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
"methyl 4-methyl-1H-pyrrole-2-carboxylate" as an alternative to other synthetic building blocks
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of the efficiency, novelty, and ultimate success of a synthetic campaign. Among the privileged heterocyclic scaffolds, the pyrrole ring is a cornerstone, embedded in the architecture of numerous natural products and pharmaceuticals, including landmark drugs like Atorvastatin and Sunitinib.[1] This guide provides an in-depth technical comparison of methyl 4-methyl-1H-pyrrole-2-carboxylate with other commonly employed synthetic building blocks for the construction of functionalized pyrrole systems. We will explore its reactivity, strategic advantages, and provide experimental context to inform its application in complex molecule synthesis.
The Rise of Substituted Pyrroles: A Versatile Pharmacophore
The pyrrole nucleus is a key feature in a multitude of bioactive molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2] The strategic placement of substituents on the pyrrole ring is crucial for fine-tuning the biological activity and pharmacokinetic properties of these compounds. Consequently, the development of efficient synthetic routes to polysubstituted pyrroles is a central theme in medicinal chemistry.
This compound: A Unique Building Block
This compound presents a unique combination of a nucleophilic heterocyclic ring, a deactivating carboxylate group at the 2-position, and an activating methyl group at the 4-position. This substitution pattern imparts a distinct reactivity profile that can be strategically exploited in organic synthesis.
Advantages of this compound:
-
Modulated Reactivity: The electron-withdrawing methyl carboxylate group at the 2-position deactivates the pyrrole ring towards electrophilic substitution, offering a degree of control and selectivity that is not present in unsubstituted or highly activated pyrroles.
-
Directed Functionalization: The presence of the methyl group at the 4-position can influence the regioselectivity of further functionalization reactions.
-
Versatile Handle: The methyl ester provides a versatile handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to the alcohol.
Comparative Analysis with Alternative Pyrrole Building Blocks
To appreciate the strategic utility of this compound, a comparison with other common pyrrole-based building blocks is essential.
| Building Block | Key Features | Synthetic Utility | Limitations |
| This compound | Modulated reactivity, directing methyl group, versatile ester handle. | Controlled functionalization, late-stage diversification. | Reduced nucleophilicity compared to alkylated pyrroles. |
| Methyl 4-bromo-1H-pyrrole-2-carboxylate | Halogen handle for cross-coupling reactions. | Introduction of aryl, heteroaryl, and alkyl groups via Suzuki, Stille, and other cross-coupling reactions.[3] | Potential for dehalogenation under certain reaction conditions.[4] |
| Ethyl 4-nitro-1H-pyrrole-2-carboxylate | Electron-withdrawing nitro group for directing substitution and as a precursor to an amino group. | Synthesis of amino-pyrroles, directing electrophilic substitution to the 3-position.[5] | Harsh conditions often required for nitro group reduction. |
| Unsubstituted Pyrrole | High nucleophilicity, readily available. | Prone to polymerization and lack of regioselectivity in electrophilic substitutions. | Difficult to control reactivity and achieve selective functionalization. |
| N-Protected Pyrroles | Prevents N-functionalization and can influence regioselectivity. | Controlled C-functionalization. | Requires additional protection and deprotection steps, adding to the synthetic route's length. |
Experimental Protocols and Methodologies
A deeper understanding of the practical application of these building blocks can be gained through detailed experimental protocols for key synthetic transformations.
General Procedure for N-Alkylation of Pyrrole-2-carboxylates
The N-alkylation of pyrrole derivatives is a fundamental transformation for introducing diversity and modulating biological activity.
Protocol:
-
To a solution of the pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as DMF or acetone, add a base (e.g., K₂CO₃, 1.5-2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the desired alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A study on the N-propargylation of a pyrrole derivative showed that using K₂CO₃ in DMF at room temperature for 14 hours gave a yield of 87%.[6]
Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-1H-pyrrole-2-carboxylate
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, and it is particularly useful for the arylation of pyrroles.
Protocol:
-
In a reaction vessel, combine methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Add a degassed solvent system, such as a mixture of dioxane and water (4:1).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
It has been noted that the protection of the pyrrole nitrogen, for instance with a BOC group, can suppress the undesired dehalogenation side reaction often observed in Suzuki couplings of bromopyrroles.[4]
Classical Pyrrole Synthesis Methods: A Foundation for Building Block Selection
The choice of a starting building block is often intertwined with the primary method of pyrrole ring construction. Two classical and enduring methods are the Paal-Knorr and Hantzsch syntheses.
The Paal-Knorr Pyrrole Synthesis
This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[7][8][9]
Generalized Reaction Scheme:
References
- 1. youtube.com [youtube.com]
- 2. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Differentiating Pyrrole Isomers: A Senior Application Scientist's Guide to Spectroscopic Comparison
For researchers, scientists, and professionals in drug development, the unambiguous characterization of isomeric molecules is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Pyrrole derivatives, a cornerstone in medicinal chemistry, often present as various isomers with distinct biological activities. This guide provides an in-depth spectroscopic comparison of "methyl 4-methyl-1H-pyrrole-2-carboxylate" and its key isomers, offering a practical framework for their differentiation using fundamental analytical techniques.
This document will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural subtleties that distinguish these closely related molecules. The principles discussed are supported by experimental data and established spectroscopic theories to provide a robust and reliable reference.
The Isomeric Landscape
The subject of our investigation is this compound and its constitutional isomers where the methyl group or the carboxylate group is positioned differently on the pyrrole ring. The isomers under comparison are:
-
This compound (Target Compound)
-
Methyl 3-methyl-1H-pyrrole-2-carboxylate
-
Methyl 5-methyl-1H-pyrrole-2-carboxylate
-
Methyl 1-methyl-1H-pyrrole-2-carboxylate
-
Methyl 4-methyl-1H-pyrrole-3-carboxylate
The structural differences among these isomers, though seemingly minor, give rise to unique electronic environments for the constituent atoms, which are reflected in their respective spectra.
A Senior Application Scientist's Guide to Pyrrole-Based Derivatives as Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
Introduction: Targeting the Tumor's Immune Shield
In the landscape of modern drug discovery, particularly in immuno-oncology, the strategic inhibition of key enzymes that regulate the tumor microenvironment (TME) is a paramount objective. Cancer cells employ a variety of mechanisms to evade the host immune system, one of which is the upregulation of metabolic enzymes that create an immunosuppressive milieu.[1] One such enzyme, Indoleamine 2,3-dioxygenase 1 (IDO1), has emerged as a critical therapeutic target.[2] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3] Its overexpression in tumor cells and antigen-presenting cells within the TME leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines, which together deactivate effector T cells and promote immune tolerance, allowing the tumor to grow unchecked.[4][5]
This guide provides a comparative analysis of enzyme inhibitors centered around pyrrole-containing chemical scaffolds, a class of compounds that has shown significant promise in targeting IDO1. While the specific derivative "methyl 4-methyl-1H-pyrrole-2-carboxylate" serves as a foundational concept, we will broaden our scope to include structurally related and extensively studied inhibitors to provide a robust, data-driven comparison. We will use the clinical-stage inhibitor Epacadostat (INCB024360) as a benchmark to evaluate the efficacy, structure-activity relationships (SAR), and experimental validation of this important class of molecules.
The IDO1 Pathway: A Mechanism of Tumor Immune Escape
Understanding the causality behind IDO1 inhibition requires a clear picture of its biological role. The induction of IDO1, often by pro-inflammatory cytokines like interferon-gamma (IFN-γ) in the TME, initiates a cascade that cripples anti-tumor immunity.[6]
-
Tryptophan Depletion: Rapid consumption of tryptophan by IDO1 starves effector T cells, leading to their anergy and arrest.
-
Kynurenine Accumulation: The resulting metabolites, particularly kynurenine, actively promote the differentiation of regulatory T cells (Tregs) and induce apoptosis in effector T cells and Natural Killer (NK) cells.[1][7]
By inhibiting IDO1, small molecules can reverse this immunosuppressive state, restoring T-cell function and enhancing the efficacy of the host's anti-tumor immune response.[7] This mechanism provides a strong rationale for combining IDO1 inhibitors with other immunotherapies, such as checkpoint inhibitors.[8]
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Comparative Efficacy of Pyrrole-Related IDO1 Inhibitors
The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value denotes higher potency. The table below compares the efficacy of Epacadostat with other relevant inhibitors, highlighting the potency achieved with scaffolds related to the pyrrole class.
| Compound Name | Chemical Scaffold Feature | Target | IC50 Value (nM) | Status/Reference |
| Epacadostat (INCB024360) | Hydroxyamidine, Furazan | Human IDO1 | ~10 | Investigational[7][9] |
| IDO-IN-7 | Indole-based | Human IDO1 | 38 | Preclinical[6] |
| BMS-986205 (Linrodostat) | Imidazothiazole | Human IDO1 | 21 | Investigational[10] |
| Indomethacin Derivative | Indole Acetic Acid | Human IDO1 | Varies (µM range) | Preclinical[11][12] |
| Celecoxib | Pyrazole (structurally related) | Human IDO1 | Moderate (µM range) | Repurposing Study[11] |
Analysis of Efficacy: Epacadostat stands out as a highly potent inhibitor with an IC50 value in the low nanomolar range, demonstrating selective and powerful engagement of the IDO1 enzyme.[7] This high potency is a direct result of extensive medicinal chemistry efforts to optimize the core structure to fit snugly within the enzyme's active site. While direct derivatives of "this compound" are not widely published as leading IDO1 inhibitors, studies on related indole and pyrrole structures reveal important structure-activity relationships. For instance, research on indomethacin derivatives shows that modifications to the indole scaffold can significantly enhance IDO1 inhibitory activity, although generally not to the nanomolar potency of optimized drugs like Epacadostat.[12] This underscores a critical principle in drug development: the starting scaffold provides a foundation, but iterative optimization is required to achieve clinical-grade potency.
Structure-Activity Relationship (SAR) Insights
The development of potent IDO1 inhibitors is not merely a matter of identifying a starting scaffold but of understanding which chemical modifications enhance binding affinity and selectivity.
-
Heme Coordination: IDO1 is a heme-containing enzyme. Many potent inhibitors are designed to directly coordinate with the heme iron atom in the active site, effectively blocking substrate access. The hydroxyamidine group in Epacadostat is crucial for this interaction.
-
Hydrophobic Pockets: The active site of IDO1 contains hydrophobic pockets. The aromatic rings present in indole and pyrrole derivatives, such as the phenyl groups in indomethacin, are critical for occupying these pockets and anchoring the molecule.[11]
-
Electron-Withdrawing Groups: Studies on triazole-based IDO1 inhibitors have shown that the presence of an electron-withdrawing group near key nitrogen atoms in the heterocyclic ring is necessary for potent inhibition.[13] This suggests that modulating the electronic properties of the pyrrole ring system is a key strategy for enhancing activity.
The journey from a simple pyrrole carboxylic acid to a potent drug like Epacadostat involves the strategic addition of functional groups that optimize these interactions, transforming a millimolar or micromolar "hit" into a nanomolar "lead."
Experimental Protocol: Cell-Based IDO1 Inhibition Assay
To ensure trustworthiness and reproducibility, a robust experimental protocol is essential for validating the efficacy of potential inhibitors. The following is a self-validating system for measuring IDO1 activity in a cellular context.
Objective: To quantify the inhibitory effect of test compounds on IFN-γ-induced IDO1 activity in cultured human cells by measuring kynurenine production.
Materials & Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant human IFN-γ
-
Test compounds (dissolved in DMSO)
-
L-Tryptophan solution
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Plate reader (490 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. The causal logic here is that most cancer cell lines have low basal IDO1 expression, which must be upregulated to create a sufficient dynamic range for an inhibition assay.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., pyrrole derivatives, Epacadostat as a positive control) in culture medium. Add the compounds to the designated wells. Include a "vehicle control" (DMSO only) and a "no induction" control. Incubate for 48 hours.
-
Tryptophan Catabolism: Add L-Tryptophan to a final concentration of 200 µM to all wells and incubate for an additional 24 hours. This ensures that the induced enzyme has sufficient substrate to process.
-
Kynurenine Measurement:
-
Carefully collect 100 µL of supernatant from each well.
-
Add 50 µL of 30% TCA to precipitate proteins, incubate for 30 minutes at 50°C, and centrifuge at 10,000 x g for 10 minutes.[14] This step is critical to remove proteins that would interfere with the colorimetric reading.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes. The reagent reacts specifically with kynurenine to produce a yellow-colored product.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Create a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine produced in each well.
-
Normalize the data to the vehicle control (defined as 0% inhibition) and calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for a cell-based IDO1 inhibition assay.
Conclusion and Future Outlook
The inhibition of the IDO1 enzyme represents a compelling strategy in cancer immunotherapy, aimed at dismantling the defensive walls tumors build to protect themselves from immune attack. While the specific scaffold of this compound is a starting point, the broader family of pyrrole- and indole-containing derivatives has given rise to highly potent inhibitors, exemplified by the clinical candidate Epacadostat.
The comparative data clearly show that achieving low nanomolar potency requires significant structural optimization beyond a simple core. Key interactions, such as heme coordination and occupation of hydrophobic pockets, are critical for high-affinity binding. The provided cell-based assay protocol offers a reliable and robust method for researchers to validate the efficacy of new chemical entities in this class.
Despite clinical setbacks with combination therapies involving first-generation IDO1 inhibitors, the biological rationale for targeting the tryptophan catabolism pathway remains strong.[10] Future research will likely focus on developing next-generation inhibitors with improved pharmacokinetic properties and exploring novel combination strategies and patient selection biomarkers. The foundational pyrrole scaffold, with its chemical tractability and favorable drug-like properties, will undoubtedly continue to serve as a valuable resource in the ongoing quest for effective cancer immunotherapies.
References
- 1. nbinno.com [nbinno.com]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 8. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epacadostat - Wikipedia [en.wikipedia.org]
- 10. annualreviews.org [annualreviews.org]
- 11. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors | Anticancer Research [ar.iiarjournals.org]
- 12. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 4-methyl-1H-pyrrole-2-carboxylate: Metal-Catalyzed vs. Organocatalyzed Approaches
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Among its many derivatives, methyl 4-methyl-1H-pyrrole-2-carboxylate serves as a critical building block for more complex molecular architectures.[3] The synthesis of this valuable intermediate can be approached through various catalytic systems, with metal-based catalysis and organocatalysis representing two dominant and philosophically distinct strategies.
This guide provides an in-depth, objective comparison of these two catalytic paradigms for the synthesis of this compound. We will move beyond mere procedural descriptions to explore the underlying mechanistic principles, offering field-proven insights into the causal factors that govern reaction outcomes. By presenting detailed experimental protocols, performance data, and a critical evaluation of each method's strengths and weaknesses, this document aims to equip researchers, chemists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges.
Section 1: The Classic Workhorse: Metal-Catalyzed Synthesis
Transition metal catalysis has long been the gold standard for many organic transformations due to the diverse reactivity and high efficiency of metal centers.[4] For pyrrole synthesis, particularly through the venerable Paal-Knorr reaction, metal catalysts, typically acting as Lewis acids, are exceptionally effective.[5][6] They accelerate the crucial cyclization and dehydration steps by activating the carbonyl groups of the 1,4-dicarbonyl precursor.[7][8] A wide array of metals, including iron, scandium, cobalt, and bismuth, have been successfully employed.[7][9][10]
Mechanistic Rationale: The Role of the Lewis Acid
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[11] The role of the metal catalyst (Lewis acid) is to coordinate to one of the carbonyl oxygens. This coordination polarizes the carbon-oxygen bond, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the amine. Following the initial attack and formation of a hemiaminal, the catalyst facilitates the subsequent intramolecular cyclization and a series of dehydration steps to yield the aromatic pyrrole ring.
References
- 1. Buy this compound | 34402-78-3 [smolecule.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 34402-78-3 [chemicalbook.com]
- 4. Transition-Metal Catalysis and Organocatalysis - ChemistryViews [chemistryviews.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 11. mbbcollege.in [mbbcollege.in]
A Comparative Guide to the In Vitro and In Vivo Activities of Methyl 4-Methyl-1H-pyrrole-2-carboxylate Derivatives
The methyl 4-methyl-1H-pyrrole-2-carboxylate scaffold has emerged as a versatile platform in medicinal chemistry, offering a foundation for the development of a diverse array of therapeutic agents. Its inherent structural features allow for targeted modifications, leading to derivatives with potent and selective biological activities. This guide provides a comparative analysis of various derivatives, delving into their in vitro and in vivo performance across different therapeutic areas, including oncology, infectious diseases, and inflammation. We will explore the rationale behind specific structural modifications and provide detailed experimental protocols to support further research and development.
The Rationale for Derivatization: Unlocking Therapeutic Potential
The pyrrole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs.[1][2] The this compound core offers several points for chemical modification, primarily at the N1-position of the pyrrole ring, the carboxylate group at C2, and the potential for substitution on the pyrrole ring itself. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn govern the compound's pharmacokinetic profile and its interaction with biological targets.
Comparative In Vitro Analysis of Derivatives
The biological activity of this compound derivatives has been extensively evaluated through a variety of in vitro assays. This section provides a comparative overview of their performance in key therapeutic areas.
Anticancer Activity
A significant focus of research has been on the development of pyrrole derivatives as anticancer agents.[1][3][4] These compounds have been shown to target various cancer cell lines through diverse mechanisms.
Table 1: Comparative Anticancer Activity of Pyrrole Derivatives
| Derivative | Target Cell Line(s) | Key In Vitro Assay | IC50 / Activity | Reference(s) |
| 5-methyl-4-phenoyl-1H-pyrrole-2-carboxamides | Human colorectal cancer (CRC) | mPGES-1/sEH inhibition | Low micromolar IC50 values for mPGES-1 | [5] |
| 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione (C15) and its metal complexes | Human colon adenocarcinoma (HT29), Human lung (A549) | Cell viability assay | Complex (1) IC50: 654.31 µM (HT29), 794.37 µM (A549) | [6] |
| Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) | Malignant cells | Apoptosis induction, EGFR/VEGFR inhibition | Induces apoptosis, forms stable complexes with EGFR/VEGFR | [4] |
| 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one (D1) | Malignant cells | Apoptosis induction, EGFR/VEGFR inhibition | Induces apoptosis, forms stable complexes with EGFR/VEGFR | [4] |
The data indicates that modifications to the core structure significantly impact anticancer potency. For instance, the introduction of a carboxamide moiety and specific aromatic substitutions in 5-methyl-4-phenoyl-1H-pyrrole-2-carboxamides leads to potent inhibition of mPGES-1, an enzyme implicated in cancer-related inflammation.[5] Similarly, the synthesis of pyrrole-2,5-diones like MI-1, which act as inhibitors of EGFR and VEGFR, highlights the potential of targeting key signaling pathways in cancer.[4]
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., HT29, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-tubercular Activity
Derivatives of this compound have also shown promise as inhibitors of Mycobacterium tuberculosis.
Table 2: Comparative Anti-tubercular Activity of Pyrrole-2-carboxamide Derivatives
| Derivative Class | Key Structural Features | In Vitro Assay | MIC (µg/mL) | Reference(s) |
| Pyrrole-2-carboxamides | Phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring; bulky substituents on the carboxamide | Microplate Alamar Blue Assay (MABA) | < 0.016 (for potent compounds) | [7] |
| Substituted benzylidine dibromo-1H-pyrrole-2-carboxylic acid derivatives | Electron-withdrawing groups at the 2nd and 3rd position of the benzene ring | Microplate Alamar Blue Assay (MABA) | Significant antimycobacterial activity | [8] |
Structure-activity relationship (SAR) studies have revealed that the presence of hydrogens on the pyrrole-2-carboxamide moiety is crucial for potent anti-TB activity.[7] Furthermore, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and bulky substituents to the carboxamide group significantly enhances activity.[7]
This assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.
-
Compound Dilution: Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add a mixture of Alamar Blue reagent and 10% Tween 80 to each well and incubate for another 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[8]
Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives has been explored, with a focus on inhibiting key inflammatory mediators like cyclooxygenase-2 (COX-2).
Table 3: Comparative Anti-inflammatory Activity of Pyrrole Derivatives
| Derivative Class | Target | Key In Vitro Assay | IC50 / Activity | Reference(s) |
| 1-Methyl-1H-pyrrole-2,5-diones | COX-2 | LPS-induced PGE2 production in RAW 264.7 cells | Compound 9d: PGE2 IC50 = 8.7 nM, COX-2 IC50 = 6.0 nM | [9] |
| Fused Pyrroles (Pyrrolopyridines) | Pro-inflammatory cytokines | Cytokine inhibition assay | Promising activity for compounds 3i and 3l | [10] |
The development of highly potent and selective COX-2 inhibitors, such as the 1-methyl-1H-pyrrole-2,5-dione derivative 9d, demonstrates the therapeutic potential of this scaffold in treating inflammatory diseases with a potentially better safety profile than non-selective NSAIDs.[9][10]
Caption: Workflow for assessing COX-2 inhibitory activity.
Comparative In Vivo Analysis
While in vitro data provides crucial insights into the potential of a compound, in vivo studies are essential to evaluate its efficacy, pharmacokinetics, and safety in a living organism. Data on the in vivo performance of this compound derivatives is more limited but offers valuable information.
In Vivo Anti-inflammatory and Anticancer Effects
Some pyrrole derivatives have demonstrated promising in vivo activity. For instance, the anti-inflammatory and antioxidant effects of certain pyrrole derivatives have been observed in models of colonic inflammation.[4] Specifically, derivatives MI-1 and D1 were shown to reduce lipid and protein peroxidation products and increase superoxide dismutase activity in inflamed colonic tissue.[4] In a colorectal cancer model, MI-1 was also found to restore reduced hemoglobin and normalize elevated platelet and monocyte counts.[4]
Table 4: Summary of In Vivo Studies
| Derivative | Animal Model | Key Findings | Reference(s) |
| MI-1 | Colonic inflammation, Colorectal cancer | Reduced oxidative stress markers, normalized hematological parameters | [4] |
| D1 | Colonic inflammation | Reduced oxidative stress markers | [4] |
The in vivo data, although preliminary for some derivatives, supports the therapeutic potential identified in vitro. Further in vivo studies are warranted to establish dose-response relationships, pharmacokinetic profiles, and long-term safety.
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The diverse biological activities of these derivatives can be rationalized by examining their structure-activity relationships.
Caption: Key structural modifications and their influence on biological activity.
For anti-tubercular agents, the amide functionality at the C2 position is critical for activity, likely participating in hydrogen bonding interactions with the target enzyme.[7] In the case of anticancer derivatives, the nature of the substituent at the N1-position and on the pyrrole ring dictates the specific cellular pathway being targeted.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The derivatives synthesized to date have demonstrated significant in vitro and, in some cases, in vivo activity against a range of diseases. Future research should focus on:
-
Expanding In Vivo Studies: More comprehensive in vivo studies are needed to establish the efficacy, pharmacokinetics, and safety profiles of the most promising derivatives.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will facilitate the design of more potent and selective agents.
-
Lead Optimization: Further structural modifications based on established SAR can lead to the identification of clinical candidates.
This guide provides a snapshot of the current landscape of this compound derivatives. The presented data and protocols should serve as a valuable resource for researchers in the field of drug discovery and development, paving the way for the next generation of pyrrole-based therapeutics.
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vlifesciences.com [vlifesciences.com]
- 9. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-methyl-1H-pyrrole-2-carboxylate
Introduction: As researchers and drug development professionals, our work with novel chemical entities like methyl 4-methyl-1H-pyrrole-2-carboxylate (CAS No: 34402-78-3) demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship.[1][2] The disposal of chemical waste is a critical, final step in the experimental lifecycle. Improper disposal can lead to regulatory violations, environmental contamination, and significant safety hazards within the laboratory.[3] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounding procedural guidance in the principles of chemical safety and regulatory compliance.
Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal pathway. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that necessitate its treatment as hazardous waste.
Table 1: GHS Hazard Classification for this compound
| Hazard Code | Hazard Statement | Implication for Handling and Disposal |
|---|---|---|
| H315 | Causes skin irritation | Requires use of chemical-resistant gloves and a lab coat to prevent skin contact. All contaminated PPE must be disposed of properly. |
| H319 | Causes serious eye irritation | Mandates the use of safety goggles or a face shield. Eyewash stations must be accessible. |
| H335 | May cause respiratory irritation | All handling and waste consolidation should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors. |
Source: PubChem Laboratory Chemical Safety Summary (LCSS) Datasheet.[1]
The causality here is direct: the irritant nature of this compound means that direct contact with skin, eyes, or the respiratory system can cause injury. Therefore, the disposal protocol is designed to create barriers between the chemical and the handler.
Pre-Disposal Safety and Waste Minimization
Effective waste management begins with proactive measures to ensure safety and minimize waste generation.
-
Personal Protective Equipment (PPE): Always don the following PPE before handling the chemical or its waste:
-
Engineering Controls: Handle all open containers and conduct all waste consolidation activities inside a chemical fume hood to mitigate inhalation risks.[6][7]
-
Waste Minimization: An effective way to manage waste is to prevent its generation.
Step-by-Step Disposal Protocol
Treat all this compound, including unused product, reaction byproducts, and contaminated materials, as hazardous waste.[9] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [10][11]
Step 1: Waste Identification and Segregation Immediately upon generation, identify the material as "Hazardous Waste: this compound." It is critical to segregate this waste stream. Do not mix it with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][11] Mixing incompatible chemicals can lead to dangerous reactions, such as the release of toxic gases or fire.[3]
Step 2: Containerization Collect the waste in a designated, properly vetted container. The choice of container is a self-validating system for safety.
-
Compatibility: The container must be made of a material chemically compatible with the pyrrole derivative. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Integrity: The container must be robust, leak-proof, and have a securely sealing lid to prevent spills and vapor release.[3]
-
Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label that includes:
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant").
-
The accumulation start date (the date the first drop of waste was added).[12]
-
Step 3: Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must:
-
Be under the control of laboratory personnel.[3]
-
Be in a well-ventilated location, away from heat or ignition sources.[12]
-
Utilize secondary containment, such as a spill tray, to contain any potential leaks.[3][8]
Step 4: Final Disposal Once the waste container is full or reaches the regulatory accumulation time limit (e.g., 180 days), arrange for its removal.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[11]
-
Ensure all paperwork, such as a hazardous waste manifest, is completed to maintain a "cradle-to-grave" record of the waste, as required by law.[13]
Step 5: Empty Container Disposal An "empty" container that held this compound is not truly empty and must be managed as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or methanol).[9][11]
-
Crucially, the rinsate is also hazardous waste. Collect this rinsate and add it to your hazardous waste container for this chemical stream.
-
After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.[9][11]
Diagram Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
-
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, wear your full PPE.
-
Contain and absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[11][14] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[9]
-
Clean the spill area as directed by your institution's safety protocols.
-
For large spills, evacuate the area, close the doors, and contact your institution's emergency response or EHS team immediately.[9]
-
-
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[6]
-
Regulatory Context
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is legally responsible for its safe management from the point of generation to its final disposal.[17] Adherence to the protocols outlined in this guide is essential for complying with these federal regulations, as well as state and institutional policies.
References
- 1. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 34402-78-3 [chemicalbook.com]
- 3. danielshealth.com [danielshealth.com]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. vumc.org [vumc.org]
- 10. ptb.de [ptb.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. epa.gov [epa.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. m.youtube.com [m.youtube.com]
Safeguarding Your Research: A Practical Guide to Handling Methyl 4-Methyl-1H-Pyrrole-2-Carboxylate
For the innovative researchers and scientists in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, field-proven safety and handling protocols for methyl 4-methyl-1H-pyrrole-2-carboxylate, moving beyond mere compliance to foster a culture of proactive safety. Our commitment is to empower your research by providing in-depth technical guidance that builds confidence and ensures the well-being of your most valuable asset: your scientific team.
Hazard Assessment: Understanding the Compound
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications dictate the necessity for stringent personal protective equipment (PPE) protocols to prevent accidental exposure. The primary routes of exposure are dermal contact, eye contact, and inhalation.
The Hierarchy of Controls: A Proactive Safety Strategy
Before detailing specific PPE, it is crucial to ground our safety protocols in the established Hierarchy of Controls , a framework championed by authoritative bodies like the National Institute for Occupational Safety and Health (NIOSH).[1][2][3][4][5] This approach prioritizes the most effective safety measures.
Caption: The NIOSH Hierarchy of Controls prioritizes safety measures from most to least effective.
For handling this compound, this translates to:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.
-
Administrative Controls: Develop and strictly adhere to a laboratory-specific Chemical Hygiene Plan as mandated by the Occupational Safety and Health Administration (OSHA).[6] Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
-
Personal Protective Equipment (PPE): As the final line of defense, appropriate PPE is non-negotiable.
Personal Protective Equipment (PPE): Your Essential Barrier
Given the irritant nature of this compound, a comprehensive PPE strategy is required. The selection of PPE should be based on a thorough hazard assessment of the specific procedures being undertaken.[7][8][9]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles. | Rationale: Protects against accidental splashes that can cause serious eye irritation. Goggles provide a more complete seal and are recommended when handling larger quantities or when there is a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves. | Rationale: Prevents skin irritation upon contact. Nitrile or neoprene gloves are recommended based on their general resistance to esters and aromatic compounds.[7][10][11] Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected. Double-gloving can provide an additional layer of protection. |
| Skin & Body Protection | Laboratory coat. | Rationale: Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handled in a fume hood. | Rationale: A properly functioning chemical fume hood serves as the primary engineering control to prevent respiratory exposure. If work must be performed outside of a fume hood, a full risk assessment is required, and a NIOSH-approved respirator with organic vapor cartridges may be necessary. |
Step-by-Step Operational Plan: From Benchtop to Disposal
Adherence to a systematic workflow is critical for minimizing risk. This procedural guide outlines the key steps for safely handling this compound.
Caption: A systematic workflow for handling this compound.
Experimental Protocol:
-
Preparation:
-
Review the Safety Data Sheet (SDS) and the laboratory's standard operating procedure (SOP) before beginning work.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Don the required PPE: lab coat, safety glasses/goggles, and chemical-resistant gloves.
-
-
Handling:
-
Perform all manipulations, including weighing and transferring the compound, inside the chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (spatulas, powder funnels) to avoid generating dust.
-
Keep containers of the chemical closed when not in use.
-
-
Spill Management:
-
In case of a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a sealed, properly labeled hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle. As a non-halogenated organic compound, this compound waste must be handled according to specific protocols to ensure safety and regulatory compliance.[12][13][14][15]
-
Waste Segregation is Key: Never dispose of organic chemical waste down the drain.[12][13] this compound waste should be collected in a designated "Non-Halogenated Organic Waste" container.[13][14][15][16] Mixing with halogenated waste streams significantly increases disposal costs and environmental impact.[12]
-
Container Management:
-
Use only approved, leak-proof hazardous waste containers that are compatible with the chemical.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[13][15] Keep a running list of all components added to the waste container.
-
Keep the waste container closed at all times, except when adding waste.[12][13][15]
-
-
Contaminated Materials:
-
Any solid materials contaminated with the compound, such as gloves, absorbent pads, or weighing papers, must be disposed of as solid hazardous waste in a separate, clearly labeled container.
-
-
Institutional Guidelines:
-
Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal. Contact your EHS department for waste container pickup schedules and any specific procedural requirements.
-
By adhering to these comprehensive safety and handling protocols, you can confidently advance your research while upholding the highest standards of laboratory safety.
References
- 1. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
- 2. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 3. info.safelinkconsulting.com [info.safelinkconsulting.com]
- 4. nes-ehs.com [nes-ehs.com]
- 5. Hierarchy of Controls [cdc.gov]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. safeopedia.com [safeopedia.com]
- 8. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 10. gloves.com [gloves.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
